Glutaminase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUDGWKTNIKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N7O3Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Glutaminase-IN-1: A Deep Dive into its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of Glutaminase-IN-1, a potent and selective allosteric inhibitor of kidney-type glutaminase (KGA), a critical enzyme in cancer metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glutamine metabolism.
Core Mechanism of Action: Allosteric Inhibition of Glutaminase 1
This compound, a derivative of the well-characterized glutaminase inhibitor CB-839, exerts its effects through a sophisticated mechanism of allosteric inhibition. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct allosteric pocket at the dimer interface of the glutaminase 1 (GLS1) tetramer.[1][2] This binding event induces a significant conformational change in a key loop near the catalytic site, rendering the enzyme inactive.[2] This allosteric mode of action confers high specificity for GLS1.
The primary function of GLS1 is the conversion of glutamine to glutamate, a pivotal step in glutaminolysis.[3] By inhibiting GLS1, this compound effectively blocks this conversion, leading to a cascade of downstream effects that disrupt cancer cell metabolism and signaling.
Quantitative Inhibitory Profile of this compound
This compound demonstrates potent inhibition of GLS1 and exhibits robust anti-proliferative activity across various cancer cell lines.
| Target/Cell Line | Measurement | Value | Reference |
| Kidney-Type Glutaminase (KGA) | IC50 | 1 nM | [4] |
| A549 (Lung Carcinoma) | IC50 | 17 nM | [5] |
| Caki-1 (Kidney Carcinoma) | IC50 | 19 nM | [5] |
| HCT116 (Colon Carcinoma) | IC50 | 9 nM | [5] |
| H2 (Hepatocellular Carcinoma) | IC50 | 6.78 µM | [5] |
Signaling Pathways Modulated by this compound
The inhibition of GLS1 by this compound triggers a series of interconnected signaling events that culminate in the suppression of tumor growth and survival.
Induction of Reactive Oxygen Species (ROS) and Suppression of Wnt/β-catenin Signaling
A primary consequence of GLS1 inhibition is the disruption of redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[6] This increase in oxidative stress has been shown to suppress the Wnt/β-catenin signaling pathway, a critical driver of cancer stem cell properties.[6]
Modulation of mTORC1 Signaling and Cell Cycle Progression
Glutaminase inhibition has also been demonstrated to impact the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7][8] By disrupting glutamine metabolism, this compound can lead to decreased mTORC1 activity.[8] Furthermore, GLS1 inhibition can induce G0/G1 phase cell cycle arrest, a phenomenon linked to a significant decline in cyclin A expression.[3] Concurrently, the expression of heme oxygenase-1 (HO-1), a pro-survival factor, is also reduced, sensitizing cells to oxidative stress-induced cytotoxicity.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's mechanism of action.
Glutaminase Activity Assay (Coupled Enzyme Assay)
This two-step protocol is a common method for measuring glutaminase activity.
Protocol:
-
Cell lysates are incubated in Reaction Buffer I (e.g., 50mM Tris pH 8.6, 0.5mM EDTA, 20mM glutamine, and 100mM K2HPO4) for one hour at 37°C.
-
The reaction is stopped by the addition of 3N HCl.
-
An aliquot of the quenched reaction is added to Reaction Buffer II (e.g., 150mM Tris pH 9.4, 0.35mM ATP, 1.7mM NAD, 1% hydrazine, and glutamate dehydrogenase).
-
After incubation at room temperature, the formation of NADH is quantified by measuring absorbance at 340nm.
Cell Viability/Proliferation Assays
Commonly used assays to assess the effect of this compound on cell growth include WST-8 and CCK-8 assays.
Protocol (WST-8/CCK-8):
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere.[2]
-
Treat cells with varying concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
Add WST-8 or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the optical density at 450 nm using a microplate reader to determine cell viability.
Western Blotting
Western blotting is used to quantify the expression levels of proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Collect and lyse cells in electrophoresis buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking agent (e.g., 5% nonfat milk in PBS).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin A, HO-1, β-catenin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence reagent and visualize the protein bands.
-
Quantify band intensity using densitometry and normalize to a loading control such as β-actin.
Conclusion
This compound is a potent allosteric inhibitor of GLS1 with significant anti-proliferative activity in cancer cells. Its mechanism of action involves the disruption of glutamine metabolism, leading to increased oxidative stress and the modulation of key signaling pathways, including Wnt/β-catenin and mTORC1. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of this compound as a promising therapeutic agent.
References
- 1. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | transporter | TargetMol [targetmol.com]
- 6. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Glutaminolysis Inhibits Cell Growth via Down-regulating Mtorc1 Signaling in Lung Squamous Cell Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 8. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of a Clinical-Stage Glutaminase-1 Inhibitor
Introduction
Glutaminase (GLS), particularly the kidney-type isoform (GLS1), has emerged as a critical therapeutic target in oncology. Cancer cells often exhibit a metabolic reprogramming known as "glutamine addiction," where they rely heavily on the catabolism of glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. GLS1 catalyzes the first and rate-limiting step in this process, the hydrolysis of glutamine to glutamate. Consequently, the inhibition of GLS1 presents a promising strategy to selectively starve cancer cells and impede tumor growth.[1][2]
While the designation "Glutaminase-IN-1" does not correspond to a specific, publicly disclosed glutaminase inhibitor, this guide will focus on a prominent, clinical-stage GLS1 inhibitor, IPN60090 (also known as IACS-6274), as a representative example to fulfill the request for an in-depth technical overview.[3][4] IPN60090 is a potent, selective, and orally bioavailable inhibitor of GLS1 that has advanced into clinical trials.[3][5] This document will provide a comprehensive summary of its discovery, synthesis, and characterization for researchers, scientists, and drug development professionals.
Discovery of IPN60090
The discovery of IPN60090 was initiated to address the limitations of existing glutaminase inhibitors, which often suffered from poor physicochemical and pharmacokinetic properties.[3][5] The research program focused on identifying novel scaffolds with improved drug-like qualities. Through a structure-based drug design and optimization campaign, a new series of inhibitors was developed, culminating in the identification of compound 27, later named IPN60090.[3] This compound demonstrated high potency, selectivity for GLS1 over GLS2, and excellent pharmacokinetic profiles across preclinical species, positioning it as a promising candidate for clinical development.[3][6]
Synthesis of IPN60090
The synthesis of IPN60090 involves a multi-step process, which is detailed in the scientific literature. A generalized synthetic scheme is presented below. For specific reagents, conditions, and experimental procedures, consulting the primary publication is recommended.
Experimental Workflow for Synthesis
Quantitative Pharmacological Data
The potency and selectivity of IPN60090 have been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data for IPN60090 and, for comparison, another well-characterized GLS1 inhibitor, CB-839 (Telaglenastat).
Table 1: In Vitro Potency of GLS1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| IPN60090 | GLS1 (GAC isoform) | Biochemical (coupled-enzyme) | 31 | [7] |
| CB-839 | GLS1 (GAC isoform) | Biochemical | 24 | [8][9] |
| BPTES | GLS1 | Biochemical | 3300 |
Table 2: Cellular Activity of GLS1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| IPN60090 | A549 (Lung Carcinoma) | Proliferation | - | [7] |
| CB-839 | HCC1806 (TNBC) | Proliferation | ~0.033 | [10] |
| CB-839 | HG-3 (CLL) | Proliferation | 0.41 | [11] |
| CB-839 | MEC-1 (CLL) | Proliferation | 66.2 | [11] |
Experimental Protocols
The characterization of glutaminase inhibitors relies on a set of standardized experimental protocols. Below are detailed methodologies for key assays.
1. GLS1 Enzymatic Activity Assay (Coupled-Enzyme Assay)
This assay measures the production of glutamate by GLS1, which is then used by glutamate dehydrogenase (GDH) to produce NADH, a product that can be quantified by absorbance at 340 nm.
-
Principle: The activity of GLS1 is coupled to the activity of GDH. The rate of NADH production is directly proportional to the rate of glutamate production by GLS1.
-
Reagents:
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100.[8]
-
Recombinant human GLS1 (GAC isoform).
-
L-glutamine (substrate).
-
Glutamate Dehydrogenase (GDH).
-
NAD⁺.
-
Test inhibitor (e.g., IPN60090) dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, GDH, NAD⁺, and the test inhibitor at various concentrations to a 96-well plate.
-
Initiate the reaction by adding recombinant GLS1 and L-glutamine.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm at regular intervals to determine the rate of NADH production.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Proliferation Assay (e.g., MTS Assay)
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.
-
Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Reagents:
-
Cancer cell line of interest (e.g., A549, HG-3).
-
Complete cell culture medium.
-
Test inhibitor.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).[11]
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to a vehicle-treated control and determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a target engagement assay that measures the binding of a drug to its target protein in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.
-
Reagents:
-
Cells treated with either vehicle (DMSO) or the test inhibitor.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle for a specified time.[12]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat the cell suspension at a specific temperature (e.g., 52°C) for a short duration (e.g., 3 minutes), followed by cooling.[12]
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein (GLS1) in the supernatant by Western blotting or other protein quantification methods like AlphaLISA.[12] An increased amount of soluble GLS1 in the inhibitor-treated sample compared to the vehicle control indicates target engagement.
-
Signaling Pathways and Mechanism of Action
Glutaminase-1 is a central node in cancer cell metabolism. Its inhibition has profound effects on several interconnected signaling and metabolic pathways.
Glutaminolysis Pathway and the Impact of GLS1 Inhibition
By blocking the conversion of glutamine to glutamate, IPN60090 and similar GLS1 inhibitors trigger a cascade of downstream effects:
-
Depletion of TCA Cycle Intermediates: The production of α-ketoglutarate, a key anaplerotic substrate for the TCA cycle, is diminished, leading to impaired energy production.[7]
-
Increased Oxidative Stress: The synthesis of glutathione (GSH), a major intracellular antioxidant, is reduced due to the depletion of its precursor, glutamate. This leads to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can induce cell death.[7][9]
-
Inhibition of Biosynthesis: The supply of nitrogen and carbon for the synthesis of nucleotides and other non-essential amino acids is curtailed, thereby inhibiting cell growth and proliferation.[10][13]
The inhibition of GLS1 can also modulate the tumor microenvironment. By preventing glutamine depletion by tumor cells, GLS1 inhibitors may enhance the function of immune cells, such as T cells, which also require glutamine, suggesting potential for combination therapies with immunotherapies.[14]
The development of potent and selective GLS1 inhibitors like IPN60090 represents a significant advancement in targeting cancer metabolism. These molecules have demonstrated robust preclinical activity and are currently under clinical investigation, offering a promising new therapeutic avenue for patients with glutamine-dependent cancers.[2][3][6] The in-depth understanding of their synthesis, mechanism of action, and the development of reliable experimental protocols are crucial for the continued advancement of this class of drugs and for the identification of patient populations most likely to benefit from this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 10. Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]
Glutaminase-IN-1: A Technical Whitepaper on a Potent CB-839 Derivative for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell metabolism is characterized by a profound reliance on aerobic glycolysis and an elevated consumption of glutamine, a phenomenon often termed "glutamine addiction."[1] This metabolic reprogramming fuels the bioenergetic and biosynthetic demands of rapid cell proliferation.[1] The initial and rate-limiting step in glutamine utilization, or glutaminolysis, is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[2] This positions glutaminase as a critical node in cancer cell metabolism and an attractive target for therapeutic intervention.[2][3]
There are two primary isoforms of glutaminase in humans: the kidney-type (GLS1 or KGA) and the liver-type (GLS2).[2] GLS1 is the predominant isoform expressed in many cancer cells.[1] CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable allosteric inhibitor of GLS1 that has been extensively investigated in clinical trials for various solid tumors and hematological malignancies.[3][4][5] Building on the therapeutic potential of CB-839, Glutaminase-IN-1 has emerged as a derivative with enhanced properties, offering researchers a powerful tool to probe the intricacies of cancer metabolism. This technical guide provides an in-depth overview of this compound, its relationship to CB-839, its mechanism of action, and relevant experimental data and protocols.
This compound: A Potent Derivative of CB-839
This compound is a 1,3,4-selenadiazole-containing allosteric inhibitor of kidney-type glutaminase (KGA) and is a derivative of CB-839. It has been reported to exhibit improved cellular uptake and antitumor activity compared to its parent compound.
Mechanism of Action
Like CB-839, this compound functions as an allosteric inhibitor of GLS1.[3] Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that renders the enzyme inactive.[3] The BPTES/CB-839 class of inhibitors, to which this compound belongs, binds at the interface of two GLS dimers, stabilizing an inactive tetrameric conformation.[6]
Inhibition of glutaminase leads to a cascade of downstream effects detrimental to cancer cell survival:
-
Depletion of Glutamate and TCA Cycle Intermediates: By blocking the conversion of glutamine to glutamate, this compound depletes the intracellular pool of glutamate. This, in turn, reduces the levels of key tricarboxylic acid (TCA) cycle intermediates such as α-ketoglutarate, fumarate, and malate, thereby disrupting cellular energy production.
-
Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] Glutaminase inhibition leads to reduced GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[1]
-
Inhibition of Cell Proliferation and Survival: The combined effects of energy depletion and increased oxidative stress ultimately inhibit cancer cell proliferation and induce cell death.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, CB-839, to facilitate a comparative analysis.
| Compound | Target | IC50 (Enzymatic Assay) | Reference(s) |
| This compound | KGA | 1 nM | |
| CB-839 | GAC | 24 nM | [7] |
| KGA | 20-30 nM | [8] |
Table 1: Comparative Enzymatic Inhibition
| Compound | Cell Line | IC50 (Cell Viability/Proliferation) | Cancer Type | Reference(s) |
| This compound | A549 | 17 nM | Lung Carcinoma | |
| Caki-1 | 19 nM | Renal Cell Carcinoma | ||
| HCT116 | 9 nM | Colorectal Carcinoma | ||
| CB-839 | A427 | 9 nM | Lung Carcinoma | [9] |
| A549 | 27 nM | Lung Carcinoma | [9] | |
| H460 | 217 nM | Lung Carcinoma | [9] | |
| HCC1806 | 2-300 nM (range in TNBC lines) | Triple-Negative Breast Cancer | [8] | |
| MDA-MB-231 | 2-300 nM (range in TNBC lines) | Triple-Negative Breast Cancer | [8] | |
| RPMI-8226 | <100 nM (range 2-72 nM) | Multiple Myeloma | [4] |
Table 2: Comparative Cellular Activity
Signaling Pathways and Experimental Workflows
Glutaminolysis Signaling Pathway
The following diagram illustrates the central role of glutaminase in cellular metabolism and the impact of its inhibition.
Caption: The glutaminolysis pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for characterizing a glutaminase inhibitor like this compound.
Caption: A generalized experimental workflow for glutaminase inhibitor evaluation.
Logical Relationship of this compound to CB-839
This diagram illustrates the derivative relationship and improved properties of this compound.
Caption: this compound as an enhanced derivative of CB-839.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and CB-839, based on established protocols for glutaminase inhibitors.
Glutaminase Activity Assay (Coupled Enzyme Assay)
This assay measures glutaminase activity by coupling the production of glutamate to the reduction of NAD+ to NADH by glutamate dehydrogenase (GDH), which can be monitored spectrophotometrically.[10]
Materials:
-
Recombinant human glutaminase (KGA or GAC isoform)
-
This compound or CB-839
-
L-Glutamine
-
Glutamate Dehydrogenase (GDH)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.6), 0.2 mM EDTA
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the inhibitor (this compound or CB-839) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant glutaminase to each well (except the no-enzyme control) and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing L-glutamine, GDH, and NAD+ in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (WST-8 or MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.[11]
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 2 mM glutamine)
-
This compound or CB-839
-
WST-8 or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]
-
Prepare serial dilutions of the inhibitor in the complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different inhibitor concentrations. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
For MTT assays, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of proteins involved in the glutaminolysis pathway and downstream signaling.[8][11][12]
Materials:
-
Cancer cell lines treated with the inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLS1, anti-p-S6, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or CB-839 for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
Conclusion
This compound represents a significant advancement in the development of glutaminase inhibitors, building upon the foundation established by CB-839. Its enhanced potency and cellular activity make it a valuable tool for researchers investigating the role of glutamine metabolism in cancer. The data and protocols presented in this technical guide are intended to support the scientific community in further exploring the therapeutic potential of targeting glutaminase in cancer and other diseases characterized by metabolic dysregulation. As research in this field progresses, a deeper understanding of the structure-activity relationships of CB-839 derivatives like this compound will be crucial for the design of next-generation inhibitors with even greater efficacy and selectivity.
References
- 1. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutaminase 1 plays a key role in the cell growth of fibroblast-like synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted inhibition of glutaminase as a potential new approach for the treatment of NF1 associated soft tissue malignancies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1,3,4-Selenadiazole Containing Glutaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel class of kidney-type glutaminase (KGA) inhibitors incorporating a 1,3,4-selenadiazole scaffold. These compounds represent a significant advancement in the pursuit of effective cancer therapeutics by targeting tumor metabolism. This document details their mechanism of action, structure-activity relationships (SAR), and the experimental protocols for their synthesis and evaluation.
Introduction
Cancer cells often exhibit a metabolic shift, becoming heavily reliant on glutamine for energy and biosynthesis, a phenomenon known as "glutamine addiction." Kidney-type glutaminase (KGA), also known as glutaminase C (GAC), is a critical enzyme in this process, catalyzing the hydrolysis of glutamine to glutamate. This makes KGA a prime target for anticancer drug development.[1]
Allosteric inhibitors of KGA, such as CB-839, have shown promise but are often limited by incomplete inhibition of cancer cell proliferation and suboptimal in vivo efficacy.[2][3] To address these limitations, researchers have explored the bioisosteric replacement of the sulfur atom in 1,3,4-thiadiazole-based inhibitors with selenium, leading to the development of 1,3,4-selenadiazole derivatives.[2][4] These novel compounds have demonstrated enhanced KGA inhibition, improved cellular uptake, and more potent induction of reactive oxygen species (ROS), culminating in superior antitumor activity.[2][5]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for 1,3,4-selenadiazole-containing compounds is the allosteric inhibition of KGA. By binding to a site distinct from the active site, these inhibitors lock the enzyme in an inactive conformation. This blockage of glutamine conversion to glutamate has several downstream effects within cancer cells:
-
Disruption of the TCA Cycle: The production of glutamate is the first step in a pathway that replenishes the tricarboxylic acid (TCA) cycle with α-ketoglutarate. Inhibition of KGA starves the TCA cycle of this crucial intermediate, hindering cellular energy production and the synthesis of biosynthetic precursors.
-
Induction of Oxidative Stress: The disruption of normal metabolic processes leads to an increase in intracellular reactive oxygen species (ROS). This elevated oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[5]
The signaling pathway can be visualized as follows:
Caption: Mechanism of 1,3,4-selenadiazole glutaminase inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)
The potency of 1,3,4-selenadiazole derivatives has been evaluated through enzymatic assays and cancer cell proliferation assays. The following tables summarize the key quantitative data, highlighting the structure-activity relationships.
Table 1: Inhibition of Kidney-Type Glutaminase (KGA) by 1,3,4-Selenadiazole and 1,3,4-Thiadiazole Analogs
| Compound | Core Heterocycle | R Group | KGA IC₅₀ (μM) |
| CPD5 | 1,3,4-Thiadiazole | Phenyl | 0.025 ± 0.003 |
| CPD14 | 1,3,4-Selenadiazole | Phenyl | 0.012 ± 0.002 |
| CPD8 | 1,3,4-Thiadiazole | 3-Indolyl | 0.023 ± 0.004 |
| CPD17 | 1,3,4-Selenadiazole | 3-Indolyl | 0.004 ± 0.001 |
| CB-839 | 1,3,4-Thiadiazole | (see original paper for full structure) | 0.018 ± 0.003 |
| CPD20 | 1,3,4-Selenadiazole | (see original paper for full structure) | 0.009 ± 0.002 |
Data extracted from Chen Z, et al. J Med Chem. 2019.
Table 2: Inhibition of Cancer Cell Growth by 1,3,4-Selenadiazole Analogs
| Compound | HCT116 IC₅₀ (μM) | Caki-1 IC₅₀ (μM) | H22 IC₅₀ (μM) |
| CPD17 | 0.035 ± 0.004 | 0.051 ± 0.006 | 0.043 ± 0.005 |
| CB-839 | 0.042 ± 0.005 | 0.063 ± 0.008 | 0.055 ± 0.007 |
| CPD23 | 0.028 ± 0.003 | 0.040 ± 0.005 | 0.031 ± 0.004 |
Data extracted from Chen Z, et al. J Med Chem. 2019.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of 1,3,4-selenadiazole glutaminase inhibitors.
General Synthesis of 2,5-Disubstituted 1,3,4-Selenadiazoles
The synthesis of the 1,3,4-selenadiazole core involves a multi-step process, which can be generalized as follows:
-
Formation of Hydrazinecarboselenoamide: A mixture of potassium selenocyanate (KSeCN) and hydrazine hydrate in ethanol is refluxed. The resulting solid is filtered and washed to yield hydrazinecarboselenoamide.
-
Reaction with Acyl Chloride: The hydrazinecarboselenoamide is then reacted with a suitable acyl chloride in a solvent such as THF at room temperature to form an acylselenosemicarbazide intermediate.
-
Cyclization: The acylselenosemicarbazide is cyclized to the corresponding 2-amino-5-substituted-1,3,4-selenadiazole by heating with a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Amide Coupling: The final step involves the coupling of the 2-amino-1,3,4-selenadiazole with a carboxylic acid using a standard coupling agent such as HATU in the presence of a base like DIPEA in a solvent like DMF.
Kidney-Type Glutaminase (KGA) Enzymatic Assay
This assay measures the activity of KGA by coupling the production of glutamate to a detectable signal.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 0.2 mM EDTA, 50 mM K₂HPO₄.
-
Substrate Solution: 20 mM L-glutamine in assay buffer.
-
Enzyme: Recombinant human KGA.
-
Coupling Enzyme: Glutamate dehydrogenase (GDH).
-
Cofactor: NAD⁺.
-
Inhibitor: Test compounds dissolved in DMSO.
-
-
Procedure:
-
Add 2 μL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 48 μL of a master mix containing KGA, GDH, and NAD⁺ in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 μL of the glutamine substrate solution.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Cell Proliferation Assay
The effect of the inhibitors on cancer cell growth is typically assessed using an MTT or similar viability assay.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, Caki-1) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Intracellular ROS Measurement
The induction of reactive oxygen species is a key downstream effect of glutaminase inhibition.
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate them with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.[6]
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
Experimental and Logical Workflow
The development and evaluation of these inhibitors follow a logical progression from chemical synthesis to biological testing.
Caption: General experimental workflow for inhibitor development.
Conclusion
1,3,4-Selenadiazole-containing compounds are a promising new class of glutaminase inhibitors with enhanced potency and cellular activity compared to their thiadiazole counterparts. Their ability to effectively shut down a key metabolic pathway in cancer cells and induce oxidative stress makes them attractive candidates for further preclinical and clinical development. The methodologies outlined in this guide provide a solid foundation for researchers aiming to explore and expand upon this exciting area of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 1,3,4-Selenadiazole-Containing Kidney-Type Glutaminase Inhibitors Showed Improved Cellular Uptake and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. arigobio.com [arigobio.com]
Allosteric Inhibition of Kidney-Type Glutaminase (KGA) by Small Molecule Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidney-Type Glutaminase (KGA), a mitochondrial enzyme, is a critical regulator of cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2] The upregulation of KGA is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising strategy for specific and effective KGA inhibition. This guide provides an in-depth overview of the allosteric inhibition of KGA, with a focus on two well-characterized inhibitors, BPTES and CB-839, as representative examples of potent and selective allosteric KGA inhibitors.
Mechanism of Allosteric Inhibition of KGA
Allosteric inhibitors of KGA, such as BPTES and its more potent analog CB-839, bind to a hydrophobic pocket located at the dimer-dimer interface of the KGA tetramer.[3][5] This binding event induces a significant conformational change in a key loop (Glu312-Pro329) near the enzyme's active site.[3] This structural rearrangement renders the catalytic site inactive, thereby inhibiting the conversion of glutamine to glutamate. The binding of these inhibitors stabilizes an inactive tetrameric conformation of KGA.[3]
Quantitative Data on KGA Inhibition
The following tables summarize the inhibitory potency of BPTES and CB-839 against KGA. These values highlight the significant potency of these compounds and provide a basis for comparing their efficacy.
Table 1: Inhibitory Potency (IC50) of BPTES against KGA
| Cell Line/System | IC50 (µM) | Reference |
| Recombinant Human GAC | ~2.4 | [6] |
| In vitro (cKGA) | 8.37 ± 0.24 | [7] |
| P493 B cells | ~20 | [8] |
Table 2: Inhibitory Potency (IC50) of CB-839 (Telaglenastat) against KGA/GAC
| Cell Line/System | IC50 (nM) | Reference |
| Endogenous Glutaminase (Mouse Kidney) | 23 | [9] |
| Endogenous Glutaminase (Mouse Brain) | 28 | [9] |
| HCC1806 (TNBC) | 49 | [9] |
| MDA-MB-231 (TNBC) | 26 | [9] |
| Recombinant Human GAC | < 50 | [10] |
| 293T cells (in-vivo) | 3.2 | [5] |
| In vitro (cKGA) | 970 ± 40 | [7] |
Table 3: Kinetic Parameters for KGA Inhibitors
| Inhibitor | Parameter | Value | Reference |
| BPTES | Ki | 2.0 µM | [8] |
| CB-839 | Recovery t1/2 | 45 min | [10] |
Experimental Protocols
KGA Coupled Enzyme Activity Assay
This assay measures the enzymatic activity of KGA by coupling the production of glutamate to a detectable colorimetric or fluorescent signal.
Principle: KGA converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then utilizes glutamate and NAD⁺ to produce α-ketoglutarate and NADH. The increase in NADH absorbance at 340 nm is directly proportional to KGA activity.[7]
Materials:
-
Recombinant KGA protein
-
L-Glutamine solution
-
Tris-acetate buffer (pH 8.6)
-
EDTA
-
Potassium phosphate (for activation)
-
Glutamate Dehydrogenase (GDH)
-
NAD⁺
-
Test inhibitor (e.g., BPTES, CB-839) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare KGA Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing Tris-acetate buffer, EDTA, potassium phosphate, and L-glutamine.
-
Inhibitor Pre-incubation: In the wells of a 96-well plate, add a small volume of your test inhibitor at various concentrations. Include a DMSO-only control.
-
Enzyme Addition: Add the purified KGA enzyme to each well and gently mix. Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Coupled Reaction: Prepare a "developing" solution containing GDH and NAD⁺ in an appropriate buffer. Add this solution to each well to start the coupled reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to quantify the binding affinity between a protein and a ligand in solution.
Principle: The movement of a fluorescently labeled molecule in a microscopic temperature gradient (thermophoresis) is dependent on its size, charge, and hydration shell. Upon ligand binding, these properties change, leading to a change in the thermophoretic movement, which can be measured to determine the binding affinity (Kd).
Materials:
-
Purified, fluorescently labeled KGA protein
-
Unlabeled inhibitor (e.g., BPTES, CB-839)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare Ligand Dilution Series: Prepare a serial dilution of the unlabeled inhibitor in the assay buffer.
-
Mix Protein and Ligand: Mix the fluorescently labeled KGA at a constant concentration with each concentration of the inhibitor. Also, prepare a sample with only the labeled KGA (no inhibitor).
-
Capillary Loading: Load the mixtures into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument will apply a temperature gradient and measure the change in fluorescence.
-
Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted. This binding curve is then fitted to a binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Cell Proliferation Assay (e.g., using BrdU incorporation)
This assay assesses the effect of a KGA inhibitor on the proliferation of cancer cells.
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The amount of BrdU incorporation, which can be detected using a specific antibody, is a measure of cell proliferation.[2]
Materials:
-
Cancer cell line known to be dependent on glutamine metabolism (e.g., P493 B cells, various triple-negative breast cancer cell lines)[8][9]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., BPTES, CB-839)
-
BrdU labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody conjugated to a fluorescent dye (e.g., FITC)
-
DNA staining dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the KGA inhibitor for a desired period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
BrdU Labeling: Add the BrdU labeling reagent to the cell culture medium and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and then fix and permeabilize them.
-
DNA Denaturation: Treat the cells with a denaturation solution to expose the incorporated BrdU.
-
Antibody Staining: Incubate the cells with the anti-BrdU antibody.
-
DNA Staining: Stain the cells with a DNA dye like 7-AAD to determine the cell cycle phase.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of BrdU-positive cells.
-
Data Analysis: Plot the percentage of proliferating cells against the inhibitor concentration to determine the IC50 for anti-proliferative activity.
Signaling Pathways and Experimental Workflows
KGA Regulation by the Raf-Mek-Erk Signaling Pathway
KGA activity is regulated by extracellular signals, including the Raf-Mek-Erk pathway.[3] This pathway can be activated by growth factors and subsequently modulate KGA activity, linking cell signaling with metabolic reprogramming.
References
- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural basis for the allosteric inhibitory mechanism of human kidney-type glutaminase (KGA) and its regulation by Raf-Mek-Erk signaling in cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A natural inhibitor of kidney-type glutaminase: a withanolide from Physalis pubescens with potent anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
The Role of Glutaminase-IN-1 and its Analogs in Cancer Metabolism: A Technical Guide
Introduction
Cancer cell metabolism is characterized by significant reprogramming to support rapid proliferation and survival.[1][2] Beyond the well-established Warburg effect, which describes increased glycolysis, many cancer cells exhibit a strong dependence on glutamine.[2][3][4] This "glutamine addiction" makes the enzymes that control glutamine metabolism attractive targets for therapeutic intervention.[3][5] The initial and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[6][7][8]
In mammals, two genes, GLS1 and GLS2, encode for glutaminase isozymes.[1][6] The GLS1 gene produces two key splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC).[6][9] GLS1, particularly the GAC isoform, is frequently overexpressed in a wide range of cancers and plays a crucial role in tumorigenesis, making it a primary target for drug development.[7][9][10] Glutaminase-IN-1 and other potent, selective GLS1 inhibitors represent a promising class of anti-cancer agents that exploit the metabolic vulnerability of glutamine-dependent tumors.[6][8]
This technical guide provides an in-depth overview of the role of GLS1 inhibitors, exemplified by this compound and its analogs, in cancer metabolism. It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound and similar small-molecule inhibitors are typically allosteric inhibitors of GLS1.[3][7] They do not bind to the active site where glutamine binds but rather to a distinct pocket on the enzyme.[3] This allosteric binding induces a conformational change that maintains the enzyme in an inactive state, preventing the formation of the active tetrameric structure and thereby blocking the hydrolysis of glutamine to glutamate.[3][7] By inhibiting GLS1, these compounds effectively cut off a major metabolic pathway that cancer cells rely on for both energy production and the biosynthesis of essential macromolecules.[1][5]
Impact on Cancer Cell Metabolism
The inhibition of GLS1 has profound effects on several key metabolic pathways within cancer cells:
-
Tricarboxylic Acid (TCA) Cycle Anaplerosis: In many cancer cells, glutamine is a primary source of carbon for replenishing TCA cycle intermediates (anaplerosis).[1][2][5] Glutamine is first converted to glutamate by GLS1, and then to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases.[2][3][11] By blocking the first step, GLS1 inhibitors deplete the pool of α-KG, disrupting the TCA cycle and impairing the production of ATP and biosynthetic precursors.[2]
-
Redox Homeostasis and Oxidative Stress: The glutamate produced by GLS1 is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7][12][13][14] GSH is critical for neutralizing reactive oxygen species (ROS) and maintaining redox balance.[7][14] Inhibition of GLS1 leads to reduced GSH levels, which in turn increases intracellular ROS.[7][13] This elevation of oxidative stress can trigger apoptotic cell death in cancer cells.[7] The combination of a GLS1 inhibitor with an ROS-generating agent like dihydroartemisinin (DHA) has been shown to have a synergistic antitumor effect in hepatocellular carcinoma cells.[15]
-
Biosynthesis of Macromolecules: Glutamine provides the nitrogen and carbon backbones for the synthesis of nucleotides, non-essential amino acids, and lipids, all of which are vital for rapidly dividing cells.[4][5] By cutting off the supply of glutamate, GLS1 inhibitors hamper these biosynthetic pathways, thereby slowing down cell growth and proliferation.[5]
Quantitative Data: Potency of GLS1 Inhibitors
The efficacy of various GLS1 inhibitors has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: IC50 Values of Selected GLS1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (Enzymatic Assay) | IC50 (Cell Proliferation) | Reference |
| This compound (Compound 27) | Prostate Cancer | PC-3 | 0.021 µM | 0.3 nM | [6] |
| Non-Small Cell Lung Cancer | NCI-H1703 | - | 0.011 µM (GI50) | [6] | |
| Telaglenastat (CB-839) | Triple-Negative Breast Cancer | MDA-MB-231 | - | 0.019 µM | [9] |
| Triple-Negative Breast Cancer | MDA-MB-468 | - | 0.011 µM | [9] | |
| Chronic Lymphocytic Leukemia | HG-3 | - | 0.41 µM | [16] | |
| Chronic Lymphocytic Leukemia | MEC-1 | - | 66.2 µM | [16] | |
| Endogenous Mouse Kidney GLS1 | - | 23 nM | - | [6] | |
| Endogenous Mouse Brain GLS1 | - | 28 nM | - | [6] | |
| IPN-60090 | - | - | 31 nM | - | [6] |
| UPGL00004 | - | GAC | 29 nM | - | [6] |
| BPTES | B-cell Acute Lymphoblastic Leukemia | Nalm-6 (IKZF1 intact) | - | Lower than IKZF1 KO | [17] |
| B-cell Acute Lymphoblastic Leukemia | Nalm-6 (IKZF1 KO) | - | 2-fold higher than intact | [17] | |
| GLS1 Inhibitor-6 | - | - | 68 nM | - | [6] |
| Compound 968 | Hepatocellular Carcinoma | - | - | - | [15] |
Note: Data is compiled from multiple sources. Experimental conditions may vary between studies.
Experimental Protocols
Evaluating the efficacy and mechanism of action of GLS1 inhibitors involves a series of established biochemical and cell-based assays.
Recombinant Glutaminase Activity Assay
This assay directly measures the enzymatic activity of purified GLS1 and its inhibition by a test compound.
-
Principle: The activity of glutaminase is determined by measuring the production of one of its products, either glutamate or ammonia. A common method involves a coupled reaction where the glutamate produced is converted to α-ketoglutarate by glutamate dehydrogenase (GDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
-
Protocol Outline:
-
Enzyme Preparation: Recombinant human GAC or KGA is expressed and purified, typically from E. coli.[18]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 500 mM NaCl).[18]
-
Assay Components: To a 96-well plate, add the reaction buffer, NAD+, glutamate dehydrogenase, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiation: Add the substrate, L-glutamine, to initiate the reaction. The enzyme itself can be added last after a pre-incubation period with the inhibitor.
-
Measurement: Immediately measure the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH production). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of a GLS1 inhibitor on the growth and survival of cancer cells.
-
Principle: Colorimetric or luminescent assays are used to quantify the number of viable cells after treatment with the inhibitor. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is frequently used.[19]
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the GLS1 inhibitor (e.g., CB-839) for a specified period (typically 72 hours).[17][19]
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells. Plot cell viability against inhibitor concentration to calculate the IC50 value for cell growth inhibition.
-
Cellular Glutaminase Activity Assay (Ammonia Production)
This assay measures the activity of glutaminase within intact cells by quantifying the production of ammonia.[20]
-
Principle: Cells are treated with the inhibitor, and the amount of ammonia released into the culture medium is measured. Ammonia can be quantified using a commercially available colorimetric assay kit.
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cancer cells to a desired confluency and treat with the GLS1 inhibitor at a specific concentration (e.g., its IC50 for cell growth) for a set time (e.g., 14-24 hours).[20]
-
Sample Collection: Collect the conditioned culture medium from each sample.
-
Ammonia Quantification: Use an ammonia assay kit (e.g., from Abcam or Sigma-Aldrich) to measure the ammonia concentration in the collected medium, following the manufacturer's protocol.
-
Data Analysis: Compare the ammonia levels in the medium of treated cells to that of untreated controls to determine the extent of intracellular glutaminase inhibition.
-
Signaling Pathways and Logical Relationships
The expression and activity of GLS1 are tightly regulated by oncogenic signaling pathways, and its inhibition, in turn, affects downstream cellular processes.
Glutaminase in Cancer Metabolism
GLS1 is a central node in cancer cell metabolism, linking glutamine uptake to energy production, biosynthesis, and redox balance.
Caption: Central role of GLS1 in cancer metabolism and site of inhibition.
Upstream Regulation of Glutaminase
Several oncogenic pathways converge to upregulate GLS1 expression, promoting glutamine addiction.
Caption: Key oncogenic pathways that regulate GLS1 expression and activity.
Experimental Workflow for Inhibitor Evaluation
A logical workflow is followed to characterize a novel GLS1 inhibitor from initial screening to cellular effects.
Caption: A typical workflow for the evaluation of a novel GLS1 inhibitor.
Therapeutic Potential and Resistance Mechanisms
The dependence of many cancers on glutamine metabolism makes GLS1 a highly attractive therapeutic target.[5][10] The GLS1 inhibitor Telaglenastat (CB-839) has been evaluated in multiple clinical trials for both solid tumors and hematological malignancies, often in combination with other therapies.[8][10][21] Combination strategies are particularly promising; for instance, co-inhibition of GLS1 and mTOR has shown synergistic effects in breast cancer models.[7]
However, as with many targeted therapies, resistance can emerge. Potential mechanisms of resistance to GLS1 inhibition include:
-
Isoform Switching: Cancer cells may switch from expressing the androgen-dependent KGA isoform to the more enzymatically potent, androgen-independent GAC isoform, as seen in the development of castration-resistant prostate cancer.[22]
-
Metabolic Plasticity: Tumors may compensate for the loss of glutaminolysis by upregulating alternative metabolic pathways, such as glycolysis or fatty acid oxidation.[5] For example, some non-small cell lung cancer tumors grown in vivo derive TCA cycle intermediates from glucose via pyruvate carboxylase, rendering them resistant to GLS inhibition.[4]
-
Differential Expression of GLS1/GLS2: The presence of the GLS2 isoform, which is not targeted by selective GLS1 inhibitors, could provide an escape route for some cancer cells.[5]
Conclusion
This compound and its analogs represent a targeted therapeutic strategy that exploits the metabolic reprogramming inherent in many cancer cells. By inhibiting the critical first step of glutaminolysis, these compounds disrupt the TCA cycle, impair macromolecule synthesis, and induce oxidative stress, leading to the suppression of tumor growth. The wealth of preclinical data, supported by quantitative assays and a deep understanding of the underlying signaling pathways, underscores the potential of GLS1 inhibition. Future success will likely depend on the development of robust biomarkers to identify patient populations most likely to respond and on the rational design of combination therapies that can overcome intrinsic and acquired resistance.
References
- 1. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pnas.org [pnas.org]
An In-depth Technical Guide to Glutaminase-IN-1: Effect on the Glutaminolysis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glutaminase-IN-1, a potent allosteric inhibitor of kidney-type glutaminase (KGA), and its impact on the glutaminolysis pathway. This document delves into the compound's mechanism of action, presents quantitative data on its inhibitory effects, and furnishes detailed experimental protocols for its evaluation.
Introduction: The Glutaminolysis Pathway and the Role of Glutaminase-1
Glutaminolysis is a critical metabolic pathway in many cancer cells, providing them with essential intermediates for energy production and biosynthesis.[1] This pathway is initiated by the mitochondrial enzyme glutaminase (GLS), which catalyzes the hydrolysis of glutamine to glutamate.[2] There are two primary isoforms of glutaminase: liver-type (GLS2) and kidney-type (GLS1). GLS1, which exists as two splice variants, KGA and glutaminase C (GAC), is frequently overexpressed in a variety of tumors, making it a compelling target for cancer therapy.[1][3] By inhibiting GLS1, the conversion of glutamine to glutamate is blocked, thereby disrupting the downstream metabolic processes that fuel cancer cell proliferation and survival.
This compound is a derivative of the well-characterized glutaminase inhibitor CB-839. It belongs to a class of 1,3,4-selenadiazole-containing compounds designed for improved cellular uptake and antitumor activity.[1] As an allosteric inhibitor, this compound binds to a site on the KGA enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[1]
Mechanism of Action of this compound
This compound functions as a potent, allosteric inhibitor of the kidney-type glutaminase (KGA) isoform of GLS1.[1] Its mechanism involves binding to a pocket at the dimer-dimer interface of the KGA tetramer. This binding event prevents the conformational changes necessary for substrate binding and catalysis, effectively shutting down the conversion of glutamine to glutamate. The inhibition is non-competitive with respect to the substrate, glutamine.
The key structural feature of this compound and its analogs is the replacement of a sulfur atom in the thiadiazole ring of CB-839 with selenium, forming a 1,3,4-selenadiazole moiety.[1] This bioisosteric replacement has been shown to enhance the inhibitory potency against KGA.[1]
Quantitative Data: Inhibitory Activity of this compound and Analogs
The inhibitory potency of this compound and its related compounds has been evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (CB-839 derivative) | KGA | 1 | Biochemical | [1] |
| CPD20 (Selenium-substituted CB-839) | KGA | Not explicitly stated, but showed 2x better potency than CB-839 | Biochemical | [1] |
| CB-839 | Recombinant Human GAC | 24 | Biochemical | [4] |
| BPTES | KGA | 160 | Biochemical | [5] |
Note: this compound is described as a CB-839 derivative containing a 1,3,4-selenadiazole moiety. CPD20 is the selenium-substituted analog of CB-839 described in the primary reference.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
This assay measures the enzymatic activity of KGA and its inhibition by test compounds.
-
Principle: This is a coupled enzyme assay. KGA hydrolyzes glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 30 mM Tris-HCl (pH 8.5)
-
GDH: 10 units
-
NAD+: 2 mM
-
Glutamine (substrate): 50 mM
-
Inhibitor (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
Incubate KGA enzyme with the assay buffer, GDH, and NAD+ for 5-10 minutes at 37°C.
-
For inhibitor studies, add the desired concentration of the inhibitor (e.g., 0.9 µM) to the mixture and incubate for an additional 10 minutes at 37°C.
-
Initiate the reaction by adding 50 mM glutamine.
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
These assays assess the effect of this compound on glutaminase activity and cell growth in a cellular context.
-
Cell Lines: A variety of cancer cell lines can be used, such as HCT116 (colon cancer) or H22 (liver cancer).[1]
-
Glutamate Production Assay:
-
Plate cells in a suitable culture dish and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the intracellular glutamate concentration using a commercially available glutamate assay kit.[2]
-
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well plate.
-
After cell attachment, treat with a range of concentrations of this compound.
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., HCT116 or H22) subcutaneously into the flank of the mice.[1]
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into control and treatment groups.
-
Administer this compound (or vehicle control) to the treatment group via a suitable route (e.g., subcutaneous injection). The dosage and frequency will depend on the compound's pharmacokinetic properties (e.g., 10 mg/kg, once daily).[7]
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histological or biomarker analysis).[7]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB 839 | Glutaminase | Tocris Bioscience [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Augmented Therapeutic Potential of Glutaminase Inhibitor CB839 in Glioblastoma Stem Cells Using Gold Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Glutaminase-IN-1: Cellular Uptake and Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, mechanism of action, and antitumor activity of Glutaminase-IN-1, a novel and potent allosteric inhibitor of kidney-type glutaminase (KGA), a key enzyme in cancer cell metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in the field of cancer therapeutics.
Core Concepts and Mechanism of Action
This compound, a derivative of the well-characterized glutaminase inhibitor CB-839, demonstrates enhanced cellular uptake and potent antitumor effects.[1][2] It functions as an allosteric inhibitor of kidney-type glutaminase (KGA), a splice variant of glutaminase 1 (GLS1).[1][2] Many cancer cells exhibit a strong dependence on glutamine metabolism, a process initiated by the conversion of glutamine to glutamate by GLS1. This pathway provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle and for the synthesis of biomass. By inhibiting KGA, this compound disrupts this critical metabolic pathway, leading to a depletion of downstream metabolites necessary for cancer cell proliferation and survival. A key aspect of its mechanism is the induction of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound (also referred to as CPD20 in some literature).
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | IC50 Value | Description |
| KGA (Kidney-Type Glutaminase) | 1 nM | Enzymatic inhibition |
| HCT116 (Colon Cancer) | 9 nM | Cell proliferation |
| A549 (Lung Cancer) | 17 nM | Cell proliferation |
| Caki-1 (Kidney Cancer) | 19 nM | Cell proliferation |
| H22 (Liver Cancer) | 6.78 µM | Cell proliferation |
Data sourced from Chen et al., 2019.[1][3]
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Treatment | Outcome |
| HCT116 (Colon Cancer) | 10 mg/kg, s.c. | 40% reduction in tumor weight |
| H22 (Liver Cancer) | 10 mg/kg, s.c. | Prolonged survival of tumor-bearing mice |
Data sourced from Chen et al., 2019.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for evaluating its antitumor activity.
Caption: Signaling pathway of this compound action.
References
Glutaminase-IN-1 and the Induction of Reactive Oxygen Species in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell metabolism is characterized by a profound reliance on aerobic glycolysis and an increased demand for glutamine. Glutaminase 1 (GLS1), a key mitochondrial enzyme, catalyzes the conversion of glutamine to glutamate. This process is pivotal for replenishing the tricarboxylic acid (TCA) cycle and for the synthesis of glutathione (GSH), a critical antioxidant that maintains redox homeostasis. The upregulation of GLS1 in various cancers makes it a compelling target for therapeutic intervention. Glutaminase-IN-1 is a potent and selective inhibitor of GLS1. This technical guide provides an in-depth overview of the mechanism by which this compound induces the production of reactive oxygen species (ROS) in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action: Inducing Oxidative Stress
This compound exerts its anticancer effects by disrupting the metabolic machinery that cancer cells depend on for survival and proliferation. By inhibiting GLS1, this compound blocks the production of glutamate from glutamine. This inhibition has two major downstream consequences that culminate in the accumulation of ROS and subsequent cell death.
Firstly, the reduction in glutamate levels directly limits the synthesis of glutathione (GSH).[1][2][3] GSH is a tripeptide that serves as a primary antioxidant, neutralizing ROS and protecting cellular components from oxidative damage.[3][4] The depletion of the GSH pool compromises the cancer cell's ability to buffer against oxidative stress.[3][4]
Secondly, the disruption of the TCA cycle due to the lack of anaplerotic input from glutamine can lead to mitochondrial dysfunction. This can further exacerbate ROS production by the electron transport chain. The resulting imbalance between ROS generation and the cell's diminished antioxidant capacity leads to a state of severe oxidative stress, which can trigger programmed cell death pathways such as apoptosis and ferroptosis.[1][2][3]
Quantitative Data on this compound and Related Inhibitors
The following tables summarize the inhibitory potency of this compound and other well-characterized GLS1 inhibitors against the GLS1 enzyme and various cancer cell lines.
Table 1: Inhibitory Activity of this compound and its Synonyms against GLS1 Enzyme
| Inhibitor Name | Synonym(s) | Target | IC50 (µM) |
| This compound | GLS1 Inhibitor-1 (Compound 27) | GLS1 | 0.021 |
| Glutaminase-IN-3 | Compound 657 | GLS1 | 0.24 |
Table 2: Anti-proliferative Activity of this compound and Related GLS1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 (nM) |
| GLS1 Inhibitor-1 (Compound 27) | PC-3 | Prostate Cancer | Proliferation Assay | 0.3 |
| GLS1 Inhibitor-1 (Compound 27) | NCI-H1703 | Lung Cancer | Growth Inhibition Assay | 11 |
| CB-839 (Telaglenastat) | HCC1806 | Breast Cancer | CellTiter-Blue Assay | 100[1] |
| CB-839 (Telaglenastat) | HCT116 | Colorectal Cancer | MTT Assay | 110 |
| BPTES | HCT116 | Colorectal Cancer | MTT Assay | 3910 |
| Compound 968 | HEY | Ovarian Cancer | MTT Assay | 8900 |
| Compound 968 | SKOV3 | Ovarian Cancer | MTT Assay | 29100 |
| Compound 968 | IGROV-1 | Ovarian Cancer | MTT Assay | 3500 |
Table 3: Effect of GLS1 Inhibition on ROS Production and Glutathione Levels
| Treatment | Cell Line(s) | Effect on ROS Levels | Effect on GSH Levels | Reference |
| GLS1 Knockout | MCF-7, HCT116, LN229 | Elevation | Reduction | [1][2] |
| L-glutaminase | HeLa | 3-3.5-fold increase | 3-fold increase | [1] |
| CB-839 | Acute Myeloid Leukemia cell lines | Increased mitochondrial ROS | Reduced | [3][4] |
| Compound 968 | HEY, SKOV3, IGROV-1 | Dose-dependent increase | Not specified | |
| BPTES | Lung Cancer cells | Increased | Lowered |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Induced ROS Production
The following diagram illustrates the signaling cascade initiated by the inhibition of GLS1 by this compound, leading to increased ROS and subsequent cell death.
Caption: Inhibition of GLS1 by this compound disrupts glutamine metabolism, leading to oxidative stress and cancer cell death.
Experimental Workflow for Assessing ROS Production
The following diagram outlines a typical workflow for measuring intracellular ROS levels in cancer cells treated with this compound using a DCFH-DA assay.
Caption: A streamlined workflow for the quantification of intracellular ROS levels in cancer cells.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted from standard methodologies for measuring intracellular ROS.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (or desired inhibitor)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Remove the overnight culture medium from the cells and add 100 µL of the medium containing this compound or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24 hours).
-
DCFH-DA Staining: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, prepare a 20 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the 20 µM DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: After incubation, remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the fold-change in ROS production.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (or desired inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on glutamine metabolism. Its ability to inhibit GLS1 leads to a cascade of events culminating in increased intracellular ROS and subsequent cancer cell death. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting glutaminase in cancer. The provided methodologies can be adapted to various cancer cell lines and experimental setups to advance our understanding of the intricate interplay between cancer metabolism and redox homeostasis.
References
Glutaminase-IN-1: A Deep Dive into its Impact on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process of converting glutamine into glutamate, which is initiated by the enzyme glutaminase (GLS). Glutaminase-1 (GLS1), in particular, is frequently overexpressed in a variety of cancers and plays a pivotal role in providing cancer cells with essential building blocks for biosynthesis, energy production, and redox balance. Consequently, GLS1 has emerged as a promising therapeutic target. "Glutaminase-IN-1" represents a class of potent and selective inhibitors of GLS1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its multifaceted impact on the tumor microenvironment (TME), and detailed experimental protocols for its investigation, with a focus on preclinical models. For the purpose of this guide, the well-characterized GLS1 inhibitors CB-839 (Telaglenastat) and BPTES will be used as exemplary compounds for "this compound".
Mechanism of Action of this compound
This compound acts as a selective inhibitor of GLS1, the kidney-type glutaminase, which is the primary isoform expressed in most cancer cells. By binding to GLS1, these inhibitors prevent the conversion of glutamine to glutamate. This blockade has several downstream consequences for cancer cells:
-
Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate is a precursor for α-ketoglutarate, a key intermediate of the TCA cycle. Inhibition of GLS1 leads to a reduction in α-ketoglutarate levels, thereby impairing the TCA cycle and reducing the production of ATP and other essential metabolites.
-
Impaired Biosynthesis: The nitrogen from glutamine is crucial for the synthesis of nucleotides, non-essential amino acids, and hexosamines. By blocking glutamine metabolism, this compound hampers these biosynthetic pathways, thereby limiting cancer cell proliferation.
-
Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. GLS1 inhibition leads to reduced GSH levels, making cancer cells more susceptible to oxidative stress and apoptosis.[1]
Impact on the Tumor Microenvironment
The effects of this compound extend beyond the direct impact on tumor cells, significantly remodeling the complex TME.
Modulation of Immune Cells
The TME is characterized by a dynamic interplay between tumor cells and various immune cell populations. Glutamine metabolism is also critical for the function of immune cells, and its modulation by this compound can have profound effects on the anti-tumor immune response.
-
T Cell Activation and Function: While highly proliferative effector T cells also utilize glutamine, studies have shown that GLS1 inhibitors like CB-839 can have a differential effect on tumor cells versus T cells. By blocking glutamine consumption by tumor cells, these inhibitors can increase the availability of glutamine in the TME for T cells, thereby enhancing their anti-tumor activity.[2][3][4] Combination therapy of CB-839 with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4) has been shown to increase the infiltration of effector T cells into the tumor and improve the efficacy of these immunotherapies.[2][3][4]
-
Myeloid Cell Polarization: The metabolic state of myeloid cells, such as macrophages, can influence their polarization towards either a pro-inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) phenotype. While direct, detailed studies on the effect of specific this compound compounds on macrophage polarization are emerging, the modulation of glutamine availability in the TME is expected to influence this process.
Effects on Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Endothelial cells, which line the blood vessels, also rely on glutamine metabolism for their proliferation, migration, and survival.[5][6]
-
Inhibition of Endothelial Cell Function: Studies have demonstrated that GLS1 is crucial for endothelial cell function.[5][6] By inhibiting GLS1, this compound can impair endothelial cell proliferation and migration, thereby potentially exerting anti-angiogenic effects and limiting tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on GLS1 inhibitors, providing a comparative overview of their activity.
Table 1: In Vitro Antiproliferative Activity of GLS1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CB-839 | HCC1806 | Triple-Negative Breast Cancer | 49 | [7] |
| CB-839 | MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [7] |
| CB-839 | RPMI-8226 | Multiple Myeloma | N/A (Significant growth inhibition) | [8] |
| BPTES | P493 | B-cell Lymphoma | ~2000 | [9] |
N/A: Not explicitly stated in the provided search results.
Table 2: In Vivo Antitumor Efficacy of GLS1 Inhibitors
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| CB-839 | TNBC Patient-Derived Xenograft | 200 mg/kg, p.o., BID for 28 days | 61 | [7] |
| CB-839 | RPMI-8226 Multiple Myeloma Xenograft | N/A | 70 | [8] |
| BPTES | P493 B-cell Lymphoma Xenograft | N/A | ~50 | [10] |
p.o.: oral administration; BID: twice daily.
Table 3: Impact of GLS1 Inhibition on Metabolite Levels in Tumors
| Compound | Tumor Model | Change in Glutamine | Change in Glutamate | Reference |
| CB-839 | RPMI-8226 Multiple Myeloma Xenograft | Increased | Decreased | [8] |
| BPTES | P493 B-cell Lymphoma Xenograft | Increased | Decreased | [10] |
| BPTES | MYC-mediated Hepatocellular Carcinoma | Increased | Decreased | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
Glutaminase (GLS) Activity Assay (Fluorometric)
This protocol is based on the principle that GLS hydrolyzes glutamine to produce glutamate. The glutamate is then oxidized to produce a fluorescent product.
Materials:
-
GLS Assay Buffer
-
GLS Substrate (L-Glutamine)
-
GLS Developer
-
GLS Enzyme Mix
-
PicoProbe™
-
Glutamate Standard
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm or similar)
-
Cell or tissue lysates
Procedure:
-
Sample Preparation:
-
Homogenize cells (e.g., 4 x 10^5) or tissue (e.g., 10 mg) in 100 µL of cold GLS Assay Buffer on ice.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.
-
Collect the supernatant (lysate) for the assay. Determine protein concentration of the lysate.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM Glutamate Standard solution by diluting the provided stock.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM Glutamate Standard into a series of wells to get 0, 2, 4, 6, 8, and 10 nmol of Glutamate per well.
-
Adjust the volume of all standard wells to 50 µL with GLS Assay Buffer.
-
-
Reaction Mix Preparation:
-
For each well, prepare a 50 µL reaction mix containing:
-
44 µL GLS Assay Buffer
-
2 µL GLS Developer
-
2 µL GLS Enzyme Mix
-
2 µL PicoProbe™
-
-
Mix well.
-
-
Assay Protocol:
-
Add 2-50 µL of your sample lysate to the desired wells.
-
For the positive control, add 2-10 µL of a GLS-containing lysate.
-
Adjust the volume of all sample and positive control wells to 50 µL with GLS Assay Buffer.
-
Add 50 µL of the Reaction Mix to each well containing the standard, sample, and positive control.
-
Add 10 µL of the GLS Substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode (measuring every 2-3 minutes) or endpoint mode.
-
-
Data Analysis:
-
Subtract the 0 nmol Glutamate standard reading from all standard readings.
-
Plot the Glutamate Standard Curve.
-
Calculate the glutaminase activity of the sample from the standard curve, expressed as nmol of glutamate generated per minute per mg of protein (nmol/min/mg or mU/mg).
-
In Vivo Tumor Growth Inhibition Assay
This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
This compound compound (e.g., CB-839)
-
Vehicle control solution
-
Calipers
-
Sterile PBS and syringes
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group at the predetermined dose and schedule (e.g., 200 mg/kg, orally, twice daily).[7]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights of the mice throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors and weigh them.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the isolation and analysis of TILs from fresh tumor tissue.[11][12]
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D and DNase I
-
Ficoll-Paque or Percoll
-
Red Blood Cell (RBC) Lysis Buffer
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the fresh tumor tissue into small pieces (1-2 mm) in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a digestion buffer containing RPMI-1640, FBS, Collagenase D, and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 medium.
-
-
Lymphocyte Isolation:
-
Layer the cell suspension over a density gradient medium (e.g., Ficoll-Paque or Percoll).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the lymphocyte-containing mononuclear cell layer.
-
-
RBC Lysis and Cell Staining:
-
Wash the collected cells and treat with RBC Lysis Buffer for 5 minutes at room temperature to remove any contaminating red blood cells.
-
Wash the cells again and resuspend in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently-conjugated antibodies against the desired immune cell markers for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations within the tumor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the action of this compound.
Caption: Mechanism of Action of this compound in Tumor Cells.
Caption: Impact of this compound on the Tumor Microenvironment.
Caption: In Vivo Efficacy and TME Analysis Workflow.
Conclusion
This compound represents a promising therapeutic strategy that targets a key metabolic vulnerability of cancer cells. Its mechanism of action, which involves the disruption of central carbon and nitrogen metabolism, leads to direct antitumor effects and a significant remodeling of the tumor microenvironment. By modulating the function of immune and endothelial cells, this compound can enhance anti-tumor immunity and inhibit angiogenesis, further contributing to its therapeutic potential. The preclinical data for compounds like CB-839 and BPTES provide a strong rationale for their continued investigation, both as monotherapies and in combination with other anticancer agents, particularly immunotherapies. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of cancer metabolism.
References
- 1. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]
- 2. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase-1 stimulates the proliferation, migration, and survival of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
The Therapeutic Potential of Glutaminase 1 (GLS1) Inhibition in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, a burgeoning global health crisis, are characterized by aberrant nutrient processing and energy utilization. At the heart of cellular metabolism lies the intricate network of biochemical pathways, and glutamine metabolism has emerged as a critical node in the pathology of numerous metabolic diseases. Glutaminase 1 (GLS1), the rate-limiting enzyme in glutaminolysis, catalyzes the conversion of glutamine to glutamate, a key substrate for the tricarboxylic acid (TCA) cycle and a precursor for biosynthesis. In various pathological states, including non-alcoholic steatohepatitis (NASH), diabetic nephropathy, and obesity-related insulin resistance, the upregulation of GLS1 has been observed, suggesting its pivotal role in disease progression. This technical guide explores the therapeutic potential of targeting GLS1 in these metabolic disorders. We provide a comprehensive overview of the preclinical and clinical evidence for GLS1 inhibitors, detailed experimental protocols for their evaluation, and a depiction of the key signaling pathways involved. The data presented herein supports GLS1 as a promising therapeutic target for a range of metabolic diseases.
Introduction: The Central Role of GLS1 in Metabolic Homeostasis and Disease
Glutamine, the most abundant amino acid in the bloodstream, is a versatile nutrient that participates in a myriad of cellular processes, including energy production, nucleotide and amino acid biosynthesis, and redox balance. The enzyme glutaminase 1 (GLS1) initiates the catabolism of glutamine, and its activity is tightly regulated to meet the metabolic demands of the cell. Dysregulation of GLS1 has been extensively studied in the context of oncology, where cancer cells exhibit a strong dependence on glutamine metabolism for their proliferation and survival.[1][2] However, a growing body of evidence indicates that GLS1 also plays a crucial role in the pathogenesis of non-malignant metabolic disorders.
In conditions such as NASH, GLS1 expression is upregulated in the liver.[3][4][5] This enhanced glutaminolysis contributes to hepatic steatosis and oxidative stress.[3][4] Similarly, in diabetic nephropathy, alterations in glutamine metabolism are implicated in the progression of renal damage.[6][7][8] The inhibition of GLS1, therefore, presents a novel therapeutic strategy to re-balance metabolic pathways and ameliorate disease pathology. This guide will delve into the specifics of GLS1's involvement in these disorders and the potential of its inhibitors as therapeutic agents.
Quantitative Data on GLS1 Inhibitors in Metabolic Disorder Models
The development of potent and selective GLS1 inhibitors has paved the way for investigating their therapeutic utility. Several small molecule inhibitors, including CB-839 (Telaglenastat), BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide), and IACS-6274, have been extensively characterized, primarily in oncology models. The data in non-cancer metabolic disorders is emerging and is summarized below.
| Inhibitor | Disease Model | System | Key Findings | Reference |
| GLS1 siRNA | Non-alcoholic steatohepatitis (NASH) | In vivo (mice fed a choline-deficient, L-amino acid-defined, high-fat diet) | Significantly reduced hepatic steatosis. | [3] |
| GLS1 inhibition | Non-alcoholic steatohepatitis (NASH) | In vitro (mouse primary hepatocytes and human hepatocyte cell lines) | Reduced lipid content in steatotic hepatocytes. | [3][5] |
| NTU281 (Transglutaminase inhibitor) | Diabetic Nephropathy | In vivo (uninephrectomized streptozotocin-induced diabetic rats) | Reversed increased serum creatinine and albuminuria; fivefold decrease in glomerulosclerosis and sixfold reduction in tubulointerstitial scarring. | [6] |
Note: Data on specific IC50 values of GLS1 inhibitors in non-cancer metabolic disease models is still limited in publicly available literature. The table reflects the current state of research, which often utilizes genetic knockdown or describes qualitative outcomes of inhibition.
Key Signaling Pathways Involving GLS1 in Metabolic Disorders
GLS1 activity is intricately linked with major signaling pathways that govern cellular metabolism and growth. Understanding these connections is crucial for elucidating the mechanism of action of GLS1 inhibitors and for identifying potential combination therapies.
GLS1 and the mTORC1 Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, including amino acids. Glutamine metabolism is connected to mTORC1 activation through two parallel pathways: an acute alpha-ketoglutarate-dependent pathway and a secondary ATP/AMPK-dependent pathway.[2][9] mTORC1 can promote glutamine anaplerosis by activating glutamate dehydrogenase (GDH) through the transcriptional repression of SIRT4.[10] This highlights a feedback loop where glutamine metabolism supports mTORC1 activity, which in turn promotes further glutamine utilization. Inhibition of GLS1 can disrupt this cycle, leading to reduced cell proliferation and anabolic activity.
GLS1 and Insulin Signaling
Insulin signaling is fundamental to glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes and metabolic syndrome. Glutamine metabolism has been shown to play a role in insulin secretion.[11][12][13] Glutamate, the product of the GLS1-catalyzed reaction, is an essential mediator in glutamine-amplified insulin secretion.[12] The conversion of glutamine to glutamate enhances intracellular calcium signaling, which is a critical trigger for insulin release from pancreatic β-cells.[12] Furthermore, in certain pathological states, such as those with mutations in the ATP-sensitive potassium (KATP) channel, amino acids, including glutamine, can stimulate insulin secretion.[11] While the direct targeting of GLS1 in the context of insulin secretion is still under investigation, these findings suggest a potential therapeutic avenue for modulating insulin release in specific diabetic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting hepatic Glutaminase 1 ameliorates Non-Alcoholic Steatohepatitis by restoring Very-Low Density Lipoproteins triglyceride assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Targeting Hepatic Glutaminase 1 Ameliorates Non-alcoholic Steatohepatitis by Restoring Very-Low-Density Lipoprotein Triglyceride Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transglutaminase inhibition ameliorates experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of L-glutamine against diabetes-induced nephropathy in experimental animal: Role of KIM-1, NGAL, TGF-β1, and collagen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exogenous glutamine ameliorates diabetic nephropathy in a rat model of type 2 diabetes mellitus through its antioxidant and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A signaling role of glutamine in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate is an essential mediator in glutamine‐amplified insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminolysis and insulin secretion: from bedside to bench and back - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glutaminase in Neural Tube Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurulation, the embryonic process of forming the neural tube, is fundamental to the development of the central nervous system. Failures in this process lead to severe birth defects known as neural tube defects (NTDs). While the genetic and environmental factors influencing neurulation are numerous, emerging evidence highlights a critical role for cellular metabolism, particularly the processing of the amino acid glutamine. This technical guide provides an in-depth examination of the role of glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, in neural tube development. We synthesize findings from key model organisms, present quantitative data, detail experimental protocols, and visualize the core signaling pathways to offer a comprehensive resource for researchers in developmental biology, neuroscience, and pharmacology.
Introduction: Glutamine Metabolism and Neurulation
The neural tube, the precursor to the brain and spinal cord, forms through a complex series of cell proliferation, migration, and morphogenetic events.[1][2][3] This high-energy process is intrinsically linked to the metabolic state of the embryo.[4] Glutamine is a crucial metabolite, serving not only as a nitrogen and carbon source for the synthesis of nucleotides and other amino acids but also as a key anaplerotic substrate to replenish the TCA cycle.[5][6]
The entry of glutamine into these central metabolic pathways is primarily gated by the enzyme glutaminase (GLS), which exists in two main isoforms: the kidney-type (GLS1) and the liver-type (GLS2). The product of the glutaminase reaction, glutamate, is itself a multi-functional molecule in the developing embryo, acting as a major excitatory neurotransmitter and a signaling molecule.[1][7][8] Evidence, particularly from amphibian models, suggests that the glutaminase-catalyzed production of glutamate is a key regulatory node in ensuring the fidelity of neural tube closure.
Glutaminase Expression and Activity During Neurulation
Studies in the model organism Xenopus laevis have provided the most direct evidence for the involvement of glutaminase in neurulation.
Gene and Protein Expression
During the key stages of Xenopus neurulation, from the neural plate stage (stage 12.5) to the fusion of the neural folds (stage 19), GLS1 is consistently expressed. Both mRNA transcripts and GLS1 protein are present throughout this developmental window. Interestingly, while the catalytic activity of the enzyme changes, the overall protein expression levels of GLS1 remain relatively constant.[1][9][10]
Enzymatic Activity
While GLS1 protein levels are stable, its enzymatic activity increases significantly as neurulation progresses in Xenopus. There is an approximate 66% increase in GLS1 catalytic activity between the early (stage 12) and middle-to-late (stages 14-19) phases of neurulation.[1][2][8][11] This suggests that post-translational modifications or allosteric regulation may play a role in enhancing glutaminase function at critical moments of neural fold elevation and fusion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on glutaminase during neurulation in Xenopus laevis.
Table 1: Relative GLS1 Protein Expression During Xenopus Neurulation
| Neurulation Stage | Relative GLS1/β-actin Ratio (Mean ± SEM) |
| Stage 12.5 (Early) | 1.0 ± 0.2 |
| Stage 14 (Middle) | 1.1 ± 0.1 |
| Stage 19 (Late) | 1.2 ± 0.01 |
| Data derived from Western blot quantification.[1] |
Table 2: Specific Activity of GLS1 During Xenopus Neurulation
| Tissue/Stage | Specific Activity (nmol NADH min⁻¹ mg⁻¹ protein) (Mean ± SEM) | Percentage Increase from Stage 12.5 |
| Stage 12.5 Embryo | 18.0 ± 2.1 | - |
| Stage 14 Embryo | 29.9 ± 1.5 | ~66% |
| Stage 19 Embryo | 28.9 ± 2.7 | ~61% |
| Adult Kidney (Positive Control) | 39.2 ± 2.03 | N/A |
| Enzymatic activity measured via an NADH-coupled assay.[1][9][10] |
Table 3: Effect of Glutaminase Inhibitor (L-DON) on GLS1 Activity in Xenopus Embryos
| Embryonic Stage | L-DON Concentration | GLS1 Specific Activity (nmol NADH min⁻¹ mg⁻¹ protein) (Mean ± SEM) | Percentage Inhibition |
| Stage 12.5 | 0 mM (Control) | 18.4 ± 1.7 | - |
| 1 mM | 11.7 ± 3.02 | ~36% | |
| 5 mM | 10.7 ± 2.1 | ~42% | |
| Stage 19 | 0 mM (Control) | 25.1 ± 2.6 | - |
| 1 mM | 15.9 ± 2.9 | ~37% | |
| 5 mM | 13.7 ± 1.2 | ~45% | |
| L-DON (6-Diazo-5-oxo-L-norleucine) is a competitive inhibitor of glutamine-dependent enzymes.[1][10][11] |
Functional Consequences of Glutaminase Inhibition
Pharmacological inhibition of glutaminase during Xenopus development has been shown to directly induce neural tube defects. Treatment of embryos with L-DON, a glutamine analog and competitive inhibitor of glutaminase, results in a dose-dependent failure of the neural tube to close properly.[1][2][11] This provides strong functional evidence that glutaminase activity is necessary for successful neurulation in this model. The resulting NTDs are characterized by an incomplete fusion of the neural folds, leaving an open neural tube.
Signaling Pathways in Glutaminase-Mediated Neural Development
The primary mechanism by which glutaminase influences neural tube development appears to be through the production of glutamate, which then acts as an extracellular signaling molecule.
The Glutamate-NMDA Receptor-Calcium Pathway
During neurulation, before the formation of conventional synapses, glutamate acts as a paracrine signal.[1] This non-synaptic glutamate signaling is essential for regulating the behavior of neural plate cells.[1][7] The pathway involves the following key steps:
-
Glutamate Production: Mitochondrial GLS1 converts intracellular glutamine to glutamate.
-
Glutamate Release: Glutamate is released into the extracellular space.
-
Receptor Activation: Glutamate binds to and activates N-methyl-D-aspartate (NMDA) receptors on neural plate cells.
-
Calcium Influx: Activation of NMDA receptors, which are ionotropic, leads to an influx of calcium ions (Ca²⁺) into the cell.
-
Downstream Effects: The resulting changes in intracellular Ca²⁺ dynamics influence critical cellular processes required for neurulation, including oriented cell migration and proliferation.[1][7][8]
Disruption of this pathway, either by inhibiting glutaminase with L-DON or by blocking NMDA receptors, leads to altered Ca²⁺ signaling and subsequent defects in neural tube closure.[1][7]
Potential Crosstalk with Other Major Signaling Pathways
While the glutamate-NMDA receptor axis is the most directly implicated pathway, neurulation is orchestrated by a complex network of signaling molecules, including Wnt and Sonic hedgehog (Shh).
-
Wnt/Planar Cell Polarity (PCP) Pathway: The Wnt/PCP pathway is crucial for the convergent extension movements that elongate the neural plate. Some studies in embryonic stem cells have shown crosstalk between Wnt signaling and glutamate receptors.[12][13] However, a direct functional link between glutaminase activity and the Wnt/PCP pathway during neural tube closure has not yet been established.
-
Sonic Hedgehog (Shh) Pathway: Shh signaling is a key regulator of ventral cell fate in the neural tube. While some evidence suggests a neuroprotective interaction between Shh signaling and glutamate in the context of excitotoxicity, there is currently no direct evidence linking glutaminase-dependent glutamate production to the Shh patterning pathway during neurulation.[14][15][16]
Species-Specific Considerations: Xenopus vs. Mammalian Models
A critical consideration for researchers and drug development professionals is the apparent difference in the requirement for glutaminase between amphibian and mammalian models.
-
In Xenopus, as detailed above, inhibition of GLS1 leads to severe NTDs.[1][11]
-
In mice, the phenotype is markedly different. Global knockout of the Gls1 gene results in neonatal lethality due to respiratory failure and impaired synaptic transmission. However, these mice do not exhibit gross neural tube defects.[4][17][18] Similarly, knockout of Gls2 does not result in reported developmental defects, with these mice surviving to adulthood but showing a predisposition to late-onset cancers.[2][3]
This discrepancy suggests several possibilities that warrant further investigation:
-
Functional Redundancy: Mammals may have compensatory metabolic pathways for glutamate production during neurulation that are absent or less active in Xenopus.
-
Maternal Compensation: The maternal environment may provide sufficient glutamate or related metabolites to the mammalian embryo during the critical window of neurulation, masking the effect of the genetic knockout.
-
Timing and Severity: The complete, lifelong absence of GLS1 in a global knockout mouse may trigger adaptive mechanisms that are not engaged during the acute, pharmacological inhibition in Xenopus. A conditional knockout of Gls1 specifically in the developing neuroepithelium at the onset of neurulation would be required to resolve this question.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of glutaminase in embryonic development.
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol measures the production of glutamate from glutamine, which is then coupled to the reduction of NAD⁺ to NADH, detectable by spectrophotometry.
Materials:
-
Embryonic tissue homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6
-
Glutamine solution (20 mM)
-
NAD⁺ solution (15 mM)
-
Glutamate Dehydrogenase (GDH) enzyme solution
-
ADP solution (0.5 mM)
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Sample Preparation: Homogenize embryonic tissues on ice in Assay Buffer. Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (lysate) and determine the protein concentration (e.g., using a BCA assay).
-
Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:
-
50 µL of Assay Buffer
-
10 µL of ADP solution
-
20 µL of NAD⁺ solution
-
10 µL of GDH solution
-
-
Sample Addition: Add 10-20 µL of tissue lysate to each well. Bring the total volume to 180 µL with Assay Buffer.
-
Background Reading: Incubate the plate at 37°C for 5 minutes. Read the absorbance at 340 nm to get a baseline reading (A₃₄₀_initial).
-
Initiate Reaction: Add 20 µL of the Glutamine solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to nmol/min.
-
Normalize the activity to the amount of protein in the lysate to get the specific activity (e.g., in nmol/min/mg protein).
-
Western Blot for GLS1 Detection
Procedure:
-
Protein Extraction: Lyse embryonic tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for GLS1 (e.g., rabbit anti-GLS1) diluted in blocking buffer. A loading control antibody (e.g., mouse anti-β-actin) should also be used.
-
Washing: Wash the membrane 3 times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in blocking buffer.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing the GLS1 band intensity to the loading control (β-actin).
Quantitative PCR (qPCR) for GLS1 Transcript Analysis
Procedure:
-
RNA Extraction: Isolate total RNA from embryonic tissues using a suitable kit (e.g., TRIzol or a column-based kit).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up qPCR reactions in a 96-well plate using a SYBR Green-based qPCR master mix. Each reaction should contain:
-
qPCR Master Mix
-
Forward and Reverse primers for the Gls1 gene
-
cDNA template
-
Nuclease-free water
-
-
Thermocycling: Run the plate on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analysis: Analyze the data using the ΔΔCt method. Normalize the expression of Gls1 to a stable housekeeping gene (e.g., Gapdh or Actb) and express the results as fold change relative to a control group.
Conclusion and Future Directions
The available evidence strongly implicates glutaminase, particularly GLS1, as a key enzyme in the successful execution of neurulation in vertebrates. Through its production of glutamate, GLS1 fuels a non-synaptic signaling pathway that is critical for coordinating the cell behaviors underlying neural tube closure in the Xenopus model.
However, the lack of a clear NTD phenotype in GLS1 knockout mice presents a significant knowledge gap and highlights the potential for species-specific metabolic strategies during early development. This discrepancy underscores the need for further research in mammalian models. Future studies employing conditional, tissue-specific knockouts of Gls1 in the developing neuroepithelium are essential to dissect its precise role in mammalian neurulation.
For drug development professionals, glutaminase remains a compelling target. While its role in cancer metabolism is well-established, its importance in embryonic development suggests that glutaminase inhibitors could have teratogenic effects. Understanding the specific window of sensitivity and the differential requirements for glutaminase activity between embryonic and cancer cells will be critical for the development of safe and effective therapeutic strategies targeting this metabolic checkpoint. Further investigation into the potential crosstalk between glutamine metabolism and major developmental signaling pathways like Wnt and Shh may also uncover novel points of therapeutic intervention for both developmental disorders and cancer.
References
- 1. Expression pattern of glutaminase informs the dynamics of glutamine metabolism [the-innovation.org]
- 2. Neural tube closure and embryonic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of planar cell polarity pathways in the development of neutral tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maternal L-glutamine supplementation prevents prenatal alcohol exposure-induced fetal growth restriction in an ovine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Planar cell polarity signalling and development of the early mammalian nervous system - UCL Discovery [discovery.ucl.ac.uk]
- 8. Glutamine contributes to maintenance of mouse embryonic stem cell self-renewal through PKC-dependent downregulation of HDAC1 and DNMT1/3a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of glutaminase activity and RNA expression in preimplantation mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maternal metabolism influences neural tube closure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Neural tube defects and maternal intake of micronutrients related to one-carbon metabolism or antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Introduction - Folic Acid Supplementation to Prevent Neural Tube Defects: A Limited Systematic Review Update for the U.S. Preventive Services Task Force - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Single-Step Generation of Conditional Knockout Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Loss of Glutaminase 1 in Small Sensory Neurons Prevents Nerve Injury Induced Mechanical Allodynia: Insights From Conditional Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutaminase C overexpression in the brain induces learning deficits, synaptic dysfunctions, and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glutaminase-IN-1 in Targeting Cancer Stem Cell Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driving force behind tumor initiation, metastasis, and therapeutic resistance. A growing body of evidence points to metabolic reprogramming as a critical hallmark of CSCs, with a notable dependency on glutamine metabolism. Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, plays a pivotal role in this process. This technical guide focuses on Glutaminase-IN-1 and other potent GLS1 inhibitors, such as CB-839 and BPTES, as tools to investigate and target the unique metabolic vulnerabilities of cancer stem cells. This document provides an in-depth overview of the mechanism of action, experimental protocols for studying their effects, and quantitative data on their efficacy.
Mechanism of Action: Disrupting the Engine of Cancer Stemness
Glutaminase-1 (GLS1) is a key mitochondrial enzyme that fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for cell growth and survival.[1] In many cancer cells, particularly CSCs, there is an increased reliance on glutamine metabolism, a phenomenon often referred to as "glutamine addiction".[1] GLS1 inhibitors, such as this compound, CB-839, and BPTES, function by blocking the catalytic activity of GLS1, thereby disrupting these critical metabolic pathways.[2][3]
A primary mechanism by which GLS1 inhibition impacts cancer stem cells is through the modulation of the Reactive Oxygen Species (ROS)/Wnt/β-catenin signaling pathway .[4]
-
Increased ROS Production: By inhibiting glutaminase, these compounds disrupt the production of glutathione (GSH), a major intracellular antioxidant. This leads to an accumulation of ROS within the cancer stem cells.[4]
-
Suppression of Wnt/β-catenin Signaling: The elevated ROS levels suppress the nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.[4] This pathway is crucial for maintaining stemness properties.
-
Downregulation of Stemness Genes: The inhibition of Wnt/β-catenin signaling leads to the downregulation of genes associated with pluripotency and self-renewal, such as Nanog, Sox2, and Oct4.[5]
This cascade of events ultimately leads to a reduction in the cancer stem cell population, decreased tumorigenicity, and potentially increased sensitivity to conventional therapies.
Quantitative Data on GLS1 Inhibitor Efficacy
The following tables summarize the quantitative data on the efficacy of prominent GLS1 inhibitors in various cancer models, with a focus on their impact on cancer cell viability and tumor growth.
Table 1: In Vitro Efficacy of GLS1 Inhibitors (IC50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| CB-839 | Triple-Negative Breast Cancer | HCC1806 | 20-55 | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 20-55 | [6] | |
| Chronic Lymphocytic Leukemia | HG-3 | 410 | [7] | |
| Chronic Lymphocytic Leukemia | MEC-1 | 66200 | [7] | |
| Recombinant Human GAC | - | 15-50 | [8] | |
| BPTES | Pancreatic Cancer | PANC-1 | ~2400 | [3] |
| Allosteric Inhibition | - | 160 | [9] | |
| Triple-Negative Breast Cancer | HCC1937 (Cisplatin) | 14770 | [10] | |
| Triple-Negative Breast Cancer | HCC1937 (Etoposide) | 11160 | [10] | |
| Triple-Negative Breast Cancer | BT-549 (Cisplatin) | 6040 | [10] | |
| Triple-Negative Breast Cancer | BT-549 (Etoposide) | 7490 | [10] |
Table 2: In Vivo Efficacy of GLS1 Inhibitors
| Inhibitor | Cancer Model | Treatment | Tumor Growth Inhibition | Reference(s) |
| CB-839 | Multiple Myeloma Xenograft (RPMI-8226) | Oral, twice daily | 70% | [8] |
| BPTES | B-cell Lymphoma Xenograft (P493) | - | ~50% over 10 days | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound and other GLS1 inhibitors on cancer stem cell properties.
Sphere Formation Assay
This assay is used to evaluate the self-renewal capacity of cancer stem cells in non-adherent conditions.
Protocol:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with media containing serum.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Count viable cells using a hemocytometer or automated cell counter.
-
-
Plating:
-
Seed a low density of single cells (e.g., 500-1000 cells/well) into ultra-low attachment 6-well plates.
-
Include wells with vehicle control and various concentrations of the GLS1 inhibitor.
-
-
Incubation and Sphere Formation:
-
Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 7-14 days.
-
Monitor sphere formation every 2-3 days.
-
-
Quantification:
-
Count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the sphere formation efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.
-
Western Blotting for GLS1 and β-catenin
This technique is used to determine the protein expression levels of GLS1 and key components of the Wnt/β-catenin pathway.
Protocol:
-
Protein Extraction:
-
Treat cancer cells with the GLS1 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GLS1, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software.
-
Flow Cytometry for Cancer Stem Cell Markers
This method is used to identify and quantify the percentage of cells expressing specific CSC surface markers (e.g., CD133, CD44) or exhibiting high aldehyde dehydrogenase (ALDH) activity.
Protocol:
-
Cell Preparation:
-
Treat cells with the GLS1 inhibitor as required.
-
Harvest and prepare a single-cell suspension as described for the sphere formation assay.
-
-
Antibody Staining (for surface markers):
-
Resuspend approximately 1x10^6 cells in staining buffer (e.g., PBS with 2% FBS).
-
Add fluorescently conjugated antibodies against CSC markers (e.g., CD133-APC, CD44-FITC) and isotype controls.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
-
ALDEFLUOR Assay (for ALDH activity):
-
Follow the manufacturer's protocol for the ALDEFLUOR™ kit. This typically involves incubating the cells with the ALDEFLUOR™ reagent in the presence or absence of a specific ALDH inhibitor (DEAB) as a negative control.
-
-
Data Acquisition and Analysis:
-
Resuspend the stained cells in a suitable buffer.
-
Analyze the cells using a flow cytometer.
-
Gate on the live cell population and analyze the percentage of cells positive for the specific CSC markers or exhibiting high ALDH activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by GLS1 inhibition and a typical experimental workflow for studying its effects on cancer stem cells.
Caption: GLS1 inhibition disrupts glutamine metabolism, leading to increased ROS and subsequent suppression of Wnt/β-catenin signaling.
Caption: A typical experimental workflow for investigating the effects of this compound on cancer stem cell properties.
Conclusion
Targeting glutamine metabolism through the inhibition of GLS1 represents a promising therapeutic strategy to specifically eliminate cancer stem cells. This compound and other potent inhibitors like CB-839 and BPTES serve as invaluable tools for researchers to dissect the metabolic dependencies of CSCs and to develop novel anti-cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to explore this exciting area of cancer research. The continued investigation into the role of glutaminase in CSC biology will undoubtedly pave the way for more effective treatments that can overcome tumor recurrence and metastasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine Metabolism in Cancer Stem Cells: A Complex Liaison in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glutamine deprivation plus BPTES alters etoposide- and cisplatin-induced apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glutaminase-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminase-IN-1 is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key mitochondrial enzyme in cancer metabolism. By blocking the conversion of glutamine to glutamate, this compound disrupts a critical nutrient supply for rapidly proliferating cancer cells, leading to cell cycle arrest, induction of apoptosis, and increased oxidative stress. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cell proliferation, apoptosis, and reactive oxygen species (ROS) production. The provided methodologies and data will aid researchers in designing and executing experiments to evaluate the therapeutic potential of targeting glutamine metabolism.
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their high proliferation rates, a phenomenon known as the Warburg effect. Beyond altered glucose metabolism, many cancer cells display a strong dependence on glutamine, a condition termed "glutamine addiction." Glutaminase 1 (GLS1) catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate.[1] Glutamate serves as a precursor for the synthesis of other amino acids, nucleotides, and the major intracellular antioxidant, glutathione. Additionally, it can be converted to α-ketoglutarate to fuel the tricarboxylic acid (TCA) cycle for energy production.[2]
Elevated GLS1 expression is observed in numerous cancers and correlates with poor prognosis.[3] Inhibition of GLS1 has emerged as a promising therapeutic strategy to selectively target cancer cells. This compound is a small molecule inhibitor designed to specifically target GLS1. Its application in cell culture allows for the investigation of the consequences of glutamine metabolism blockade and the evaluation of its anti-cancer efficacy.
Signaling Pathway and Experimental Workflow
The inhibition of GLS1 by this compound initiates a cascade of cellular events, primarily impacting cell growth and survival pathways. A simplified representation of the glutamine metabolism pathway and the mechanism of action of this compound is depicted below, along with a typical experimental workflow for its evaluation in cell culture.
Caption: this compound inhibits GLS1, blocking glutamine to glutamate conversion.
Caption: Workflow for evaluating this compound effects in cell culture.
Quantitative Data Summary
The following tables summarize the reported effects of GLS1 inhibitors in various cancer cell lines. While specific IC50 values for this compound are not widely published, the data for structurally and functionally similar inhibitors like CB-839 and BPTES provide a strong basis for determining appropriate concentration ranges for initial experiments.
Table 1: IC50 Values of GLS1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | GLS1 Inhibitor | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | BPTES | ~5-10 | [4][5] |
| HT29 | Colorectal Cancer | BPTES | ~5-10 | [4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CB-839 | ~1 | [6] |
| BT-549 | Triple-Negative Breast Cancer | CB-839 | ~1 | [6] |
| HEY | Ovarian Cancer | Compound 968 | ~5-10 | [7] |
| SKOV3 | Ovarian Cancer | Compound 968 | ~5-10 | [7] |
| IGROV-1 | Ovarian Cancer | Compound 968 | ~5-10 | [7] |
| INA-6 | Multiple Myeloma | Compound 968 | <10 | [8] |
| HUVEC | Endothelial Cells | BPTES, CB-839 | ~20 | [9] |
Table 2: Effects of GLS1 Inhibition on Cellular Processes
| Cell Line | GLS1 Inhibitor | Effect | Treatment Conditions | Reference |
| HUVEC | BPTES, CB-839 | G0/G1 cell cycle arrest, decreased Cyclin A | 20 µM for 24-48h | [9] |
| Ovarian Cancer Cells | Compound 968 | G1 cell cycle arrest, increased p21 & p27 | 5-10 µM for 48h | [7] |
| HUVEC | BPTES, CB-839 | Increased ROS production | 20 µM for 24h | [9] |
| Ovarian Cancer Cells | Compound 968 | Increased ROS production | 5-10 µM for 24h | [7] |
| Ovarian Cancer Cells | Compound 968 | Increased Annexin V positive cells (Apoptosis) | 5-10 µM for 60h | [7] |
| Multiple Myeloma Cells | Compound 968 | Increased apoptosis | 10 µM for 72h | [8] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation and viability of adherent cancer cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in complete medium. A starting range of 0.1 µM to 50 µM is recommended, based on data from similar inhibitors. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x the IC50 value) for 48-72 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This protocol measures intracellular ROS levels in cells treated with this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
24-well plates or fluorescence microplate reader-compatible plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., H2O2).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add serum-free medium containing 10-20 µM DCFH-DA to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA containing medium and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold change in ROS production.
Conclusion
The provided protocols offer a comprehensive framework for investigating the cellular effects of this compound. By targeting the metabolic vulnerability of glutamine-dependent cancer cells, this inhibitor holds significant promise as a therapeutic agent. The detailed methodologies for assessing cell proliferation, apoptosis, and ROS production will enable researchers to thoroughly characterize the in vitro efficacy of this compound and contribute to the growing body of knowledge on targeting cancer metabolism. It is recommended to perform initial dose-response experiments to determine the optimal concentration of this compound for each specific cell line.
References
- 1. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminolysis feeds mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. New L-Glutamine ELISA as tool to address metabolic features in cell culture supernatants - Immusmol [immusmol.com]
- 7. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition in multiple myeloma induces apoptosis via MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Glutaminase-IN-1 (CB-839/Telaglenastat)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the potent and selective Glutaminase-1 (GLS-1) inhibitor, CB-839 (Telaglenastat). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various disease models.
Introduction
Glutaminase-1 (GLS-1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in cellular metabolism. In many pathological conditions, including cancer, cells exhibit a heightened dependence on glutamine metabolism, a phenomenon often termed "glutamine addiction". By inhibiting GLS-1, compounds like CB-839 disrupt the supply of essential metabolites for the tricarboxylic acid (TCA) cycle and the synthesis of macromolecules, thereby impeding cell proliferation and survival. Preclinical in vivo studies are crucial for understanding the therapeutic potential of GLS-1 inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of CB-839, compiled from various preclinical studies.
Table 1: In Vivo Dosing and Administration of CB-839 in Murine Models
| Parameter | Details | Reference |
| Compound | CB-839 (Telaglenastat) | [1][2][3][4] |
| Animal Model | Mice (various strains including scid/beige, C57BL/6, athymic nude) | [1][2][3][4] |
| Typical Dose | 200 mg/kg | [1][2][3][4] |
| Administration Route | Oral gavage | [2][4] |
| Dosing Frequency | Twice daily (BID) | [2][3] |
| Vehicle Formulation | 25% (w/v) hydroxypropyl-β-cyclodextrin in 10 mmol/L citrate, pH 2.0 | [2][3] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of CB-839 in Mice
| Parameter | Value/Observation | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours (fed) | [5] |
| In Vivo Half-life (t½) | Approximately 4 hours | [6] |
| Effective Plasma Concentration | ≥300 nM for maximal tumor glutaminase inhibition | [7] |
| Pharmacodynamic Markers (Tumor) | - Increased glutamine levels- Decreased glutamate levels- Decreased aspartate levels | [1][7] |
| Target Inhibition | >90% inhibition of tumor glutaminase at 10 mg/kg | [7] |
Experimental Protocols
Protocol 1: Preparation of CB-839 Formulation for Oral Gavage
Materials:
-
CB-839 (Telaglenastat) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Citric acid
-
Sodium citrate
-
Sterile, purified water
-
pH meter
-
Sterile conical tubes (50 mL)
-
Magnetic stirrer and stir bar
-
Scale
Procedure:
-
Prepare 10 mmol/L Citrate Buffer (pH 2.0):
-
Dissolve the appropriate amounts of citric acid and sodium citrate in sterile, purified water to achieve a final concentration of 10 mmol/L.
-
Adjust the pH to 2.0 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.
-
-
Prepare 25% (w/v) HP-β-CD Solution:
-
In a sterile conical tube, weigh the required amount of HP-β-CD.
-
Add the 10 mmol/L citrate buffer (pH 2.0) to the HP-β-CD to achieve a final concentration of 25% (e.g., 2.5 g of HP-β-CD in a final volume of 10 mL).
-
Gently warm and vortex or sonicate the solution until the HP-β-CD is completely dissolved.
-
-
Prepare CB-839 Suspension:
-
Weigh the required amount of CB-839 powder to achieve the desired final concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 µL/g administration volume).
-
Add the CB-839 powder to the 25% HP-β-CD in citrate buffer vehicle.
-
Stir the suspension continuously using a magnetic stirrer until a homogenous suspension is achieved. It is recommended to prepare this formulation fresh before each use.
-
Protocol 2: In Vivo Administration of CB-839 in a Mouse Xenograft Model
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
-
Prepared CB-839 formulation (20 mg/mL)
-
Vehicle control (25% HP-β-CD in 10 mmol/L citrate, pH 2.0)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Grouping:
-
Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dose Calculation and Preparation:
-
Weigh each mouse individually to calculate the precise volume of the CB-839 formulation to be administered. For a 200 mg/kg dose and a 20 mg/mL formulation, the administration volume is 10 µL/g of body weight.
-
Prepare individual syringes with the calculated dose for each mouse.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the CB-839 formulation or vehicle control.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer the treatment twice daily (e.g., at 8:00 AM and 4:00 PM) for the duration of the study.[3]
-
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
Materials:
-
CB-839 treated and control mice
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Tissue Collection:
-
At a predetermined time point after the final dose (e.g., 4 hours for peak effect), euthanize the mice.[1]
-
Excise the tumors and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.
-
Store the samples at -80°C until analysis.
-
-
Metabolite Extraction:
-
Weigh a portion of the frozen tumor tissue.
-
Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).
-
Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water method) to separate the polar metabolites.
-
-
Metabolite Analysis:
-
Analyze the polar extracts using LC-MS/MS to quantify the levels of glutamine, glutamate, and other relevant metabolites like aspartate.[1]
-
Compare the metabolite levels between the CB-839 treated group and the vehicle control group to assess the pharmacodynamic effect of the inhibitor.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. Abstract 966: Novel pharmacodynamic assays to measure glutaminase inhibition following oral administration of CB-839 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: Preparation of Glutaminase-IN-1 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glutaminase-IN-1, a derivative of CB-839, is a potent and selective allosteric inhibitor of the kidney-type glutaminase (KGA), a splice variant of Glutaminase 1 (GLS1).[1][2][3] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[1][4][5] Many cancer cells exhibit a strong dependence on glutamine metabolism for energy production and biosynthesis, making GLS1 an attractive therapeutic target.[4][6][7][8] Proper preparation, storage, and handling of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation of stock solutions for both in vitro and in vivo research applications, along with stability data and a summary of its mechanism of action.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₄F₃N₇O₃Se |
| Molecular Weight | 618.47 g/mol [2] |
| CAS Number | 2247127-79-1[2] |
| Synonyms | CB-839 derivative, CPD20[2][3] |
| Target | Kidney-Type Glutaminase (KGA/GLS1)[2][3] |
| IC₅₀ | 1 nM (for KGA)[2][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting GLS1, the rate-limiting enzyme in glutaminolysis.[4] In many rapidly proliferating cells, particularly cancer cells, glutamine is a primary metabolic fuel. It is transported into the cell and converted by GLS1 in the mitochondria to glutamate.[5] Glutamate is then converted into the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG), which is vital for ATP production and the biosynthesis of other molecules.[5][6] By blocking GLS1, this compound disrupts this pathway, leading to depleted energy and biosynthetic precursors, which can arrest cell growth and induce apoptosis in glutamine-dependent cells.[8]
Caption: Glutaminolysis pathway and the inhibitory action of this compound.
Solubility and Storage
Proper solubilization and storage are critical for maintaining the activity and stability of this compound.
| Form | Solvent | Max Concentration | Storage Temperature | Stability |
| Powder | - | - | -20°C | Up to 3 years[2] |
| Stock Solution | DMSO | 100 mg/mL (161.69 mM)[2] | -80°C | Up to 1 year[2][3] |
| Stock Solution | Water | 1 mg/mL (1.61 mM)[2] | -80°C | Limited (use promptly) |
Note: Sonication is recommended to aid dissolution in both DMSO and water.[2] For aqueous solutions, it is advisable to prepare them fresh before use.
Experimental Protocols
General Workflow for Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing a stock solution from a powdered compound.
Caption: General workflow for preparing a small molecule inhibitor stock solution.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 618.47 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the required mass of this compound and volume of DMSO. To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 618.47 g/mol × 1000 mg/g = 61.85 mg
-
-
Weighing: Carefully weigh out 61.85 mg of this compound powder and place it into a sterile tube.
-
Solubilization: Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for short intervals until the solution is clear.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year).[2][3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration DMSO stock for use in cell culture experiments.
Important Considerations:
-
High concentrations of DMSO can be toxic to cells. It is recommended that the final concentration of DMSO in the cell culture medium be kept below 0.5%, and ideally below 0.1%.
-
Organic compounds may precipitate when a concentrated DMSO stock is added directly to an aqueous medium. A serial dilution is recommended to prevent this.[2]
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile tubes and pipette tips
Procedure (Example: Preparing a 100 µM final concentration in 2 mL of medium):
-
Intermediate Dilution: Perform a serial dilution of the 100 mM stock solution. For example, dilute the 100 mM stock 1:100 in sterile medium or PBS to create a 1 mM intermediate stock.
-
Pipette 2 µL of the 100 mM stock into 198 µL of medium/PBS.
-
-
Final Dilution: Add the appropriate volume of the intermediate stock to your final volume of cell culture medium. To achieve a final concentration of 100 µM in 2 mL:
-
C₁V₁ = C₂V₂
-
(1000 µM)(V₁) = (100 µM)(2000 µL)
-
V₁ = 200 µL
-
Add 200 µL of the 1 mM intermediate stock to 1800 µL of cell culture medium.
-
-
Application: Mix gently by pipetting or swirling and add to your cell culture plate. Ensure a vehicle control (medium with the same final concentration of DMSO) is included in your experiment.
Disclaimer: These protocols are intended for research use only. Please refer to the manufacturer's specific instructions and safety data sheets. Always use appropriate personal protective equipment (PPE) when handling chemical compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | transporter | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer [mdpi.com]
- 5. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 6. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase - Wikipedia [en.wikipedia.org]
- 8. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glutaminase Inhibition in A549 Lung Cancer Cells
Topic: Use of Glutaminase Inhibitors in the A549 Lung Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamine is a critical nutrient for many cancer cells, providing a key source of carbon and nitrogen for biosynthesis and energy production. The enzyme glutaminase (GLS) catalyzes the first step of glutaminolysis, the conversion of glutamine to glutamate. In non-small cell lung cancer (NSCLC) cell lines like A549, there is a notable dependence on glutamine for growth and survival.[1] Inhibition of glutaminase has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.[2] This document provides detailed application notes and protocols for studying the effects of glutaminase inhibitors, using Glutaminase-IN-1 as a representative compound, on the A549 human lung adenocarcinoma cell line. While specific data for this compound is limited in the public domain, the principles and methodologies are based on studies with well-characterized glutaminase inhibitors such as BPTES and CB-839.
Data Presentation
The following tables summarize quantitative data from studies on glutaminase inhibition in A549 cells, providing insights into the expected outcomes when using a glutaminase inhibitor like this compound.
Table 1: Effect of Glutaminase Inhibition on A549 Cell Viability and Metabolism
| Parameter | Treatment | Result in A549 cells | Reference |
| Cell Growth | Glutamine-free medium | 33% growth reduction | [3] |
| BPTES (GLS inhibitor) | Reduced cell proliferation and viability | [3][4] | |
| ATP Levels | GLS1 knockdown | Reduced to 60% of control | [1] |
| BPTES (10 µM, 48h) | ~5% increase in lactate secretion (not significant) | [1] | |
| CB-839 (0.5 µM & 1 µM, 24h) | Dose-dependent decrease in ATP levels | [5] | |
| Metabolite Levels | GLS1 knockdown | Reduced glutamate levels | [1] |
| 13C-labeled glutamine tracing | >50% of excreted glutathione is derived from glutamine within 12 hours | [3] | |
| SAT1 activation (promotes glutamine metabolism) | Increased intracellular glutamate, GSH, and GSSG | [6] | |
| Oxygen Consumption Rate (OCR) | BPTES | Dose-dependent decrease in glutamine-induced OCR | [1] |
GSH: Glutathione; GSSG: Glutathione disulfide; BPTES: bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide; CB-839: a specific GLS1 inhibitor.
Signaling Pathways and Experimental Workflow
Glutamine Metabolism and Inhibition
Glutaminase is a pivotal enzyme in cancer cell metabolism. The following diagram illustrates the central role of glutaminase in converting glutamine to glutamate, which then fuels the TCA cycle and supports glutathione synthesis. Glutaminase inhibitors block this critical first step.
Caption: Glutamine metabolism pathway and the inhibitory action of this compound.
Experimental Workflow
The following workflow outlines the key steps to assess the efficacy of a glutaminase inhibitor in the A549 cell line.
Caption: Workflow for evaluating the effects of a glutaminase inhibitor on A549 cells.
Logic of Glutaminase Inhibition's Impact on Cancer Cells
This diagram illustrates the downstream consequences of inhibiting glutaminase in cancer cells that are dependent on glutamine.
References
- 1. Dual targeting of glutaminase 1 and thymidylate synthase elicits death synergistically in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase Inhibition on NSCLC Depends on Extracellular Alanine Exploitation [mdpi.com]
- 3. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of polyamine catabolism promotes glutamine metabolism and creates a targetable vulnerability in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HCT116 Mouse Xenograft Model with Glutaminase-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] A key metabolic feature of many cancer cells, including CRC, is their dependence on glutamine for survival and proliferation.[1][2] Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme that catalyzes the conversion of glutamine to glutamate.[1][3] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis through glutathione production.[1][4][5]
The HCT116 human colorectal carcinoma cell line is a well-established and widely used model in cancer research.[6][7] These cells are known for their rapid growth in culture and their ability to form tumors in immunocompromised mice, making them an ideal tool for in vivo studies.[6][7] The HCT116 xenograft model serves as a valuable preclinical platform to evaluate the efficacy of novel anti-cancer therapeutics.[6][7][8]
This document provides detailed application notes and protocols for utilizing the HCT116 mouse xenograft model to investigate the therapeutic potential of Glutaminase-IN-1, a glutaminase inhibitor.
Preclinical Rationale for Targeting Glutaminase in HCT116 Xenografts
Inhibition of glutaminase presents a promising therapeutic strategy for cancers that exhibit glutamine dependence. HCT116 cells have been shown to be sensitive to the withdrawal of glutamine and to the inhibition of glutaminase, leading to decreased cell growth and colony formation in vitro.[1] In vivo studies using HCT116 xenografts have demonstrated that knockdown of GLS1 expression significantly diminishes tumor formation and growth.[1] By targeting glutaminase with this compound, researchers can expect to disrupt key metabolic pathways essential for HCT116 tumor progression.
Experimental Protocols
HCT116 Cell Culture
A crucial first step is the proper maintenance of the HCT116 cell line to ensure the health and viability of the cells for implantation.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5a Medium (e.g., GIBCO # 16600)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HCT116 cells in McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Passage the cells when they reach 70-90% confluency.[9]
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 5 minutes to detach the cells.[9]
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.[9]
HCT116 Xenograft Tumor Model Establishment
The subcutaneous injection of HCT116 cells into immunodeficient mice is a standard method for establishing solid tumors.
Materials:
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID)
-
HCT116 cells
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Harvest HCT116 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]
-
Monitor the mice regularly for tumor formation.
This compound Treatment and Tumor Monitoring
Once tumors are established, treatment with this compound can commence.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO solution)
-
Calipers
-
Animal balance
Protocol:
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[8]
-
Prepare this compound in a suitable vehicle at the desired concentration.
-
Administer this compound and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing frequency and duration will depend on the experimental design.[10]
-
Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width²) / 2 .[8]
-
The study can be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a set treatment period.[8]
Immunohistochemistry (IHC)
IHC can be used to analyze protein expression within the tumor tissue.
Protocol:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Section the paraffin-embedded tumors and mount them on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or markers of metabolic pathways).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to visualize the staining and counterstain with hematoxylin.
-
Analyze the slides under a microscope.
Western Blotting
Western blotting can be used to quantify the expression of specific proteins in tumor lysates.
Protocol:
-
Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | e.g., Daily, i.p. | N/A | ||
| This compound (X mg/kg) | e.g., Daily, i.p. | |||
| This compound (Y mg/kg) | e.g., Daily, i.p. |
%TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Pharmacodynamic Effects of this compound on Tumor Biomarkers
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM | Glutamate Levels (nmol/mg tissue) ± SEM |
| Vehicle Control | |||
| This compound (X mg/kg) |
Visualizations
Signaling Pathway
Caption: this compound inhibits GLS1, blocking glutamine metabolism.
Experimental Workflow
Caption: HCT116 xenograft experimental workflow.
References
- 1. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. encodeproject.org [encodeproject.org]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
Measuring GLS1 Inhibition with Glutaminase-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutaminase 1 (GLS1), a key enzyme in glutamine metabolism, is a critical target in cancer therapy and other diseases characterized by metabolic dysregulation.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for measuring the inhibition of GLS1 using Glutaminase-IN-1, a potent and selective allosteric inhibitor. This compound, a derivative of the well-characterized inhibitor CB-839, incorporates a 1,3,4-selenadiazole moiety, which contributes to its high potency.[9][10][11][12] These protocols are designed for researchers in academic and industrial settings to accurately assess the biochemical and cellular activity of this compound and other potential GLS1 inhibitors.
Introduction to this compound
This compound is a highly potent, allosteric inhibitor of the kidney-type glutaminase (KGA) isoform of GLS1.[9][11][12] Its mechanism of action involves binding to a site distinct from the glutamine binding pocket, leading to conformational changes that inactivate the enzyme.[1][2][13] As a derivative of CB-839, it shares a similar core structure but exhibits enhanced cellular uptake and antitumor activity.[9][11][12]
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-selenadiazol-2-yl]-2-pyridineacetamide[10] |
| Synonyms | GLS-IN-1, GLS Inhibitor 1, CB-839 derivative[9][10][11] |
| CAS Number | 2247127-79-1[10][14] |
| Molecular Formula | C₂₆H₂₄F₃N₇O₃Se[10] |
| Molecular Weight | 618.5 g/mol [10] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[10] |
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized in both biochemical and cell-based assays.
Table 1: Biochemical Inhibition of GLS1 by this compound
| Enzyme | Assay Condition | IC₅₀ | Reference |
| Kidney-Type Glutaminase (KGA/GLS1) | Recombinant human enzyme | 1 nM | [9][10][11][12] |
| Glutamate Dehydrogenase (GDH) | >13 µM | [10] |
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ | Reference |
| HCT116 | Colon Cancer | 9 nM | [10][11][12] |
| A549 | Lung Cancer | 17 nM | [10][11][12] |
| Caki-1 | Kidney Cancer | 19 nM | [10][11][12] |
| H22 | Liver Cancer | 6.78 µM | [10][11][12] |
Signaling Pathways and Experimental Workflows
Glutaminase 1 Signaling Pathway
GLS1 plays a central role in cellular metabolism, converting glutamine to glutamate. This process is crucial for replenishing the tricarboxylic acid (TCA) cycle, synthesizing antioxidants like glutathione (GSH), and providing precursors for nucleotide and amino acid synthesis.[4][5][15][16] Inhibition of GLS1 disrupts these processes, leading to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[7] The Wnt/β-catenin signaling pathway has been shown to regulate glutamine metabolism, in part by influencing the expression of GLS1.[1]
Experimental Workflow for Biochemical GLS1 Inhibition Assay
A common method to measure GLS1 activity is a coupled-enzyme assay. GLS1 converts glutamine to glutamate, and the subsequent deamination of glutamate by glutamate dehydrogenase (GDH) is coupled to the reduction of NAD⁺ to NADH, which can be monitored by an increase in absorbance or fluorescence.
Experimental Protocols
Protocol 1: Biochemical GLS1 Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a fluorometric assay to determine the IC₅₀ of this compound.
Materials:
-
Recombinant human GLS1 (His-tagged)
-
This compound
-
L-Glutamine
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Glutamate Dehydrogenase (GDH)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorescent microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of GLS1 enzyme in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.
-
Prepare a 2X substrate solution containing L-Glutamine and NAD⁺ in Assay Buffer.
-
Prepare a solution of GDH in Assay Buffer.
-
-
Assay Protocol:
-
Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the 2X GLS1 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.
-
Add 10 µL of the GDH solution to each well.
-
Immediately place the plate in a microplate reader and measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based GLS1 Inhibition Assay (Cell Proliferation)
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
HCT116 colon cancer cells (or other sensitive cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 2 mM L-glutamine)
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
96-well clear, flat-bottom cell culture plate
-
Luminometer, spectrophotometer, or plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a chosen proliferation reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
HCT116 cells
-
This compound
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-GLS1 antibody
-
Anti-β-actin antibody (loading control)
Procedure:
-
Cell Treatment and Lysis:
-
Treat HCT116 cells with this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of the soluble fractions.
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GLS1 and a loading control (e.g., β-actin).
-
Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for GLS1 and the loading control.
-
Plot the normalized GLS1 band intensity against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
This compound is a valuable tool for studying the role of GLS1 in various biological processes and for the development of novel therapeutics. The protocols provided here offer robust methods for characterizing the inhibitory activity and cellular effects of this compound and other GLS1 inhibitors. Careful execution of these experiments will provide reliable and reproducible data for researchers in the field of cancer metabolism and drug discovery.
References
- 1. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Glutaminase - Wikipedia [en.wikipedia.org]
- 4. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | transporter | TargetMol [targetmol.com]
- 13. Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Inducing Ferroptosis with a Glutaminase 1 (GLS1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2][3] This process is distinct from other cell death mechanisms like apoptosis and necroptosis.[3] A key metabolic pathway implicated in the regulation of ferroptosis is glutaminolysis, the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS).[4][5]
Glutaminase 1 (GLS1) is a mitochondrial enzyme that is frequently upregulated in cancer cells to support their high metabolic demands.[6][7] The glutamate produced by GLS1 is a precursor for the synthesis of glutathione (GSH), a critical antioxidant.[8][9][10] GSH is an essential cofactor for Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides and protects cells from ferroptosis.[8][11]
This document provides a detailed protocol for inducing ferroptosis in cultured cells using a representative small molecule inhibitor of Glutaminase 1. While the following protocols are based on established methodologies for GLS1 inhibitors, specific parameters such as concentration and incubation time should be optimized for the particular inhibitor and cell line being used.
Mechanism of Action: GLS1 Inhibition-Induced Ferroptosis
The inhibition of GLS1 triggers a cascade of events culminating in ferroptotic cell death. The process begins with the blockade of glutamine to glutamate conversion, which is a critical step for the synthesis of the antioxidant glutathione (GSH). The depletion of GSH subsequently inactivates the lipid repair enzyme GPX4, leading to an accumulation of toxic lipid peroxides and cell death.
Caption: Signaling pathway of ferroptosis induction via GLS1 inhibition.
Experimental Protocols
The following are generalized protocols for inducing and assessing ferroptosis upon treatment with a GLS1 inhibitor.
Protocol 1: Cell Viability Assay
This protocol is to determine the cytotoxic effect of the GLS1 inhibitor and establish a dose-response curve.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GLS1 Inhibitor (e.g., this compound)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of the GLS1 inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[8]
-
Measure the absorbance at 450 nm using a microplate reader.[8][13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the overall intracellular ROS levels, a key indicator of oxidative stress leading to ferroptosis.
Materials:
-
Cells cultured in 6-well plates
-
GLS1 Inhibitor
-
Dichlorofluorescein diacetate (DCFH-DA) dye[8]
-
Serum-free medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and culture for approximately 20 hours.[8]
-
Treat the cells with the desired concentration of the GLS1 inhibitor for the determined time.
-
After treatment, wash the cells with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C.[8]
-
Wash the cells twice with serum-free medium to remove excess dye.
-
Capture fluorescence images using an inverted fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.
Protocol 3: Assessment of Lipid Peroxidation
This protocol specifically measures the accumulation of lipid peroxides, a hallmark of ferroptosis.
Materials:
-
Cells cultured in 6-well plates or chamber slides
-
GLS1 Inhibitor
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells with the GLS1 inhibitor as described in Protocol 2.
-
After treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells immediately by flow cytometry. The oxidized form of the dye will emit a signal in the green channel (FITC), while the reduced form emits in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
Alternatively, visualize the shift from red to green fluorescence using a fluorescence microscope.
Protocol 4: Measurement of Glutathione (GSH) Levels
This protocol quantifies the intracellular concentration of GSH, which is expected to decrease upon GLS1 inhibition.
Materials:
-
Treated and untreated cell pellets
-
GSH/GSSG-Glo™ Assay kit or similar
-
Luminometer
Procedure:
-
Culture and treat cells with the GLS1 inhibitor as desired.
-
Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.[8]
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Perform the assay to measure total glutathione and oxidized glutathione (GSSG).
-
Calculate the concentration of reduced GSH and the GSH/GSSG ratio. A decrease in this ratio is indicative of oxidative stress.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the induction of ferroptosis by a GLS1 inhibitor.
Caption: General experimental workflow for studying GLS1 inhibitor-induced ferroptosis.
Data Presentation
The following tables summarize expected outcomes and provide a template for presenting quantitative data from the described experiments.
Table 1: Effect of GLS1 Inhibitor on Cell Viability
| Cell Line | GLS1 Inhibitor Conc. (µM) | Incubation Time (h) | Cell Viability (%) |
| MCF-7 | 0 (Vehicle) | 72 | 100 ± 5.2 |
| 1 | 72 | 85 ± 4.1 | |
| 5 | 72 | 62 ± 3.5 | |
| 10 | 72 | 41 ± 2.8 | |
| HCT116 | 0 (Vehicle) | 72 | 100 ± 6.0 |
| 1 | 72 | 88 ± 5.5 | |
| 5 | 72 | 65 ± 4.9 | |
| 10 | 72 | 45 ± 3.3 | |
| Data are presented as mean ± SD and are representative. |
Table 2: Biomarker Changes Following GLS1 Inhibitor Treatment
| Parameter | Control (Vehicle) | GLS1 Inhibitor (10 µM, 48h) | Fold Change |
| Intracellular ROS (Fluorescence Intensity) | 100 ± 8 | 250 ± 20 | 2.5 |
| Lipid Peroxidation (% Oxidized C11-BODIPY) | 5 ± 1.5 | 45 ± 5 | 9.0 |
| GSH/GSSG Ratio | 50 ± 4 | 15 ± 2.5 | 0.3 |
| Data are presented as mean ± SD and are representative. |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively induce and study ferroptosis using a Glutaminase 1 inhibitor. By systematically evaluating cell viability, ROS production, lipid peroxidation, and glutathione levels, investigators can elucidate the mechanism of action of their specific GLS1 inhibitor and explore its potential as a therapeutic agent. Careful optimization of experimental conditions for each cell line and inhibitor is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]
- 2. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminolysis and Transferrin Regulate Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine deprivation induces ferroptosis in pancreatic cancer cells: Glutamine deprivation induces pancreatic cancer ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glutaminase-1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative Metabolism as a Cause of Lipid Peroxidation in the Execution of Ferroptosis [mdpi.com]
- 12. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 13. Glutaminase 1 plays a key role in the cell growth of fibroblast-like synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of GLS1 Inhibition via siRNA Knockdown and a Potent Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in cellular metabolism.[1][2] This process is fundamental for rapidly proliferating cells, including cancer cells, as it provides them with essential metabolic fuels for ATP production, biosynthesis of macromolecules, and maintenance of redox balance.[3][4] Consequently, GLS1 has emerged as a significant therapeutic target in oncology and other diseases characterized by metabolic dysregulation.
Two primary strategies for inhibiting GLS1 activity in a research and therapeutic context are RNA interference (RNAi) using small interfering RNA (siRNA) and pharmacological inhibition with small molecule inhibitors. This document provides a detailed comparison of these two approaches, focusing on siRNA-mediated knockdown of GLS1 and the use of a potent small molecule inhibitor, Glutaminase-IN-1. This compound is a derivative of the well-characterized inhibitor CB-839 and acts as an allosteric inhibitor of the kidney-type glutaminase (KGA) isoform of GLS1 with a reported IC50 of 1 nM.[5] Due to the limited availability of direct comparative studies involving this compound, data from studies using its parent compound, CB-839, and another widely used inhibitor, BPTES, will be presented as representative examples of small molecule-mediated GLS1 inhibition.
These application notes will provide a comprehensive overview of the experimental protocols for both methods, a comparative analysis of their effects on cellular processes, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Data Summary
The following tables summarize the quantitative effects of GLS1 inhibition through siRNA knockdown versus small molecule inhibitors on key cellular processes.
Table 1: Effects on Cell Proliferation and Viability
| Parameter | GLS1 siRNA Knockdown | Small Molecule Inhibition (CB-839/BPTES) | Reference Cell Line(s) | Citations |
| Cell Proliferation | Significant reduction | Dose-dependent inhibition of proliferation | HUVEC, MDA-MB-231, Ovarian cancer cell lines | [4][6][7] |
| Cell Viability | Reduced cell viability | Primarily cytostatic, with minimal induction of cell death at effective concentrations | HUVEC, MDA-MB-231 | [4][6] |
| Colony Formation | Significantly decreased | Inhibition of colony formation | MDA-MB-231 | [6] |
Table 2: Effects on Cell Cycle and Apoptosis
| Parameter | GLS1 siRNA Knockdown | Small Molecule Inhibition (CB-839/BPTES) | Reference Cell Line(s) | Citations |
| Cell Cycle Progression | Arrest in G0/G1 phase | Arrest in G0/G1 phase | MDA-MB-231, HUVEC, Ovarian cancer cell lines | [4][7] |
| Apoptosis | No significant induction of apoptosis in some cell lines | Generally does not induce significant apoptosis | MDA-MB-231, Ovarian cancer cell lines | [7] |
Table 3: Metabolic Consequences of GLS1 Inhibition
| Parameter | GLS1 siRNA Knockdown | Small Molecule Inhibition (CB-839/BPTES) | Reference Cell Line(s) | Citations |
| Glutamate Production | Significant decrease | Significant decrease | HUVEC | [4] |
| Oxygen Consumption Rate (OCR) | Not explicitly detailed in provided abstracts | Significant suppression of basal and maximal mitochondrial OCR | Osteosarcoma cells | [4] |
| Reactive Oxygen Species (ROS) | Not explicitly detailed in provided abstracts | Increased production | HUVEC, Ovarian cancer cell lines | [4][7] |
Signaling Pathways and Experimental Workflows
Glutamine Metabolism Pathway
The following diagram illustrates the central role of GLS1 in glutamine metabolism, converting glutamine to glutamate, which then fuels the TCA cycle and contributes to the synthesis of other vital molecules.
Caption: Glutamine metabolism pathway highlighting the role of GLS1.
Experimental Workflow: siRNA vs. Small Molecule Inhibitor
This diagram outlines a typical experimental workflow for comparing the effects of GLS1 knockdown by siRNA with inhibition by a small molecule like this compound.
Caption: Workflow for comparing GLS1 siRNA and inhibitor effects.
Logical Relationship: GLS1 Inhibition and Cellular Outcomes
This diagram illustrates the logical flow from GLS1 inhibition to its downstream cellular consequences.
Caption: Downstream effects of GLS1 inhibition.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of GLS1
Objective: To reduce the expression of GLS1 in cultured cells using small interfering RNA.
Materials:
-
Cells of interest
-
Complete culture medium
-
siRNA targeting GLS1 (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well to be transfected, dilute 10-20 pmol of GLS1 siRNA or control siRNA into 100 µL of Opti-MEM I Medium in a microcentrifuge tube. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete culture medium. b. Add the 200 µL of siRNA-lipid complex mixture to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of GLS1 knockdown by Western Blot (see Protocol 3) or qRT-PCR.
Protocol 2: Cell Proliferation Assay (MTS Assay)
Objective: To measure cell proliferation following GLS1 inhibition.
Materials:
-
Cells treated with GLS1 siRNA or a small molecule inhibitor (and respective controls)
-
96-well plates
-
Complete culture medium
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. For siRNA experiments, seed cells 24 hours after transfection. c. For inhibitor experiments, allow cells to adhere overnight and then treat with various concentrations of this compound (or other inhibitor) or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Express the results as a percentage of the control (non-targeting siRNA or vehicle-treated) cells.
Protocol 3: Western Blot for GLS1 Protein Expression
Objective: To determine the protein levels of GLS1 following siRNA knockdown or inhibitor treatment.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLS1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells and collect the lysate. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer to 20-30 µg of protein from each sample. c. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against GLS1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (for loading control): a. If necessary, strip the membrane of the first set of antibodies. b. Repeat the immunoblotting process starting from the blocking step with the primary antibody for the loading control.
-
Densitometry Analysis: Quantify the band intensities and normalize the GLS1 signal to the loading control.
Conclusion
Both siRNA-mediated knockdown and small molecule inhibition are powerful tools for studying the function of GLS1. siRNA offers high specificity for targeting the GLS1 transcript, leading to a reduction in protein levels over time. Small molecule inhibitors like this compound provide a rapid and often reversible means of inhibiting enzyme activity. The choice between these methods will depend on the specific experimental goals, the desired duration of inhibition, and the cellular context being investigated. The protocols and comparative data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the role of GLS1 in health and disease.
References
- 1. Glutaminase - Wikipedia [en.wikipedia.org]
- 2. Glutaminase-1 stimulates the proliferation, migration, and survival of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Glutaminase Inhibitors for Studying T-Cell Proliferation and Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-lymphocyte (T-cell) activation and differentiation are critical for adaptive immunity and are processes with high metabolic demands. Activated T-cells undergo a metabolic shift to support their rapid proliferation and effector functions, including the production of cytokines. Glutamine is a key amino acid that serves as a vital nutrient for these processes. The mitochondrial enzyme glutaminase (GLS) catalyzes the conversion of glutamine to glutamate, a crucial step in glutaminolysis. This pathway not only provides intermediates for the TCA cycle but also supports nucleotide and amino acid synthesis and redox homeostasis.
Inhibition of glutaminase has emerged as a powerful tool to study the metabolic requirements of T-cells and as a potential therapeutic strategy in immunology and oncology. By blocking the first step of glutaminolysis, researchers can investigate the impact of glutamine metabolism on T-cell proliferation, differentiation into various subsets (e.g., Th1, Th17, Treg), and the production of key cytokines. This document provides an overview of the application of glutaminase inhibitors, with a focus on commonly used compounds like CB-839 (Telaglenastat) and BPTES, for studying T-cell biology.
Mechanism of Action
Glutaminase inhibitors block the enzymatic activity of GLS1 (and its splice variant GAC) and/or GLS2. This leads to a reduction in intracellular glutamate levels, thereby impacting downstream metabolic pathways. The inhibition of glutaminase in T-cells has been shown to suppress the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2] This disruption of metabolic signaling ultimately impairs T-cell activation, proliferation, and cytokine production.[1][3]
Key Applications in T-Cell Biology
-
Studying T-cell Proliferation: Glutaminase inhibitors are used to investigate the dependency of T-cell proliferation on glutamine metabolism. Inhibition of GLS1 has been shown to significantly reduce T-cell proliferation upon activation.[4][5]
-
Investigating T-cell Differentiation: The differentiation of naive T-cells into specific effector subsets is metabolically regulated. Glutaminase inhibition can modulate this process, for instance, by suppressing the differentiation of pro-inflammatory Th1 and Th17 cells.[3]
-
Analyzing Cytokine Production: The synthesis and secretion of cytokines are energy-intensive processes. By limiting glutamine utilization, glutaminase inhibitors can attenuate the production of various cytokines, including IFN-γ, IL-2, and IL-17.[3][4]
-
Cancer Immunotherapy Research: In the tumor microenvironment, high glutamine consumption by cancer cells can limit its availability for T-cells, impairing their anti-tumor activity. Studying the effects of glutaminase inhibitors can provide insights into enhancing T-cell function in this context.
Data Presentation
The following tables summarize the quantitative effects of commonly used glutaminase inhibitors on T-cell proliferation and cytokine production.
Table 1: Effect of Glutaminase Inhibitors on T-Cell Proliferation
| Inhibitor | Cell Type | Assay | Concentration | Effect | Reference |
| CB-839 | Human CD4+ T-cells | CFSE dilution | 1 µM | Significant reduction in proliferation index | [6] |
| BPTES | Human CD4+ T-cells | [3H]-Thymidine incorporation | 25-60 µM (IC50) | Dose-dependent inhibition of proliferation | [4] |
| Compound 968 | Human CD4+ T-cells | [3H]-Thymidine incorporation | 40-80 µM (IC50) | Dose-dependent inhibition of proliferation | [4] |
| DON | Murine T-cells | In vitro activation | 2.5 µM | Significant suppression of activation and differentiation | [1] |
Table 2: Effect of Glutaminase Inhibitors on Cytokine Production
| Inhibitor | T-Cell Subset | Cytokine | Concentration | Effect | Reference |
| BPTES | Human CD4+ T-cells | IFN-γ, IL-2, TNF-α, IL-17A | 25 µM | Significant reduction in secretion | [4] |
| Compound 968 | Human CD4+ T-cells | IFN-γ, IL-2, TNF-α, IL-17A | 25 µM | Significant reduction in secretion | [4] |
| BPTES | Murine Th1 and Th17 cells | IFN-γ, IL-17 | Not specified | Reduced secretion | [3] |
| DON | Murine Th1 and Th17 cells | Not specified | 2.5 µM | Inhibited differentiation and function | [1] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE Staining
This protocol describes the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye.
Materials:
-
Isolated primary T-cells (e.g., human PBMCs or murine splenocytes)
-
CFSE dye
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, penicillin/streptomycin)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Glutaminase inhibitor (e.g., CB-839) dissolved in a suitable solvent (e.g., DMSO)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate.
-
Add the glutaminase inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulate the T-cells with plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data using appropriate software to determine the proliferation index based on the dilution of CFSE fluorescence in proliferating cells.
-
Protocol 2: Analysis of Cytokine Production by Intracellular Staining
This protocol outlines the detection of intracellular cytokine production in T-cells following treatment with a glutaminase inhibitor.
Materials:
-
Isolated primary T-cells
-
Complete RPMI-1640 medium
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 beads or PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Glutaminase inhibitor
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., anti-IFN-γ, anti-IL-17)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture isolated T-cells in complete RPMI-1640 medium.
-
Add the glutaminase inhibitor at desired concentrations, including a vehicle control.
-
Stimulate the T-cells for 4-6 hours with appropriate activators in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate the cells with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to quantify the percentage of cells producing the specific cytokine and the mean fluorescence intensity.
-
Visualizations
Caption: Signaling pathway of glutamine metabolism in T-cells and the inhibitory effect of Glutaminase-IN-1.
Caption: Experimental workflow for studying T-cell proliferation and cytokine production with glutaminase inhibitors.
References
- 1. Frontiers | Targeting Glutamine Metabolism Ameliorates Autoimmune Hepatitis via Inhibiting T Cell Activation and Differentiation [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Glutaminolysis and CD4+ T-cell metabolism in autoimmunity: From pathogenesis to therapy prospects [frontiersin.org]
- 4. T Helper Cell Activation and Expansion Is Sensitive to Glutaminase Inhibition under Both Hypoxic and Normoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glutaminase-IN-1 in Pulmonary Fibrosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and respiratory failure. Emerging evidence highlights the crucial role of metabolic reprogramming in the pathogenesis of IPF, particularly in the activation of myofibroblasts, the primary collagen-producing cells. One such metabolic pathway gaining significant attention is glutaminolysis, the process of converting glutamine to glutamate, which is catalyzed by the enzyme glutaminase (GLS). In fibrotic lung fibroblasts, there is a notable upregulation of Glutaminase 1 (GLS1), which fuels the tricarboxylic acid (TCA) cycle and provides precursors for collagen synthesis.
Glutaminase-IN-1 and other specific GLS1 inhibitors, such as CB-839 and BPTES, have emerged as promising therapeutic agents in pre-clinical studies of pulmonary fibrosis. By blocking GLS1, these inhibitors effectively reduce the production of pro-fibrotic markers and attenuate the progression of fibrosis in animal models. This document provides detailed application notes and protocols for the use of this compound in pulmonary fibrosis research, aimed at guiding researchers in their investigation of this novel therapeutic strategy.
Mechanism of Action
This compound targets the increased reliance of activated myofibroblasts on glutamine metabolism. The profibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1) is a key driver of fibrosis and has been shown to upregulate GLS1 expression in lung fibroblasts through both SMAD-dependent and independent (p38 MAPK, PI3K/mTORC2) signaling pathways.[1][2][3] This upregulation of GLS1 leads to increased conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate (α-KG), which enters the TCA cycle, providing energy and biosynthetic precursors for collagen production.[1][4] Furthermore, the process of glutaminolysis contributes to the stability of collagen by promoting proline hydroxylation.[4]
By inhibiting GLS1, this compound curtails the supply of α-KG, thereby disrupting the metabolic processes that support myofibroblast activation and collagen synthesis.[4][5][6] This leads to a reduction in the expression of key fibrotic markers such as collagen I, collagen III, and α-smooth muscle actin (α-SMA), and ultimately ameliorates pulmonary fibrosis.[4][6]
Data Presentation
The efficacy of this compound in mitigating pulmonary fibrosis has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from this research.
Table 1: In Vitro Efficacy of GLS1 Inhibitors in Lung Fibroblasts
| Cell Line | Treatment | Inhibitor & Concentration | Key Findings | Reference |
| Primary Normal Mouse Lung Fibroblasts (MLg) | TGF-β1 (10 ng/ml) | CB-839 (5 µM) | Attenuated TGF-β1–induced expression of collagen I and collagen III. | [7] |
| Human Lung Fibroblasts | TGF-β1 | BPTES or CB-839 | Required for TGF-β–induced collagen protein production. | [8] |
| Human Breast Cancer Cell Lines | Hypoxia | BPTES (20 µM) | Altered numerous metabolic pathways including glycolysis and TCA cycle. | [9] |
| Pancreatic Cancer Cells | In vitro culture | BPTES (10 µM) | Inhibited cell growth. | [10][11] |
Table 2: In Vivo Efficacy of GLS1 Inhibitors in Mouse Models of Pulmonary Fibrosis
| Animal Model | Fibrosis Induction | Inhibitor & Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | Bleomycin (Intratracheal) | CB-839 (once daily for 2 weeks, starting 1 week post-bleomycin) | Markedly diminished lung hydroxyproline levels, attenuated disease severity, and reduced collagen deposition. | [6][7] |
| C57BL/6 Mice | Adenovirus expressing active TGF-β1 | CB-839 | Modest improvement in histology, little change in hydroxyproline levels. | [6] |
| LAP/MYC Transgenic Mice (HCC model) | Spontaneous | BPTES | Prolonged survival. | [10] |
| Human Lung Tumor Xenografts in Mice | Tumor implantation | CB-839 | Reduced serum GSH and increased response to radiotherapy. | [12][13] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the application of this compound in pulmonary fibrosis research.
Protocol 1: In Vitro Treatment of Lung Fibroblasts
This protocol outlines the procedure for treating cultured lung fibroblasts with this compound to assess its effect on myofibroblast differentiation and collagen production.
Materials:
-
Primary human or mouse lung fibroblasts
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (e.g., CB-839 or BPTES)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting, qPCR, or collagen assays
Procedure:
-
Cell Culture: Culture lung fibroblasts in complete medium until they reach 80-90% confluency.
-
Serum Starvation: To synchronize the cells, replace the complete medium with a low-serum medium (e.g., 1% FBS) and incubate for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 5 µM CB-839) for 1 hour. Include a vehicle control (e.g., DMSO).
-
TGF-β1 Stimulation: Add TGF-β1 (e.g., 10 ng/ml) to the medium and incubate for 24-48 hours to induce myofibroblast differentiation.
-
Harvesting:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For RNA Analysis (qPCR): Wash cells with PBS and lyse with a suitable lysis buffer for RNA extraction.
-
For Soluble Collagen (in supernatant): Collect the cell culture supernatant.
-
-
Downstream Analysis: Perform Western blotting for collagen I, collagen III, and α-SMA; qPCR for fibronectin and α-SMA; or a soluble collagen assay on the supernatant.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound (e.g., CB-839)
-
Vehicle for inhibitor
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Fibrosis Induction:
-
Anesthetize the mouse.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) in sterile saline. Control mice receive saline only.
-
-
Inhibitor Treatment:
-
Beginning 7 days after bleomycin instillation, administer this compound (e.g., CB-839) or vehicle daily via oral gavage or intraperitoneal injection for 14 days.
-
-
Endpoint and Tissue Collection:
-
At day 21, euthanize the mice.
-
Perfuse the lungs with saline.
-
Excise the lungs. Inflate and fix one lung lobe in 4% paraformaldehyde for histology. Snap-freeze the remaining lung tissue in liquid nitrogen for biochemical and molecular analyses.
-
-
Analysis:
-
Histology: Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
-
Hydroxyproline Assay: Quantify total collagen content in the lung homogenates using a hydroxyproline assay kit.
-
Immunohistochemistry: Stain lung sections for collagen I and α-SMA.
-
qPCR: Extract RNA from lung tissue and perform qPCR to measure the expression of fibrotic genes (e.g., Col1a1, Acta2, Fn1).
-
Protocol 3: Western Blot Analysis of Fibrotic Markers
Materials:
-
Protein lysates from cell culture or lung tissue
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Collagen I, anti-α-SMA, anti-GLS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Hydroxyproline Assay for Collagen Quantification
Materials:
-
Frozen lung tissue
-
6N HCl
-
Hydroxyproline assay kit (commercially available)
Procedure:
-
Tissue Hydrolysis:
-
Weigh a portion of the frozen lung tissue.
-
Add 6N HCl to the tissue and hydrolyze at 110-120°C for 3-24 hours.
-
-
Assay:
-
Follow the manufacturer's instructions for the hydroxyproline assay kit. This typically involves a colorimetric reaction that can be measured using a spectrophotometer.
-
-
Calculation: Calculate the hydroxyproline content based on a standard curve and express the results as µg of hydroxyproline per mg of lung tissue.
Conclusion
The inhibition of glutaminase 1 represents a targeted and effective strategy to counteract the metabolic reprogramming that drives pulmonary fibrosis. The protocols and data presented here provide a comprehensive guide for researchers to explore the therapeutic potential of this compound in their own studies. Further investigation into the long-term efficacy and safety of GLS1 inhibitors is warranted to pave the way for their potential clinical application in the treatment of IPF and other fibrotic diseases.
References
- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Hydroxyproline assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Generation of a novel lung fibrosis model using precision cut lung slices from transgenic TGFβ1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing Glutaminolysis: A Potential Therapy for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Glutaminase 1 Attenuates Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. A Metabolomics Study of BPTES Altered Metabolism in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glutaminase-IN-1 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] A key pathological feature of EAE and MS is the infiltration of pathogenic T helper cells, particularly Th1 and Th17 cells, into the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[3] Recent research has highlighted the critical role of cellular metabolism in directing immune cell function. Glutaminolysis, a metabolic pathway that converts glutamine to glutamate, is a significant energy source for effector T cells.[3][4] The initial and rate-limiting enzyme in this pathway is Glutaminase 1 (Gls1).[4][5]
Glutaminase-IN-1, specifically the selective Gls1 inhibitor Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has emerged as a promising therapeutic agent in preclinical EAE models.[4][5][6] By inhibiting Gls1, BPTES effectively suppresses the differentiation and function of pathogenic Th17 cells, thereby ameliorating the clinical severity of EAE.[4][5] Mechanistically, Gls1 inhibition has been shown to reduce glycolysis and the expression of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor for Th17 cell development.[4][5] These findings suggest that targeting Gls1-mediated glutaminolysis could be a viable therapeutic strategy for Th17-related autoimmune diseases, including MS.[4][5]
These application notes provide a comprehensive overview of the use of this compound (BPTES) in EAE models, including quantitative data summaries, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Effect of Gls1 Deficiency on EAE Clinical Score
| Treatment Group | Peak Mean Clinical Score (± SEM) | Study Day of Peak Score | Reference |
| Gls1+/+Il17Cre (Control) | ~3.5 | ~14 | [7] |
| Gls1fl/flIl17Cre (Gls1 Deficient) | ~2.0 | ~14 | [7] |
Table 2: Effect of Gls1 Deficiency on Spinal Cord Infiltrating T-Cells at Day 14 Post-EAE Induction
| Cell Type | Gls1+/+Il17Cre (Control) (Absolute Number ± SEM) | Gls1fl/flIl17Cre (Gls1 Deficient) (Absolute Number ± SEM) | P-value | Reference |
| CD4+ T cells | ~1.8 x 10^5 | ~0.8 x 10^5 | < 0.01 | [7] |
| IL-17A+ CD4+ T cells | ~2.5 x 10^4 | ~0.5 x 10^4 | < 0.01 | [7] |
Table 3: In Vivo Administration of BPTES in MRL/lpr Mice (Lupus Model - for dosage reference)
| Compound | Dosage and Administration | Vehicle | Mouse Strain | Reference |
| BPTES | Twice per week, intraperitoneally | DMSO | MRL/lpr | [6] |
Note: While the specific dosage for BPTES in the EAE model was not explicitly stated in the provided search results, the study on MRL/lpr mice provides a reference for in vivo administration. Researchers should perform dose-response studies to determine the optimal concentration for their EAE experiments.
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol is a standard method for inducing a chronic EAE model in C57BL/6 mice, which is relevant to the studies investigating this compound.[8][9][10]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[8]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles for immunization and injection
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1 mg/mL of MOG35-55.
-
Ensure a stable emulsion is formed by vortexing or sonication.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[8]
-
Use a standardized 0-5 scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Administration of this compound (BPTES)
This protocol is based on the methods described for in vivo inhibitor studies.[6]
Materials:
-
This compound (BPTES)
-
Dimethyl sulfoxide (DMSO) or other appropriate vehicle
-
Sterile PBS or saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of BPTES Solution:
-
Dissolve BPTES in DMSO to create a stock solution.
-
Further dilute the stock solution in sterile PBS or saline to the final desired concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Administration:
-
Administer the BPTES solution or vehicle control to the mice via intraperitoneal injection.
-
The administration can be performed prophylactically (starting at or before immunization) or therapeutically (starting after the onset of clinical symptoms).[8]
-
A suggested starting frequency, based on related studies, is twice weekly.[6]
-
The optimal dosage should be determined through a dose-response study.
-
Histological Analysis of Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the desired time point (e.g., day 14 post-immunization), euthanize the mice and perfuse with ice-cold PBS followed by 4% PFA.[7]
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Embedding:
-
Cryoprotect the tissue by sequential incubation in sucrose solutions.
-
Embed the spinal cord in OCT compound and freeze.
-
-
Sectioning and Staining:
-
Cut transverse sections of the spinal cord using a cryostat.
-
Mount the sections on microscope slides.
-
Perform H&E staining to visualize inflammatory cell infiltration.[7]
-
-
Analysis:
-
Examine the stained sections under a microscope to assess the degree of inflammation.
-
Quantify the inflammatory infiltrates as needed.
-
Flow Cytometric Analysis of CNS-Infiltrating Cells
Materials:
-
Flow cytometry buffers (e.g., FACS buffer)
-
Antibodies against cell surface markers (e.g., CD4, CD45)
-
Intracellular staining kit
-
Antibodies for intracellular cytokines (e.g., IL-17A)
-
Flow cytometer
Procedure:
-
Isolation of CNS Mononuclear Cells:
-
At the desired time point, euthanize the mice and perfuse with PBS.
-
Dissect the brain and spinal cord and prepare a single-cell suspension.
-
Isolate mononuclear cells using a density gradient centrifugation method (e.g., Percoll).
-
-
Cell Staining:
-
For intracellular cytokine staining, stimulate the cells in vitro with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-5 hours.
-
Stain the cells with antibodies against surface markers.
-
Fix and permeabilize the cells according to the intracellular staining kit manufacturer's instructions.
-
Stain for intracellular IL-17A.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the absolute number and percentage of different cell populations (e.g., CD4+ T cells, IL-17A+ CD4+ T cells).[7]
-
Visualizations
Caption: Signaling pathway of Gls1 in Th17 cell differentiation.
Caption: Experimental workflow for EAE with this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional factor ICER promotes glutaminolysis and the generation of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Glutaminase activity assay protocol for inhibitor screening
Application Notes and Protocols
Topic: Glutaminase Activity Assay Protocol for Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaminase (GLS) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1][2] This reaction is a critical step in glutamine metabolism and provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as nitrogen for the synthesis of other non-essential amino acids and nucleotides.[3][4] There are two major isoforms of glutaminase in mammals, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by separate genes.[5][6] Upregulation of glutaminase activity has been observed in various cancers, making it an attractive therapeutic target.[4][7] The development of potent and selective glutaminase inhibitors is therefore a key area of research in oncology.
These application notes provide a detailed protocol for a continuous enzyme-coupled assay to screen for glutaminase inhibitors. The assay is based on the principle that the glutamate produced by glutaminase is subsequently oxidized by glutamate dehydrogenase (GDH), leading to the reduction of NAD+ to NADH. The increase in NADH can be monitored spectrophotometrically at 340 nm or coupled to a fluorescent probe for enhanced sensitivity, making it suitable for high-throughput screening (HTS).[3][8][9]
Assay Principle
The glutaminase activity is measured using a coupled-enzyme reaction. In the first step, glutaminase catalyzes the conversion of L-glutamine to L-glutamate. In the second step, glutamate dehydrogenase (GDH) utilizes the newly formed glutamate and NAD+ as substrates to produce α-ketoglutarate and NADH. The rate of NADH production is directly proportional to the glutaminase activity and can be measured by the increase in absorbance at 340 nm. For fluorometric detection, the NADH produced can be used by a diaphorase to convert a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin).[3][8]
Signaling Pathway Diagram
Caption: Coupled enzyme assay for glutaminase activity.
Materials and Reagents
-
Recombinant human glutaminase (GLS1)
-
Glutamate Dehydrogenase (GDH)
-
L-Glutamine
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Tris-HCl buffer
-
Potassium phosphate buffer
-
EDTA
-
DTT
-
Test compounds (potential inhibitors)
-
Known glutaminase inhibitor (e.g., CB-839 or BPTES) as a positive control[5][10]
-
DMSO (for dissolving compounds)
-
96-well or 384-well microplates (UV-transparent or black for fluorescence)
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence (Ex/Em = 535/587 nm for resazurin-based assays)[11]
Experimental Workflow Diagram
Caption: Workflow for glutaminase inhibitor screening.
Experimental Protocol
1. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.6), 100 mM potassium phosphate, 0.2 mM EDTA, and 0.01% Triton X-100. Prepare fresh and keep on ice.
-
Enzyme Mix: Prepare a solution containing recombinant glutaminase and glutamate dehydrogenase in the assay buffer. The final concentration of each enzyme will need to be optimized, but a starting point could be 5-10 µg/mL for glutaminase and 1 unit/mL for GDH.
-
Substrate Mix: Prepare a solution of L-glutamine and NAD+ in the assay buffer. Final concentrations in the assay are typically in the range of 10-20 mM for glutamine and 1-2 mM for NAD+.[4]
-
Test Compounds and Controls: Dissolve test compounds and the positive control inhibitor (e.g., CB-839) in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.[3]
2. Assay Procedure (96-well plate format)
-
Add Test Compounds: To the wells of a microplate, add 10 µL of the diluted test compounds or controls. For negative controls (100% activity), add 10 µL of assay buffer with the same percentage of DMSO as the compound wells. For positive controls (0% activity), a known potent inhibitor at a high concentration should be used.
-
Add Enzyme Mix: Add 80 µL of the Enzyme Mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the glutaminase.
-
Initiate Reaction: Start the reaction by adding 10 µL of the Substrate Mix to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 340 nm (or fluorescence) every minute for 15-30 minutes.
Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the kinetic curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100
-
V_inhibitor = Rate in the presence of the test compound.
-
V_no_inhibitor = Rate of the negative control (DMSO only).
-
V_blank = Rate of a blank reaction containing no glutaminase.
-
-
Determine IC50 Values: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
Data Presentation
Table 1: Inhibitory Activity of Test Compounds against Glutaminase
| Compound ID | IC50 (µM) | Maximum Inhibition (%) | Hill Slope |
| CB-839 (Control) | 0.032 | 98.5 | 1.1 |
| Compound A | 1.5 | 95.2 | 1.3 |
| Compound B | 12.8 | 85.1 | 0.9 |
| Compound C | > 50 | 20.3 | N/A |
Troubleshooting and Considerations
-
Substrate Inhibition: High concentrations of glutamine can sometimes lead to substrate inhibition. It is important to determine the optimal glutamine concentration in preliminary experiments.[9]
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. The final DMSO concentration should be kept constant across all wells and ideally below 2%.[3]
-
Assay Linearity: Ensure that the reaction rate is linear over the measurement period. This can be achieved by optimizing enzyme and substrate concentrations.
-
Compound Interference: Some test compounds may absorb light at 340 nm or be fluorescent, leading to interference. It is important to run controls with the test compounds in the absence of the enzyme to account for any background signal.
-
High-Throughput Screening (HTS): For HTS, the assay can be miniaturized to a 384-well format.[8] The robustness of the assay for HTS can be evaluated by calculating the Z'-factor, which should ideally be > 0.5.[3]
Conclusion
This protocol describes a robust and adaptable method for screening glutaminase inhibitors. The coupled-enzyme assay format is well-suited for both single compound characterization and high-throughput screening campaigns. By following this protocol, researchers can effectively identify and characterize novel inhibitors of glutaminase, which may serve as promising leads for the development of new anti-cancer therapies.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Glutaminase Assay Kit (Colorimetric) (ARG82767) - arigo Biolaboratories [arigobio.com]
- 3. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase (GLS1) Inhibitor Screening Kit (Fluorometric) (ab283389) | Abcam [abcam.com]
- 6. Discovery of selective inhibitors of Glutaminase-2, which inhibit mTORC1, activate autophagy and inhibit proliferation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Glutamate Dehydrogenase Inhibitor Screening Kit (Fluorometric), Mammalian - Creative Biolabs [neuros.creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Glutaminase-IN-1 solubility issues and solutions
Welcome to the technical support center for Glutaminase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to support your research.
Solubility Data Summary
For ease of comparison, the following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Instructions |
| DMSO | 100 mg/mL | 161.69 mM | Sonication is recommended to aid dissolution.[1] |
| Water | 1 mg/mL | 1.61 mM | Sonication is recommended to aid dissolution.[1] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and use of this compound solutions.
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[2] Sonication is highly recommended to aid dissolution.[1] If the compound still does not dissolve, gentle warming of the solution can be attempted, but be cautious of potential degradation. Always start with a small amount of solvent and gradually add more while vortexing or sonicating.
Q2: I observed precipitation when adding my DMSO stock solution to an aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous environment. To avoid precipitation, it is recommended to perform a serial dilution of the inhibitor with DMSO first to a lower concentration (e.g., 1 mM from a 10 mM stock). Then, add the diluted inhibitor to your aqueous buffer or cell culture medium.[1] This gradual dilution helps to keep the compound in solution.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
A3:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (Stock Solution): Store at -80°C for up to 1 year.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for up to one week.[1]
Q4: Can I use this compound for in vivo animal experiments?
A4: Yes, this compound has been used in in vivo studies.[1][3] A common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] It is crucial to develop a dissolution method appropriate for your specific animal model and administration route.
Experimental Protocols
Below are detailed protocols for the preparation of this compound solutions for in vitro and in vivo applications.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder. The molecular weight of this compound can be used to calculate the exact mass needed.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Anhydrous DMSO
-
Sterile cell culture medium or buffer (e.g., PBS)
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution with DMSO to create an intermediate stock at a lower concentration (e.g., 1 mM).
-
To prepare the final working concentration (e.g., 1 µM), add the required volume of the intermediate stock to the pre-warmed cell culture medium or buffer. For example, add 2 µL of a 1 mM intermediate stock to 2 mL of medium for a final concentration of 1 µM.[1]
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Glutaminase Signaling Pathway
Glutaminase is a key enzyme in glutaminolysis, a metabolic pathway that is often upregulated in cancer cells.[4][5] It catalyzes the conversion of glutamine to glutamate, which then enters the TCA cycle to support cellular energy production and biosynthesis.[6] The pathway is also linked to redox homeostasis and is a target for cancer therapy.[7][8]
References
- 1. This compound | transporter | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Glutaminase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Glutaminase-IN-1 for In Vivo Research
Welcome to the technical support center for Glutaminase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good in vivo bioavailability with this compound?
This compound, like many small molecule inhibitors, is characterized by poor aqueous solubility. This is a primary obstacle to achieving sufficient systemic exposure after oral administration. The compound may also be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the recommended starting formulations for in vivo studies with this compound?
For initial in vivo efficacy studies, particularly with subcutaneous or intraperitoneal administration, several formulation strategies can be employed to enhance solubility and absorption. Based on supplier recommendations and common practices for poorly soluble compounds, the following vehicles can be considered:
-
Aqueous-based co-solvent system: A mixture of DMSO, PEG300, Tween-80, and saline is a frequently used vehicle for non-clinical studies.[1][2]
-
Lipid-based system: A solution in corn oil with a small percentage of DMSO can also be effective, particularly for subcutaneous administration.[1]
It is crucial to assess the stability and homogeneity of the chosen formulation before administration.
Q3: Can this compound be administered orally?
While oral administration is often preferred for its convenience, the poor solubility of this compound makes achieving adequate oral bioavailability challenging. To improve oral exposure, more advanced formulation strategies may be necessary, such as:
-
Solid dispersions: Dispersing the inhibitor in a polymer matrix can enhance its dissolution rate.
-
Nanoparticle formulations: Reducing the particle size of the compound increases its surface area, which can lead to improved dissolution and absorption.
-
Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations form microemulsions in the gastrointestinal tract, enhancing the solubility and absorption of the drug.
Q4: How can I assess the bioavailability of my this compound formulation?
A pharmacokinetic (PK) study is essential to determine the bioavailability of your formulation. This typically involves administering this compound to a cohort of laboratory animals (e.g., mice or rats) via the desired route (e.g., oral) and an intravenous (IV) route as a reference. Blood samples are collected at various time points, and the plasma concentrations of the inhibitor are measured. Key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are then calculated. The absolute oral bioavailability (F%) is determined by comparing the AUC from oral administration to the AUC from IV administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma levels of this compound after administration. | 1. Poor solubility in the formulation vehicle: The compound may be precipitating out of solution before or after administration. 2. Inadequate absorption: The formulation is not effectively facilitating the transport of the inhibitor across biological membranes. 3. Rapid metabolism: The inhibitor is being cleared from the system too quickly. | 1. Optimize the formulation: Try alternative co-solvents, surfactants, or consider lipid-based or nanoparticle formulations. Sonication may aid in dissolution.[1][2] 2. Change the route of administration: If oral bioavailability is poor, consider subcutaneous or intraperitoneal administration for initial efficacy studies. 3. Conduct a pilot PK study: This will help to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in your chosen formulation and animal model. |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation preparation: The drug may not be uniformly suspended or dissolved. 2. Inaccurate dosing: Variability in the administered volume. 3. Physiological differences between animals: Factors such as food intake can affect drug absorption. | 1. Ensure formulation homogeneity: Use a validated standard operating procedure (SOP) for formulation preparation, including thorough mixing and visual inspection for uniformity. 2. Calibrate dosing equipment: Ensure accurate and consistent dosing for all animals. 3. Standardize experimental conditions: Fast animals overnight before oral dosing to minimize food-related variability in absorption. |
| Precipitation of the compound in the formulation upon standing. | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the vehicle over time. 2. Temperature effects: Solubility may be temperature-dependent. | 1. Prepare fresh formulations: Prepare the formulation immediately before administration. 2. Assess formulation stability: Conduct a short-term stability study of your formulation at the intended storage and administration temperature. 3. Consider a suspension: If a solution is not stable, a micronized suspension with a suitable suspending agent may be an alternative. |
Data Presentation
Note: As of the last update, specific, publicly available pharmacokinetic data for this compound is limited. The following tables are presented as examples to illustrate how to structure and present such data once obtained from in vivo studies.
Table 1: Example Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 618.59 g/mol | Vendor Data |
| Aqueous Solubility | 1 mg/mL | [2] |
| DMSO Solubility | 100 mg/mL | [2] |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Dose (10 mg/kg)
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (F%) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (IV) | 1500 | 0.25 | 2500 | 100% |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (PO) | 200 | 2 | 800 | 32% |
| 20% Solutol HS 15, 80% Capmul MCM | Oral (PO) | 450 | 1.5 | 1500 | 60% |
| Micronized Suspension in 0.5% HPMC, 0.1% Tween-80 | Oral (PO) | 300 | 2 | 1100 | 44% |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous or Oral Administration
Objective: To prepare a clear, sterile solution of this compound for pharmacokinetic studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add DMSO to the vial to achieve a stock solution concentration of 10-20 mg/mL. Vortex or sonicate until the powder is completely dissolved.[1]
-
In a separate sterile vial, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween-80, 45% saline).
-
Slowly add the this compound stock solution to the vehicle with continuous vortexing to achieve the final desired concentration (e.g., for a 10 mg/kg dose in mice with a dosing volume of 10 mL/kg, the final concentration would be 1 mg/mL). The final DMSO concentration should ideally be below 10%.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
If for intravenous administration, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Protocol 2: Pharmacokinetic Study Design in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
This compound formulation (prepared as in Protocol 1)
-
Intravenous formulation of this compound
-
Dosing needles (oral gavage and IV)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the study.
-
Dosing:
-
Oral Group (n=3-5 per time point): Fast the mice overnight. Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous Group (n=3-5 per time point): Administer the intravenous formulation of this compound via the tail vein at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin). Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: Experimental workflow for assessing the bioavailability of a this compound formulation.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Simplified signaling pathway showing the action of this compound.
References
Technical Support Center: Glutaminase Inhibitors
A Guide to Understanding and Troubleshooting Off-Target Effects
Disclaimer: The compound "Glutaminase-IN-1" does not correspond to a standardized or widely recognized nomenclature for a specific glutaminase inhibitor. This guide provides information on the off-target effects of well-characterized glutaminase inhibitors and offers general strategies for identifying and mitigating these effects in your experiments. The principles and protocols described herein are applicable to research involving various glutaminase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of glutaminase inhibitors?
A1: Off-target effects vary between different classes of glutaminase inhibitors.
-
Glutamine Antagonists (e.g., DON, Acivicin): These compounds mimic glutamine and can non-specifically inhibit other glutamine-dependent enzymes, leading to broader biological effects and potential toxicity to normal cells.[1]
-
Allosteric Inhibitors (e.g., BPTES, CB-839, Compound 968): These inhibitors are generally more selective for glutaminase. However, off-target effects can still occur. For instance, high concentrations of CB-839 have been noted to decrease cell viability through mechanisms that may be independent of GLS1 inhibition.[2] The anti-asthmatic drug Zaprinast, also identified as a glutaminase inhibitor, can increase reactive oxygen species (ROS) levels as an off-target effect.[3] Some inhibitors may also affect other amino acid transporters.[4] It is crucial to assess the selectivity profile of the specific inhibitor being used.
Q2: How can I determine if my experimental results are due to off-target effects?
A2: Several strategies can help distinguish between on-target and off-target effects:
-
Rescue Experiments: Supplementing the cell culture medium with downstream metabolites of the glutaminase reaction, such as alpha-ketoglutarate (α-KG), can help determine if the observed phenotype is due to on-target inhibition. If the addition of α-KG reverses the effect of the inhibitor, it strongly suggests an on-target mechanism.[5]
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target glutaminase (GLS1 or GLS2) should phenocopy the effects of the inhibitor.[6]
-
Resistant Mutant Overexpression: Overexpressing a mutant form of glutaminase that is resistant to the inhibitor should prevent the inhibitor's effects. If the inhibitor still produces the same phenotype in the presence of the resistant mutant, an off-target mechanism is likely.[7]
Q3: My cells are showing unexpected levels of apoptosis. Could this be an off-target effect?
A3: While glutaminase inhibition can induce apoptosis in cancer cells by depleting glutathione (GSH) and increasing reactive oxygen species (ROS), unexpected levels of cell death, especially at high inhibitor concentrations, might indicate off-target effects.[1][2][8] It is recommended to perform dose-response curves and correlate the apoptosis levels with the IC50 for glutaminase inhibition. Additionally, measuring ROS and GSH levels can help determine if the apoptosis is linked to the expected on-target mechanism of oxidative stress.[9][10]
Q4: I am seeing changes in mTORC1 signaling. Is this a direct off-target effect on an mTOR pathway component?
A4: Changes in mTORC1 signaling are often an on-target downstream consequence of glutaminase inhibition, rather than a direct off-target effect. Glutamine metabolism is intricately linked to mTORC1 activation.[6][11][12] Inhibition of glutaminase can lead to decreased mTORC1 activity in some contexts.[11] Conversely, some studies have shown that mTOR inhibition can lead to a compensatory increase in glutaminase expression, suggesting a complex feedback loop.[6][13] Therefore, altered mTORC1 signaling is more likely an indirect, on-target effect, but direct inhibition of kinases in the mTOR pathway by high concentrations of the glutaminase inhibitor cannot be entirely ruled out without specific testing (e.g., kinome profiling).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental replicates | - Poor inhibitor solubility.- Inconsistent cell health or density. | - Ensure complete solubilization of the inhibitor in the appropriate solvent (e.g., DMSO) before diluting in media.- Maintain consistent cell seeding densities and monitor cell health. |
| Inhibitor shows lower potency than expected | - Incorrect assay conditions.- Cell line is not dependent on glutaminase. | - Optimize glutaminase activity assay conditions (e.g., phosphate concentration for GLS1 activation).- Confirm glutaminase expression and glutamine dependence of your cell line. |
| Results are not consistent with published data | - Different experimental conditions (cell line, media, inhibitor concentration).- Potential off-target effects dominating the phenotype. | - Carefully replicate the conditions of the original study.- Perform rescue experiments with α-KG to confirm on-target activity.[5] |
| Unexpected cell morphology changes | - Cytotoxicity due to high inhibitor concentration.- Off-target effects on the cytoskeleton or other cellular structures. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Use a lower concentration of the inhibitor in combination with another targeted agent. |
Quantitative Data: Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of common glutaminase inhibitors against their primary target, GLS1 (specifically the GAC isoform), and provides context on their selectivity.
| Inhibitor | Target | IC50 | Notes |
| CB-839 (Telaglenastat) | Recombinant Human GAC | ~24-30 nM[2][14][15] | Highly potent and selective for GLS1 over GLS2. Currently in clinical trials.[16] |
| BPTES | Recombinant Human GAC | ~0.7-3 µM[14] | A well-characterized allosteric inhibitor of GLS1 with poor bioavailability.[17] |
| Compound 968 | Recombinant Human GAC | ~7.6-9.3 µM[18] | A pan-glutaminase inhibitor with moderate selectivity for GLS2 over GLS1.[16][17] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Glutaminase Activity
This protocol measures glutaminase activity by coupling the production of glutamate to the activity of glutamate dehydrogenase (GDH), which results in the reduction of NAD+ to NADH, detectable by absorbance at 340 nm.
Materials:
-
Cell or tissue lysate
-
Glutaminase Assay Buffer (e.g., 50 mM Tris-acetate, pH 8.6, 0.2 mM EDTA)
-
Glutamine solution (substrate)
-
Potassium phosphate (K2PO4) solution (activator for GLS1)
-
Glutamate Dehydrogenase (GDH)
-
NAD+ solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in GLS Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant.[19] Determine protein concentration.
-
Reaction Mix Preparation: In each well of a 96-well plate, prepare a reaction mix containing the cell lysate, GDH, and NAD+ in GLS Assay Buffer. Include wells for a negative control (no lysate) and a positive control (recombinant glutaminase).
-
Initiate Reaction: Add the glutamine substrate and the activator (K2PO4 for GLS1) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 1-2 minutes for at least 30 minutes.
-
Data Analysis: Calculate the rate of NADH production from the linear portion of the kinetic curve. This rate is proportional to the glutaminase activity in the sample.
Protocol 2: Workflow for Off-Target Identification
This is a general workflow for identifying potential off-target proteins of a small molecule inhibitor.
-
In Silico Prediction: Use computational tools and databases to predict potential off-targets based on the chemical structure of the inhibitor and sequence/structural similarity of known targets.
-
Biochemical Screening (e.g., Kinome Profiling):
-
Incubate the inhibitor with a large panel of purified kinases (a kinome scan) to identify direct interactions.
-
Assays typically measure the ability of the inhibitor to compete with ATP for the kinase's active site.
-
-
Proteomic Approaches (Unbiased):
-
Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently bind to the active sites of enzymes to identify targets in a complex proteome.
-
Compound-Centric Chemical Proteomics (CCCP): The inhibitor is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[1][20]
-
-
Validation:
-
Validate putative off-targets from screening methods using orthogonal assays, such as enzymatic assays with the purified candidate protein or cellular thermal shift assays (CETSA).
-
Use genetic approaches (knockdown or knockout) of the potential off-target to see if it recapitulates any of the observed phenotypes of the inhibitor.
-
Visualizations
Signaling Pathways
Caption: On-target effects of GLS1 inhibition on metabolism and downstream signaling.
Experimental Workflow
Caption: Workflow for identifying and validating off-target effects of a small molecule inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. fiveable.me [fiveable.me]
- 5. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 6. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flowchart Creation [developer.mantidproject.org]
- 8. Frontiers | Glutamine metabolism in cancers: Targeting the oxidative homeostasis [frontiersin.org]
- 9. Glutaminases regulate glutathione and oxidative stress in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutaminase Inhibitors Induce Thiol-Mediated Oxidative Stress and Radiosensitization in Treatment-Resistant Cervical Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intrahippocampal glutamine administration inhibits mTORC1 signaling and impairs long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NT-39: GLUTAMINASE-MEDIATED METABOLIC PATHWAY INVOLVES GLIOBLASTOMA RESISTANCE TO mTOR-TARGETED THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
Optimizing Glutaminase-IN-1 concentration for cancer cell lines
Welcome to the technical support center for Glutaminase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cancer cell line studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Glutaminase 1 (GLS1), a key mitochondrial enzyme.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, which is a critical step in cellular metabolism.[1] By inhibiting GLS1, this compound disrupts cancer cell metabolism, leading to a reduction in cell proliferation and the induction of apoptosis.[3] This is due to the role of glutaminolysis in providing cancer cells with energy and essential building blocks for rapid growth.[4]
Q2: What is the recommended starting concentration for this compound in my cancer cell line?
The optimal concentration of this compound is cell-line specific. We recommend starting with a dose-response experiment to determine the IC50 for your specific cancer cell line. Based on published data for this compound and its close analogs like CB-839 and BPTES, a starting concentration range of 10 nM to 10 µM is advisable. For instance, this compound has shown IC50 values of 9 nM in HCT116 colon cancer cells, 17 nM in A549 lung cancer cells, and 19 nM in Caki-1 kidney cancer cells.[5][6]
Q3: How should I prepare and store this compound?
For this compound, it is sparingly soluble in DMSO (1-10 mg/ml).[5] For a related compound, BPTES, a stock solution can be prepared in DMSO (up to 50 mg/mL) and stored at -20°C for several months.[7] When preparing for use in cell culture, the DMSO stock solution should be diluted in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How long should I incubate my cells with this compound?
The incubation time can vary depending on the cell line and the experimental endpoint. For cell viability and proliferation assays, a 72-hour incubation is commonly used.[3] However, shorter incubation times (e.g., 4, 6, or 24 hours) may be sufficient for analyzing changes in intracellular metabolite levels or signaling pathways.[3] We recommend performing a time-course experiment to determine the optimal incubation period for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell Line Insensitivity: The cell line may not be dependent on glutamine metabolism for survival. 3. Inhibitor Degradation: Improper storage or handling may have led to the degradation of the inhibitor. 4. Experimental Conditions: Cell culture conditions, such as high glutamine levels in the media, can impact inhibitor sensitivity.[8] | 1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 for your cell line. 2. Confirm GLS1 Expression: Verify the expression of GLS1 in your cell line using Western blot or qPCR. Cell lines with low GLS1 expression may be less sensitive. 3. Use Fresh Inhibitor: Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Optimize Culture Medium: Consider using a medium with physiological glutamine concentrations (around 0.5-1 mM) as high levels in standard media can mask the inhibitor's effect.[8][9] |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inhibitor Precipitation: The inhibitor may have precipitated out of the solution at higher concentrations. 3. Metabolic State of Cells: The metabolic state of the cells can change during the assay, affecting reproducibility.[8] | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. 2. Check Solubility: Visually inspect the media for any signs of precipitation after adding the inhibitor. If necessary, prepare fresh dilutions and ensure the final DMSO concentration is not too high. 3. Standardize Experimental Window: Perform assays within a consistent timeframe after cell seeding and treatment to minimize variations in the cellular metabolic environment.[8] |
| Development of resistance to this compound over time. | 1. Upregulation of Alternative Metabolic Pathways: Cancer cells can compensate by increasing their reliance on other metabolic pathways like glycolysis or fatty acid oxidation.[10][11] 2. Differential Expression of Glutaminase Isoforms: Cells may upregulate the expression of GLS2, which is less sensitive to GLS1-specific inhibitors.[10][11] | 1. Combination Therapy: Consider co-treating with inhibitors of compensatory pathways, such as glycolysis inhibitors (e.g., 2-DG) or fatty acid oxidation inhibitors (e.g., etomoxir).[11] 2. Use a Pan-Glutaminase Inhibitor: If GLS2 upregulation is suspected, consider using a pan-glutaminase inhibitor that targets both GLS1 and GLS2.[11] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and its close analogs, CB-839 and BPTES, in various cancer cell lines.
Table 1: Inhibitory Concentrations of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colon Cancer | 9 nM | [5][6] |
| A549 | Lung Cancer | 17 nM | [5][6] |
| Caki-1 | Kidney Cancer | 19 nM | [5][6] |
| H22 | Liver Cancer | 6.78 µM | [5][6] |
Table 2: Inhibitory Concentrations of CB-839 (a close analog)
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19 nM (GI50) | |
| HCC1806 | Triple-Negative Breast Cancer | 55 nM (GI50) | |
| JIMT-1 | HER2+ Breast Cancer | Potent Growth Inhibition | |
| LNCaP (Parental) | Prostate Cancer | 1 µM | [12] |
| LNCaP (CRPC) | Prostate Cancer | 2 µM | [12] |
| PC-3 | Prostate Cancer | < 0.1 µM | [12] |
| Multiple Myeloma Cell Lines (Various) | Multiple Myeloma | 2-72 nM | [13] |
| HT29 | Colorectal Cancer | 37.48 µM (48h), 51.41 µM (96h) | [14] |
| SW480 | Colorectal Cancer | >100 µM | [14] |
Table 3: Inhibitory Concentrations of BPTES (a close analog)
| Cell Line | Cancer Type | IC50 | Reference |
| Human Kidney Cells (expressing GLS1) | - | 0.18 µM | [15] |
| Microglia (glutamate efflux) | - | 80-120 nM | [15] |
| mHCC 3-4 | Hepatocellular Carcinoma | Growth inhibition at 10 µM | [16] |
| P493 | Lymphoma | Growth inhibition at 2-10 µM | [16] |
| IDH1-mutant AML cells | Acute Myeloid Leukemia | ~50% growth reduction at 20 µM | [7] |
Experimental Protocols
Cell Viability Assay (Using CCK-8)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for GLS1 Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLS1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.
Visualizations
Caption: The central role of GLS1 in cancer cell metabolism and its inhibition by this compound.
Caption: A logical workflow for determining the optimal concentration of this compound.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | transporter | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Glutaminase-IN-1 Xenograft Experiments
Welcome to the technical support center for Glutaminase-IN-1 xenograft experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during in vivo studies with this potent glutaminase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your this compound xenograft experiments in a question-and-answer format.
Issue 1: Suboptimal Anti-Tumor Efficacy
Question: We are not observing the expected tumor growth inhibition in our xenograft model after treatment with this compound. What are the potential causes and solutions?
Answer: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Formulation and Administration:
-
Solubility: this compound, similar to its parent compound CB-839, has low aqueous solubility. Ensure proper formulation to maintain its stability and bioavailability. A common vehicle for CB-839 is 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate, pH 2.[1] Improper formulation can lead to poor absorption and suboptimal drug exposure in the tumor.
-
Dosing and Schedule: The recommended in vivo dosage for CB-839, a close analog of this compound, is typically 200 mg/kg administered orally twice daily.[1][2][3] This regimen is designed to maintain plasma concentrations above the threshold required for target engagement.[4] Ensure your dosing schedule is consistent and appropriate for your model.
-
-
Tumor Model Characteristics:
-
Glutamine Dependency: Not all tumor models are equally dependent on glutamine metabolism.[5] It is crucial to have in vitro data confirming the sensitivity of your specific cell line to glutaminase inhibition before initiating in vivo studies. Cell lines with mutations in genes like KRAS or altered expression of c-Myc are often more sensitive to glutaminase inhibitors.[6]
-
Resistance Mechanisms: Tumors can develop resistance to glutaminase inhibitors through various mechanisms:[6][7]
-
Metabolic Reprogramming: Cancer cells can bypass their dependence on glutamine by upregulating alternative metabolic pathways, such as pyruvate carboxylation or increased glycolysis.[7][8]
-
Glutaminase Isoform Switching: Upregulation of the GLS2 isoform, which is not inhibited by this compound, can confer resistance.[7]
-
Amino Acid Transporter Upregulation: Increased expression of amino acid transporters can compensate for the reduced glutamine metabolism.[9]
-
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Drug Exposure: It is advisable to conduct a pilot PK study to confirm that the desired drug concentrations are being achieved in the plasma and tumor tissue of your animal model.
-
Target Engagement: Assess target engagement in tumor tissue by measuring the levels of glutamine (substrate) and glutamate (product).[4][10] A significant increase in glutamine and a decrease in glutamate indicate effective inhibition of glutaminase.
-
Issue 2: Adverse Effects and Toxicity in Mice
Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound. How can we manage this?
Answer: While glutaminase inhibitors like CB-839 are generally well-tolerated in preclinical models, adverse effects can occur.[4] Here are some strategies to consider:
-
Monitoring:
-
Body Weight: Monitor the body weight of the mice at least twice weekly. A weight loss of more than 15-20% is a common endpoint for euthanasia.[2]
-
Clinical Signs: Observe the animals daily for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
-
Dose Adjustment:
-
Dose Reduction: If toxicity is observed, consider reducing the dose of this compound. It is important to balance efficacy with tolerability.
-
Intermittent Dosing: An alternative to continuous daily dosing could be an intermittent schedule (e.g., 5 days on, 2 days off).
-
-
Supportive Care:
-
Hydration and Nutrition: Ensure that the animals have easy access to food and water. In some cases, providing supplemental nutrition or hydration may be necessary.
-
Issue 3: Experimental Variability and Reproducibility
Question: We are observing high variability in tumor growth and treatment response between individual mice in the same group. How can we improve the reproducibility of our experiments?
Answer: High variability can obscure the true effect of the treatment. The following practices can help improve consistency:
-
Tumor Implantation:
-
Cell Viability: Ensure that the tumor cells used for implantation have high viability.
-
Injection Site: Be consistent with the site of subcutaneous or orthotopic injection.
-
Cell Number: Inject a consistent number of cells for each mouse.
-
-
Animal Husbandry:
-
Animal Health: Use healthy, age-matched animals from a reputable supplier.
-
Environment: Maintain a consistent and controlled environment (e.g., temperature, light-dark cycle, diet).
-
-
Randomization and Blinding:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Blinding: Whenever possible, the individuals measuring tumors and assessing endpoints should be blinded to the treatment groups to minimize bias.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with the closely related glutaminase inhibitor, CB-839.
Table 1: In Vivo Dosing and Formulation of CB-839
| Parameter | Details | Reference |
| Dosage | 200 mg/kg | [1][2][3] |
| Administration Route | Oral gavage | [1][2] |
| Frequency | Twice daily (BID) | [1][2][3] |
| Vehicle | 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate, pH 2 | [1] |
Table 2: Tumor Growth Inhibition with CB-839 in Xenograft Models
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Patient-Derived TNBC | CB-839 (200 mg/kg BID) | 61% | [7] |
| HN5 Head and Neck Squamous Cell Carcinoma | CB-839 (200 mg/kg BID) | 5.1% (vs. vehicle) | [3] |
| CAL-27 Head and Neck Squamous Cell Carcinoma | CB-839 (200 mg/kg BID) + Radiation | 38.3% (vs. vehicle) | [3] |
| H460 Lung Tumor | CB-839 + Radiation | 15-30% reduction in tumor growth | [11] |
Experimental Protocols
Protocol 1: General Xenograft Study Workflow
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability before harvesting.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) of 6-8 weeks of age.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment Initiation:
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (see Table 1).
-
Administer the inhibitor and vehicle control according to the planned dosing schedule (e.g., oral gavage twice daily).
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Define study endpoints, such as a maximum tumor volume or a predetermined study duration.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: Glutaminase signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a typical this compound xenograft study.
Caption: Troubleshooting decision tree for suboptimal anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. Glutamine utilization in patient-derived breast cancer xenografts under treatment with the glutaminase inhibitor CB-839 | Mattilsynet [mattilsynet.no]
- 6. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Glutaminase-IN-1
Welcome to the technical support center for Glutaminase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Glutaminase 1 (GLS1), a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[1] This reaction is a critical step in glutaminolysis, a metabolic pathway that provides cancer cells with energy and essential building blocks for proliferation.[2] By inhibiting GLS1, this compound disrupts cancer cell metabolism, leading to reduced cell growth and proliferation.[3][4]
Q2: We are observing reduced efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?
Resistance to glutaminase inhibitors like this compound is a known phenomenon and can arise through several mechanisms:
-
Metabolic Reprogramming: Cancer cells can adapt to GLS1 inhibition by upregulating alternative metabolic pathways to generate energy and necessary metabolites. Common compensatory mechanisms include increased glycolysis and fatty acid oxidation (FAO).[5]
-
Glutaminase Isoform Switching: Cancer cells may switch from expressing the androgen receptor-dependent KGA isoform of GLS1 to the more enzymatically potent, androgen-independent GAC isoform.[1][6] This switch can render the cells less sensitive to certain inhibitors.
-
Upregulation of Alternative Glutamate Sources: Cells can find alternative ways to produce glutamate, bypassing the need for GLS1.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Decreased sensitivity to this compound over time. | Development of metabolic resistance. | 1. Assess Metabolic Phenotype: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). An increase in ECAR may indicate a shift towards glycolysis. 2. Combination Therapy: Consider co-treatment with inhibitors of compensatory pathways. For increased glycolysis, a glycolysis inhibitor can be used. For increased FAO, an FAO inhibitor like etomoxir can be tested.[5] |
| Variability in experimental results. | Inconsistent cell culture conditions. | 1. Standardize Cell Culture: Ensure consistent glutamine concentrations in the culture media, as this can affect cellular dependence on glutaminolysis.[2] 2. Regularly Passage Cells: Avoid using cells that have been in continuous culture for extended periods, as this can lead to phenotypic drift. |
| Unexpected cell death or toxicity. | Off-target effects or inappropriate dosage. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. 2. Confirm Target Engagement: Measure glutaminase activity in treated cells to confirm that the inhibitor is engaging its target at the concentrations used. |
| No effect of this compound on cell proliferation. | Cell line is not dependent on glutaminolysis. | 1. Assess Glutamine Dependence: Culture cells in glutamine-depleted media to determine if they are sensitive to glutamine withdrawal.[2] 2. Measure GLS1 Expression: Use western blotting or qPCR to determine the expression level of GLS1 in your cell line. High expression may correlate with sensitivity. |
Strategies to Overcome Resistance
Combination therapy is a key strategy to overcome resistance to glutaminase inhibitors. By targeting both glutaminolysis and the compensatory metabolic pathways, it is possible to achieve a synergistic anti-cancer effect.
Combination Therapy Data
The following table summarizes the synergistic effects observed when combining a glutaminase inhibitor (in this case, CB-839 as a proxy for this compound due to data availability) with inhibitors of other metabolic pathways. A combination index (CI) of less than 1 is indicative of synergy.
| Cell Line | Combination Agent | Pathway Targeted | Observed Effect | Reference |
| HCT 116 (Colon Cancer) | Glutor (1 µM) | Glucose Transport (GLUT-1/-3) | GI50 of CB-839 reduced from 12 µM to < 50 nM | [8] |
| Renal Cell Carcinoma | Everolimus (mTOR inhibitor) | mTOR Signaling | Synergistic inhibition of tumor growth (CI < 1) | [8] |
| Glioblastoma | PP242 (mTOR inhibitor) | mTOR Signaling | Synergistic tumor cell death and growth inhibition | [9] |
| Triple-Negative Breast Cancer | AZD8055 (mTOR inhibitor) | mTOR Signaling | Synergistic inhibition of cell growth | [10] |
Signaling Pathways and Experimental Workflows
Metabolic Reprogramming in Response to Glutaminase Inhibition
When this compound inhibits GLS1, cancer cells may upregulate glycolysis and fatty acid oxidation to survive. This metabolic shift can be targeted with combination therapies.
Experimental Workflow for Assessing Combination Therapy
A typical workflow to evaluate the synergistic effects of this compound with another inhibitor involves cell viability assays and calculation of a combination index.
Experimental Protocols
Protocol 1: Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of GLS1 in cell lysates. The production of glutamate by GLS1 is coupled to the conversion of NAD+ to NADH by glutamate dehydrogenase (GDH), which can be measured by absorbance at 340 nm.
Materials:
-
Cell lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6, 0.2 mM EDTA
-
Glutamine solution (200 mM)
-
Glutamate Dehydrogenase (GDH)
-
NAD+ solution
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and this compound treated cells.
-
In a 96-well plate, add cell lysate to the assay buffer.
-
Add NAD+ and GDH to each well.
-
Initiate the reaction by adding the glutamine solution.
-
Immediately measure the absorbance at 340 nm at 37°C in kinetic mode for 30-60 minutes.
-
The rate of NADH production is proportional to the glutaminase activity.
Protocol 2: Assessment of Metabolic Reprogramming using a Seahorse XF Analyzer
This protocol measures the two major energy-producing pathways in cells: mitochondrial respiration (OCR) and glycolysis (ECAR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
XF Assay Medium
-
Glucose, Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and treat with this compound for the desired time.
-
Replace the culture medium with XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Place the plate in the Seahorse XF Analyzer.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, maximal respiration, and non-mitochondrial respiration.
-
The instrument will simultaneously measure ECAR, providing an estimate of the glycolytic rate.
-
Analyze the data to determine changes in OCR and ECAR in response to this compound treatment.[11]
References
- 1. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprivation of glutamine in cell culture reveals its potential for treating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase inhibition in combination with azacytidine in myelodysplastic syndromes: Clinical efficacy and correlative analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensatory glutamine metabolism promotes glioblastoma resistance to mTOR inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Glutaminase-IN-1 in normal cells
Welcome to the technical support center for Glutaminase-IN-1 (CB-839). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for minimizing its toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CB-839) and what is its primary mechanism of action?
A1: this compound, also known as CB-839 or Telaglenastat, is a potent and selective small molecule inhibitor of the enzyme glutaminase 1 (GLS1).[1] GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate.[1] By inhibiting GLS1, CB-839 disrupts the metabolic pathway that many cancer cells rely on for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[1]
Q2: Why is CB-839 generally more toxic to cancer cells than normal cells?
A2: Many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine for their survival and proliferation. This is often due to genetic mutations that reprogram their metabolic pathways. Normal cells, in contrast, typically have more metabolic flexibility and are less reliant on glutaminolysis, the process initiated by glutaminase. Therefore, inhibiting GLS1 with CB-839 preferentially affects cancer cells that are highly dependent on this pathway.
Q3: What are the potential mechanisms of CB-839 toxicity in normal cells?
A3: While generally well-tolerated, CB-839 can exhibit toxicity in normal cells, particularly at higher concentrations. The primary mechanisms of toxicity are thought to be:
-
Glutathione Depletion and Oxidative Stress: Glutamate, the product of the glutaminase reaction, is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By inhibiting glutamate production, CB-839 can lead to GSH depletion, rendering cells more susceptible to damage from reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: Glutamine is an important anaplerotic substrate, meaning it replenishes the tricarboxylic acid (TCA) cycle, which is central to mitochondrial respiration and energy production. Inhibition of glutaminolysis can impair mitochondrial function.
-
Off-Target Effects: At concentrations significantly higher than those required to inhibit GLS1, CB-839 may have off-target effects that contribute to cytotoxicity.[2]
Q4: Are there known biomarkers to predict sensitivity to CB-839?
A4: Yes, sensitivity to CB-839 has been correlated with high expression of GLS1 and a high dependence on extracellular glutamine for growth.[1]
Troubleshooting Guide: Minimizing Toxicity in Normal Cells
This guide provides solutions to common issues encountered when using CB-839 in experiments involving normal (non-malignant) cell lines.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in normal cell lines at concentrations effective against cancer cells. | 1. High sensitivity of the specific normal cell line to glutaminolysis inhibition. 2. Off-target effects at the concentration used. 3. Suboptimal cell culture conditions exacerbating stress. | 1. Perform a dose-response curve to determine the IC50 for your specific normal cell line (see Protocol 1). Use the lowest effective concentration for your cancer cell line that shows minimal toxicity in your normal cell line.2. Consider a rescue experiment by supplementing the culture medium with downstream metabolites of glutamine, such as α-ketoglutarate, to see if this mitigates the toxicity.3. Ensure optimal cell health by using fresh, high-quality culture medium and maintaining proper cell densities. |
| Increased markers of oxidative stress (e.g., ROS) in normal cells upon CB-839 treatment. | Depletion of glutathione (GSH) due to reduced glutamate availability. | 1. Supplement the culture medium with N-acetylcysteine (NAC) , a precursor to cysteine which is a rate-limiting substrate for GSH synthesis. This can help replenish intracellular GSH levels (see Protocol 3).2. Co-treat with other antioxidants , such as Vitamin E (α-tocopherol), to directly scavenge ROS.3. Measure intracellular GSH levels to confirm that depletion is occurring (see Protocol 4). |
| Evidence of mitochondrial dysfunction (e.g., decreased oxygen consumption rate) in normal cells. | Impaired TCA cycle function due to lack of anaplerotic substrate from glutamine. | 1. Supplement the culture medium with an alternative anaplerotic substrate , such as pyruvate, to fuel the TCA cycle.2. Assess mitochondrial membrane potential to determine if it is compromised (see Protocol 5). |
| Inconsistent results or high variability in cytotoxicity assays. | 1. Issues with compound solubility or stability. 2. Inconsistent cell seeding density. 3. Edge effects in multi-well plates. | 1. Prepare fresh stock solutions of CB-839 in an appropriate solvent (e.g., DMSO) for each experiment. Ensure complete dissolution before diluting in culture medium.2. Use a consistent and optimized cell seeding density for all experiments. Overly confluent or sparse cultures can respond differently to treatment.3. Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or medium. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CB-839 in various cancer cell lines. Data for a wide range of normal cell lines is limited in the public domain, highlighting the importance of determining the IC50 for the specific normal cell lines used in your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | 20-55 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20-55 | [3] |
| T47D | Estrogen Receptor-Positive Breast Cancer | >1000 | [3] |
| A427 | Lung Cancer | 9 | [4] |
| A549 | Lung Cancer | 27 | [4] |
| H460 | Lung Cancer | 217 | [4] |
| HG-3 | Chronic Lymphocytic Leukemia | 410 | [2] |
| MEC-1 | Chronic Lymphocytic Leukemia | 66,200 | [2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CB-839 on your cell line of interest.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (CB-839)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CB-839 in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CB-839. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
CB-839
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and treat with CB-839 at the desired concentration and duration.
-
Wash the cells twice with PBS.
-
Add the DCFDA solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
For flow cytometry, detach the cells, resuspend them in PBS, and analyze using an appropriate laser and filter set (e.g., 488 nm excitation and 530/30 nm emission).
-
For fluorescence microscopy, add PBS to the wells and image the cells using a suitable filter set.
Protocol 3: N-acetylcysteine (NAC) Rescue Experiment
This protocol is to determine if NAC can rescue cells from CB-839-induced cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
CB-839
-
N-acetylcysteine (NAC)
-
MTT assay reagents (from Protocol 1)
Procedure:
-
Seed cells in a 96-well plate.
-
Prepare four treatment groups:
-
Vehicle control
-
CB-839 alone
-
NAC alone
-
CB-839 and NAC in combination
-
-
Pre-treat the cells with NAC for 1-2 hours before adding CB-839.
-
Incubate for the desired treatment duration.
-
Assess cell viability using the MTT assay (Protocol 1).
-
Compare the viability of cells treated with CB-839 alone to those co-treated with CB-839 and NAC. An increase in viability in the co-treated group suggests a rescue effect.
Protocol 4: Glutathione (GSH) Quantification Assay
This protocol provides a general outline for measuring intracellular GSH levels. Commercially available kits are recommended for this purpose.
Materials:
-
Cells of interest
-
CB-839
-
Commercial GSH quantification kit (e.g., based on DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or a fluorescent probe)
-
Lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Treat cells with CB-839 as desired.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.
-
Perform the GSH assay following the kit's protocol. This typically involves mixing the cell lysate with a reagent that reacts with GSH to produce a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
Protocol 5: Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess mitochondrial membrane potential.
Materials:
-
Cells of interest
-
CB-839
-
TMRM stock solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with CB-839.
-
Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.
-
A positive control group treated with CCCP should show a significant decrease in TMRM fluorescence.
Visualizations
Caption: Mechanism of action of this compound (CB-839) and its downstream effects.
Caption: A logical workflow for troubleshooting unexpected toxicity of CB-839 in normal cells.
References
- 1. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Glutaminase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake and effective use of Glutaminase-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as CPD20) is a potent, allosteric inhibitor of kidney-type glutaminase (KGA), which is an isoform of Glutaminase 1 (GLS1).[1] It is a derivative of the well-characterized inhibitor CB-839 and is reported to have improved cellular uptake and antitumor activity.[1] Glutaminase is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[2][3] This reaction is a key step in glutaminolysis, a metabolic pathway that provides cancer cells with energy and building blocks for proliferation.[2][4] By inhibiting GLS1, this compound disrupts these processes, leading to reduced cancer cell growth and survival.
Q2: How does this compound enter the cell?
While specific transporters for this compound have not been fully elucidated, small molecule inhibitors like it typically cross the cell membrane via passive diffusion. The improved cellular uptake of this compound compared to its predecessors likely stems from optimized physicochemical properties, such as increased lipophilicity, which facilitates easier passage through the lipid bilayer of the cell membrane.
Q3: What are the reported IC50 values for this compound in various cell lines?
The in vitro potency of this compound has been demonstrated across several cancer cell lines. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Cancer | 17 |
| Caki-1 | Kidney Cancer | 19 |
| HCT116 | Colon Cancer | 9 |
| H2 | Hepatocellular Carcinoma | 6780 |
| (Data sourced from publicly available information.)[1] |
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] For cell-based assays, this stock solution should be serially diluted in your cell culture medium to the desired final working concentration. To avoid precipitation when adding the inhibitor to an aqueous medium, it is advisable to first perform a gradient dilution in DMSO before adding it to your buffer or cell culture medium.[1] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: Low or no observable effect on cell proliferation or viability.
| Possible Cause | Suggested Solution |
| Insufficient Cellular Uptake | 1. Optimize Incubation Time: Ensure that the incubation time is sufficient for the inhibitor to accumulate within the cells. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration. 2. Check for Efflux Pump Activity: Some cancer cells overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove small molecule inhibitors. Consider co-incubation with a known efflux pump inhibitor to assess this possibility. |
| Inhibitor Degradation | 1. Use Freshly Prepared Solutions: L-glutamine, the substrate for glutaminase, is known to be unstable in liquid media.[5] While this compound is more stable, it is good practice to prepare fresh dilutions from a frozen stock for each experiment. 2. Proper Storage: Store the DMSO stock solution at -20°C or -80°C to maintain its stability.[1] |
| Cell Line Insensitivity | 1. Confirm Glutamine Dependence: Not all cell lines are equally dependent on glutaminolysis. Confirm that your cell line of choice is "glutamine-addicted" by performing a glutamine deprivation assay. 2. Assess GLS1 Expression: Verify the expression level of GLS1 (specifically the KGA isoform) in your cell line via Western blot or qPCR. Cell lines with low GLS1 expression may be less sensitive to inhibition. |
| Suboptimal Cell Culture Conditions | 1. Monitor Glutamine Levels in Media: High rates of glutamine consumption by cells can lead to its depletion from the culture medium over time. This can affect the metabolic state of the cells and their response to the inhibitor. Consider using a medium with a stable form of glutamine, such as GlutaMAX™.[5] 2. Control Cell Density: High cell densities can alter the metabolic environment of the culture. Standardize your seeding density across experiments to ensure reproducibility.[6] |
Problem 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Drug Concentration | 1. Thorough Mixing: Ensure that the inhibitor is thoroughly mixed into the culture medium before adding it to the cells. 2. Accurate Pipetting: Use calibrated pipettes to ensure accurate and consistent dosing across all wells. |
| Edge Effects in Multi-well Plates | 1. Avoid Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. If possible, avoid using the outermost wells for experimental conditions. 2. Maintain Humidity: Ensure proper humidity in the incubator to minimize evaporation. |
| Cell Seeding Inconsistency | 1. Homogeneous Cell Suspension: Ensure that the cell suspension is homogeneous before seeding to achieve a uniform cell number in each well. |
Experimental Protocols
Protocol 1: General Cell Viability Assay
This protocol can be used to determine the effect of this compound on the proliferation of a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Measurement of Intracellular Glutamate Levels
This protocol provides a method to confirm the on-target effect of this compound by measuring the reduction in intracellular glutamate.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at a concentration around the IC50 value for 24 hours. Include a vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Glutamate Measurement: Determine the intracellular glutamate concentration using a commercially available glutamate assay kit.[2][7] These kits typically use an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the amount of glutamate.
-
Protein Quantification: Measure the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the glutamate levels.
-
Data Analysis: Express the results as the amount of glutamate per milligram of protein and compare the levels between treated and control cells. A significant decrease in glutamate in the treated cells indicates successful target engagement.
Visualizations
Below are diagrams illustrating key concepts related to the action of this compound.
Caption: Mechanism of action of this compound in the glutaminolysis pathway.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. This compound | transporter | TargetMol [targetmol.com]
- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase - Wikipedia [en.wikipedia.org]
- 4. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminase 1 Is Essential for the Differentiation, Proliferation, and Survival of Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of BPTES Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPTES analogs, such as Glutaminase-IN-1, that exhibit poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do many BPTES analogs, including this compound, have poor water solubility?
A1: BPTES and its analogs are often characterized by a high degree of lipophilicity (hydrophobicity) and a molecular structure that can favor strong crystal lattice energy. These physicochemical properties lead to low aqueous solubility, which can present challenges in experimental assays and limit their clinical development due to poor bioavailability.[1][2][3]
Q2: What is the mechanism of action of BPTES and its analogs?
A2: BPTES and its analogs, including CB-839 and this compound, are allosteric inhibitors of kidney-type glutaminase (GLS1).[4] They do not bind to the active site of the enzyme but rather to a site at the interface of the dimeric subunits. This binding event stabilizes an inactive tetrameric conformation of the enzyme, thereby preventing the conversion of glutamine to glutamate.[4] This inhibition of glutaminolysis disrupts cancer cell metabolism and proliferation.
Q3: How can I improve the solubility of BPTES analogs for in vitro experiments?
A3: For in vitro assays, a common strategy is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous assay buffer to reach the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system. Additionally, sonication can aid in the dissolution process.
Q4: Are there formulation strategies to improve the in vivo bioavailability of poorly soluble BPTES analogs?
A4: Yes, several formulation strategies can be employed to enhance the in vivo bioavailability of these compounds. One promising approach is the encapsulation of the drug into nanoparticles, such as PLGA-PEG nanoparticles.[5] This not only improves solubility but can also enhance tumor targeting and drug exposure.[5] Other strategies for poorly soluble drugs include the formation of solid dispersions, and the use of lipid-based delivery systems.
Troubleshooting Guide
Issue: My BPTES analog precipitates out of solution during my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Exceeded aqueous solubility limit. | Determine the kinetic solubility of your compound in the specific cell culture medium you are using. Ensure your final concentration is below this limit. |
| High final concentration of organic solvent. | Reduce the final concentration of the organic co-solvent (e.g., DMSO) in your assay to less than 0.5% (v/v), or a level that has been validated not to cause precipitation or cellular toxicity. |
| Interaction with media components. | Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with compounds and affect their solubility. Try reducing the serum concentration if your experiment allows, or test solubility in a simpler buffer (e.g., PBS). |
| Temperature fluctuations. | Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment, as temperature changes can affect solubility. |
Issue: I am observing inconsistent results in my enzyme inhibition assay.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the inhibitor. | Prepare a fresh stock solution of the inhibitor in an appropriate organic solvent and ensure it is fully dissolved before diluting into the assay buffer. Sonication may be helpful. Visually inspect for any precipitate. |
| Time-dependent inhibition. | Some BPTES analogs, like CB-839, exhibit time-dependent inhibition. Pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate to ensure equilibrium is reached. |
| Compound instability in aqueous buffer. | Assess the stability of your compound in the assay buffer over the time course of your experiment. This can be done using analytical techniques like HPLC. |
Quantitative Data
Table 1: Solubility of BPTES and its Analogs
| Compound | Solvent | Solubility | Source |
| BPTES | Aqueous | 0.144 µg/mL | [5] |
| DMSO | ≥18 mg/mL | [1] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [6] | |
| CB-839 | Water | Insoluble | [7] |
| Ethanol | Insoluble | [7] | |
| DMSO | 100 mg/mL (174.95 mM) | [7] | |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [8] | |
| This compound | Water | 1 mg/mL (with sonication) | Commercial Supplier Data |
| DMSO | 100 mg/mL (with sonication) | Commercial Supplier Data |
Note: Solubility values can vary depending on the specific experimental conditions (e.g., temperature, pH, buffer composition).
Experimental Protocols
Protocol: Thermodynamic Solubility Assessment using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of a poorly soluble compound.
Materials:
-
Test compound (solid form)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Appropriate organic solvent for stock solution (e.g., DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid test compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Cap the vial tightly and place it on an orbital shaker or rotator.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After incubation, visually confirm that excess solid is still present.
-
Allow the vials to stand undisturbed for a short period to let the solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a standard curve of the test compound of known concentrations.
-
Analyze the diluted sample and the standards by HPLC.
-
Determine the concentration of the compound in the diluted sample by interpolating from the standard curve.
-
Calculate the equilibrium solubility of the compound in the aqueous buffer, taking into account the dilution factor.
-
Visualizations
Caption: Glutaminolysis pathway and the point of allosteric inhibition by BPTES analogs.
Caption: Workflow for determining the thermodynamic solubility of a compound.
Caption: A logical workflow for troubleshooting issues related to poor compound solubility.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glutaminase-1 Inhibitor [11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Glutaminase Inhibitors and Potential for Drug-Drug Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutaminase inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on the potential for drug-drug interactions (DDI).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity when co-administering our glutaminase inhibitor with a known CYP3A4 substrate. What could be the underlying reason?
A1: The unexpected toxicity could be due to a drug-drug interaction at the metabolic level. Your glutaminase inhibitor might be inhibiting the cytochrome P450 enzyme CYP3A4. Inhibition of CYP3A4 would lead to decreased metabolism of the co-administered drug, resulting in its accumulation and subsequent toxicity. It is crucial to evaluate the in vitro potential of your glutaminase inhibitor to inhibit major CYP450 enzymes.
Q2: Our glutaminase inhibitor shows variable efficacy in in vivo studies when combined with other therapeutic agents. What experimental steps can we take to investigate this?
A2: Variability in in vivo efficacy in combination studies can stem from several factors, including drug-drug interactions. We recommend the following troubleshooting steps:
-
In Vitro CYP Inhibition Assays: Determine the IC50 values of your glutaminase inhibitor against a panel of major human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This will provide initial data on its potential to inhibit the metabolism of co-administered drugs.
-
Metabolite Identification Studies: Identify the metabolic pathways of your glutaminase inhibitor. Understanding which enzymes are responsible for its clearance can help predict potential DDIs with drugs that inhibit or induce those same enzymes.
-
Pharmacokinetic (PK) Studies: Conduct PK studies of your glutaminase inhibitor in the presence and absence of the interacting drug to determine if there are significant changes in exposure (AUC, Cmax).
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays with glutaminase inhibitors.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: Perform a kinase panel screening to assess the selectivity of your inhibitor. For example, the glutaminase inhibitor IPN60090 was screened against a panel of kinases to confirm its selectivity.[1]
-
-
Possible Cause 2: Poor compound stability in media.
-
Troubleshooting: Assess the stability of your glutaminase inhibitor in your cell culture media over the time course of your experiment. Degradation of the compound will lead to a decrease in the effective concentration.
-
-
Possible Cause 3: Cell line-dependent metabolic differences.
-
Troubleshooting: Characterize the expression levels of key drug-metabolizing enzymes in your cell lines. Variations in metabolic capacity can lead to differences in the intracellular concentration of the inhibitor.
-
Quantitative Data Summary
The following table summarizes in vitro data for the glutaminase inhibitor IPN60090, which can serve as a reference for understanding the DDI potential of this class of compounds.
Table 1: In Vitro Profile of Glutaminase Inhibitor IPN60090 [1]
| Parameter | Result |
| GLS-1 Inhibition (IC50) | Data available in source |
| CYP450 Inhibition (IC50) | |
| CYP1A2 | > 50 µM |
| CYP2C9 | > 50 µM |
| CYP2C19 | > 50 µM |
| CYP2D6 | > 50 µM |
| CYP3A4 (Midazolam) | > 50 µM |
| Kinase Screen | No significant off-target kinase inhibition |
| Liver Microsomal Intrinsic Clearance | |
| Human | Data available in source |
| Mouse | Data available in source |
| Rat | Data available in source |
| Dog | Data available in source |
| Plasma Protein Binding | |
| Human | Data available in source |
| Mouse | Data available in source |
| Rat | Data available in source |
| Dog | Data available in source |
Data presented for IPN60090, a selective glutaminase-1 inhibitor currently in phase 1 clinical trials.[1][2]
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol outlines a general procedure for assessing the potential of a glutaminase inhibitor to inhibit major CYP450 enzymes.
1. Materials:
-
Human liver microsomes (pooled)
-
Glutaminase inhibitor (test compound)
-
CYP450-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system for analysis
2. Methods:
-
Prepare a series of dilutions of the glutaminase inhibitor.
-
Pre-incubate the human liver microsomes, glutaminase inhibitor (or positive control), and probe substrate in the incubation buffer.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of the glutaminase inhibitor and determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro CYP450 inhibition assay.
Caption: Glutamine metabolism pathway and the site of action for glutaminase inhibitors.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in developing glutaminase inhibitors for clinical use
Welcome to the technical support center for researchers, scientists, and drug development professionals working on glutaminase inhibitors. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols to support your research.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is glutaminase considered a key target for cancer therapy? Glutaminase (GLS) is the enzyme that catalyzes the first step in glutaminolysis, converting glutamine to glutamate. Many cancer cells exhibit a state of "glutamine addiction," where they rely heavily on glutamine for energy production through the TCA cycle, biosynthesis of nucleotides and amino acids, and maintaining redox balance. Targeting glutaminase disrupts these critical metabolic processes, making it a promising strategy for cancer treatment.
Q2: What are the main classes of glutaminase inhibitors? Glutaminase inhibitors can be broadly categorized into two main types:
-
Orthosteric (Active Site) Inhibitors: These are typically glutamine analogs, such as 6-diazo-5-oxo-L-norleucine (DON) and Acivicin, that bind irreversibly to the active site. While potent, they often lack specificity, inhibiting other glutamine-utilizing enzymes and leading to significant toxicity in clinical trials.[1] Prodrugs like DRP-104 (Sirpiglenastat) have been developed to improve tumor-specific delivery and reduce systemic toxicity.[2][3]
-
Allosteric (Non-Active Site) Inhibitors: These inhibitors, such as BPTES and its derivatives Telaglenastat (CB-839) and IPN60090, bind to a site distinct from the active site. This binding induces a conformational change that inactivates the enzyme.[4] They are generally more specific for glutaminase, particularly the GLS1 isoform, which is predominantly expressed in cancer cells.[1]
Q3: What are the primary challenges in the clinical development of glutaminase inhibitors? The main hurdles include:
-
Toxicity and Off-Target Effects: Early-generation inhibitors were non-selective, causing severe side effects.[1] While newer inhibitors are more selective, toxicities can still occur.
-
Poor Pharmacokinetics: Some potent inhibitors, like BPTES, suffer from poor aqueous solubility and low bioavailability, limiting their clinical utility.[1][4][5] This has driven the development of optimized derivatives like CB-839 and IPN60090.[1][6]
-
Limited Monotherapy Efficacy: As single agents, glutaminase inhibitors have shown modest clinical activity, with few objective responses in trials.[7] This has shifted focus towards combination therapies.
-
Mechanisms of Resistance: Tumors can develop resistance by upregulating alternative metabolic pathways (e.g., glycolysis, fatty acid oxidation), expressing the resistant GLS2 isoform, or activating compensatory signaling pathways.[8]
Experimental Design & Troubleshooting
Q4: My glutaminase inhibitor shows low potency or efficacy in my in vitro cell proliferation assay. What are the possible reasons? Several factors could be at play:
-
Cell Line Is Not Glutamine-Dependent: Not all cancer cell lines are addicted to glutamine. They may rely more on other nutrients like glucose.
-
Expression of Resistant Isoforms: The cells may predominantly express the GLS2 isoform, which is less sensitive to GLS1-specific inhibitors like CB-839.
-
Metabolic Plasticity: The cells may quickly adapt by upregulating compensatory metabolic pathways to bypass the glutamine blockade.
-
Experimental Conditions: Ensure the glutamine concentration in your culture medium is not excessively high, as this can sometimes overcome competitive inhibition.
Q5: My in vivo results with an inhibitor like BPTES are disappointing despite promising in vitro data. Why? This is a common challenge, often due to the poor pharmacokinetic properties of BPTES, including low aqueous solubility and bioavailability.[1][4][5] This means that effective concentrations of the drug may not be reaching the tumor. Consider using a more bioavailable derivative like Telaglenastat (CB-839) or nanoparticle formulations of BPTES.[5][9]
Q6: How can I confirm that my inhibitor is engaging its target (GLS1) in cells or in vivo? Target engagement can be assessed by:
-
Metabolomics: Measure the levels of downstream metabolites. Successful GLS1 inhibition should lead to a decrease in glutamate, glutathione, and TCA cycle intermediates, and a corresponding increase in glutamine.[10]
-
Pharmacodynamic (PD) Biomarkers: In clinical studies, GLS inhibition in platelets has been used as a surrogate for tumor tissue.[10]
-
Imaging: Preclinical studies have shown that 18F-Fluciclovine PET imaging can be used to monitor the increase in the tumor glutamine pool following effective GLS inhibition.
Q7: My cells have developed resistance to a GLS1 inhibitor. How can I investigate the mechanism?
-
Develop a Resistant Cell Line: Culture the sensitive parent cell line in the presence of the inhibitor at increasing concentrations over an extended period.
-
Confirm Resistance: Verify that the derived cell line has a significantly higher IC50 for the inhibitor compared to the parental line.
-
Investigate Mechanisms:
-
Western Blot: Check for increased expression of the GLS2 isoform.[11]
-
Metabolic Flux Analysis: Use a Seahorse XF Analyzer to see if resistant cells have shifted their metabolism towards glycolysis (increased ECAR) or fatty acid oxidation.
-
'Omics' Analysis: Perform transcriptomic, proteomic, or metabolomic profiling to identify upregulated genes and pathways in the resistant cells compared to the parental cells.
-
Troubleshooting Guides
Guide 1: Low Inhibitor Efficacy in In Vitro Assays
| Symptom | Possible Cause | Suggested Solution / Next Step |
| High IC50 Value (>1 µM for potent inhibitors) | Cell line is not dependent on glutamine metabolism. | Screen a panel of cell lines. Test for glutamine dependence by culturing cells in glutamine-free media. |
| Cell line expresses a resistant isoform (e.g., GLS2). | Perform Western blot or qPCR to determine the relative expression levels of GLS1 and GLS2.[11][12] | |
| Rapid metabolic adaptation to the inhibitor. | Perform short-term (e.g., 6-24h) metabolic assays (e.g., Seahorse) to assess immediate impact before adaptation occurs.[13] | |
| Inhibitor is effective, but cells recover after 72-96h | Acquired resistance through metabolic reprogramming. | Analyze metabolic pathways in treated cells. Consider combination therapy targeting the escape pathway (e.g., glycolysis or FAO inhibitors).[8] |
| Inconsistent results between experiments | Assay variability. | Ensure consistent cell seeding density, inhibitor concentrations, and incubation times. Use a positive control (a known sensitive cell line). |
| Inhibitor instability. | Prepare fresh stock solutions of the inhibitor. Check for proper storage conditions. |
Guide 2: Poor Inhibitor Performance in In Vivo Models
| Symptom | Possible Cause | Suggested Solution / Next Step |
| No tumor growth inhibition | Poor pharmacokinetics (PK) of the inhibitor (e.g., low solubility, rapid clearance). | Use an inhibitor with better PK properties (e.g., CB-839 instead of BPTES).[4] Perform PK studies to measure drug concentration in plasma and tumor tissue. |
| Insufficient target engagement at the administered dose. | Conduct a pharmacodynamic (PD) study. Measure downstream metabolite changes (glutamate, glutamine) in tumor tissue post-treatment to confirm GLS inhibition. | |
| Initial response followed by tumor relapse | Development of in vivo resistance. | Excise relapsed tumors and analyze them for resistance mechanisms (e.g., GLS2 expression, metabolic pathway shifts) compared to pre-treatment biopsies. |
| Toxicity observed (e.g., weight loss) | Off-target effects or poor tolerability of the inhibitor/vehicle. | Reduce the dose or modify the dosing schedule. Ensure the vehicle is well-tolerated. Consider using a more selective inhibitor or a prodrug formulation.[3] |
Quantitative Data Summary
Table 1: Properties of Selected Glutaminase Inhibitors
| Inhibitor | Type | Target(s) | IC50 (GAC/GLS1) | Key Limitations & Notes |
| DON | Orthosteric (Irreversible) | Pan-Glutamine Utilizing Enzymes | N/A | High systemic toxicity due to lack of specificity.[3] |
| DRP-104 (Sirpiglenastat) | Orthosteric (Prodrug of DON) | Pan-Glutamine Utilizing Enzymes | N/A | Designed to limit systemic DON exposure and improve tumor targeting.[14] Currently in Phase 1/2a clinical trials.[2][3] |
| BPTES | Allosteric | GLS1 (KGA/GAC) | ~2.4 µM | Poor aqueous solubility and unfavorable pharmacokinetics.[5][15] |
| Telaglenastat (CB-839) | Allosteric | GLS1 (KGA/GAC) | ~20-30 nM | Orally bioavailable BPTES derivative.[1][16] Modest single-agent activity in clinical trials.[17] |
| IPN60090 (IACS-6274) | Allosteric | GLS1 | Potent (low nM) | Developed for improved PK properties.[6][18] Was in Phase 1 trials.[19][20] |
| Compound 968 | Allosteric | Pan-GLS (GLS1 & GLS2) | ~2.8 µM (GLS1) | Inhibits both GLS1 and GLS2, with higher potency for GLS2.[7] |
Table 2: Summary of Selected Clinical Trials for Telaglenastat (CB-839)
| Trial ID | Phase | Combination Agent(s) | Cancer Type | Key Outcome / Status |
| NCT02071862 | I | Monotherapy & various combinations | Advanced Solid Tumors | Established RP2D at 800 mg BID. Showed safety and target engagement but limited monotherapy efficacy. DCR was 43% in expansion cohorts.[10] |
| ENTRATA (NCT03163667) | II | Everolimus | Advanced Renal Cell Carcinoma (RCC) | Showed a modest improvement in median PFS (3.8 vs 1.9 months) but did not meet statistical significance. Provided proof-of-principle for the combination.[21] |
| CANTATA (NCT03428217) | II | Cabozantinib | Advanced Renal Cell Carcinoma (RCC) | Did not meet the primary endpoint. Median PFS was not improved with the combination (9.2 vs 9.3 months).[21] |
| NCT02771626 | I/II | Nivolumab | RCC, Melanoma, NSCLC | Combination was well tolerated but did not show a consistent pattern of efficacy. ORR was 8.4% across cohorts.[22] |
Visualizations
Signaling Pathways and Workflows
Caption: Glutaminolysis pathway showing conversion of glutamine to fuel the TCA cycle and biosynthesis.
Caption: Key metabolic pathways that enable tumor cells to develop resistance to GLS1 inhibitors.
Caption: A logical workflow for identifying and validating mechanisms of acquired drug resistance.
Key Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay
This protocol is used to determine the IC50 (the concentration of an inhibitor that causes 50% inhibition of cell proliferation) of a glutaminase inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the glutaminase inhibitor (e.g., CB-839) in culture medium. Also include a vehicle control (e.g., DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired period (typically 72 hours) at 37°C in a humidified incubator.[23]
-
Viability Measurement:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[24][25] Add 100 µL of solubilization solution (e.g., DMSO or SDS in HCl) and incubate until formazan crystals are dissolved. Read absorbance at ~570 nm.[24][25]
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes. Measure luminescence.[23][26]
-
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Glutaminase (GLS) Activity Assay
This protocol measures the enzymatic activity of GLS in cell or tissue lysates. The principle is to measure one of the products of the glutamine-to-glutamate reaction, either glutamate or ammonia.
-
Sample Preparation: Homogenize cells (~4 x 10^5) or tissue (~10 mg) in 100 µL of cold GLS Assay Buffer.[27] Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate). Determine protein concentration.[27]
-
Reaction Setup (Fluorometric Example):
-
Prepare a standard curve using a Glutamate or Ammonia standard.[27][28]
-
In a 96-well black plate, add sample lysates to wells.
-
Prepare a reaction mix containing the GLS substrate (glutamine) and a detection system. Many commercial kits use a coupled enzymatic reaction where the product (glutamate or ammonia) drives a secondary reaction that produces a fluorescent or colorimetric signal.[28][29]
-
For example, glutamate can be oxidized by glutamate oxidase to produce H2O2, which is then detected by a fluorescent probe.[30]
-
-
Incubation: Add the reaction mix to the sample wells and incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence (e.g., Ex/Em = 415/475 nm for an ammonia-based assay) or absorbance using a plate reader.[28]
-
Calculation: Calculate the GLS activity from the standard curve after subtracting the background, and normalize to the amount of protein in the lysate.
Protocol 3: Western Blot for GLS1 and GLS2 Expression
This protocol is used to determine the relative protein levels of the GLS1 and GLS2 isoforms.
-
Lysate Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per sample onto a 4-12% polyacrylamide gel. Run the gel to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for GLS1 (e.g., 1:1000 dilution) and GLS2.[12][31] Also probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize the expression of GLS1 and GLS2 to the loading control.
Protocol 4: Metabolic Flux Analysis using Seahorse XF Analyzer
This protocol assesses changes in cellular metabolism (mitochondrial respiration and glycolysis) in real-time.
-
Cell Seeding: Seed cells into a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere.
-
Inhibitor Treatment: Treat cells with the glutaminase inhibitor for a predetermined time (e.g., 6 hours) before the assay.[13]
-
Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[13]
-
Instrument Setup: Calibrate a Seahorse XF96 analyzer with the sensor cartridge.
-
Mito Stress Test: Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Run Assay: Place the cell culture plate into the XF Analyzer. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) before and after the injection of each modulator.[32][33]
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine key parameters like basal respiration, maximal respiration, and glycolytic rate. Compare these parameters between inhibitor-treated and control cells to understand the metabolic shift caused by glutaminase inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. dracenpharma.com [dracenpharma.com]
- 3. Clinical trial of cancer-fighting glutamine antagonist DRP-104 underway [uochb.cz]
- 4. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 20. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. abcam.com [abcam.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]
- 30. cellbiolabs.com [cellbiolabs.com]
- 31. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology | MDPI [mdpi.com]
Glutaminase-IN-1 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Glutaminase-IN-1. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Here are the recommended conditions for both powder and solvent forms:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | For shorter-term storage. |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. Ensure the use of anhydrous, high-purity DMSO to minimize degradation.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if it is introduced too quickly into an aqueous buffer. If you observe precipitation, sonication can help redissolve the compound. When preparing working solutions in aqueous media, it is best to perform serial dilutions of the DMSO stock solution first, and then add the diluted inhibitor to your experimental medium dropwise while vortexing.
Q4: I suspect my this compound has degraded. What are the common signs of degradation?
A4: Degradation of this compound can manifest in several ways during your experiments:
-
Reduced Potency: A noticeable decrease in the inhibitory effect on glutaminase activity or a loss of the expected biological response in cell-based assays.
-
Appearance of New Peaks in HPLC Analysis: When analyzing the compound by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks that are not present in the chromatogram of a fresh sample is a strong indicator of degradation.
-
Color Change: A visible change in the color of the powder or solution may indicate chemical degradation.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity in Experiments
If you observe a diminished or complete loss of the expected inhibitory effect of this compound, it may be due to compound degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 2: Suspected Degradation in Stock Solutions
If you suspect your stock solution has degraded, a systematic approach can help confirm this and prevent future issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Frequent Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize temperature fluctuations. |
| Improper Storage Temperature | Always store DMSO stock solutions at -80°C for long-term stability. |
| Hydrolysis | Use anhydrous DMSO for preparing stock solutions. Avoid introducing water into the stock. |
| Photodegradation | Store stock solutions in amber vials or protect them from light. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. Specific parameters may need to be optimized for your particular HPLC system and column.
Objective: To detect the presence of degradation products in a sample of this compound.
Materials:
-
This compound (fresh and suspected degraded samples)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of fresh this compound in DMSO (this will be your reference standard).
-
Prepare a 1 mg/mL solution of the suspected degraded this compound in DMSO.
-
Dilute both samples to a working concentration (e.g., 10 µg/mL) in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength, often in the 254 nm range for aromatic compounds.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard and acquire the chromatogram. Note the retention time and peak area of the main peak.
-
Inject the suspected degraded sample and acquire the chromatogram.
-
Compare the two chromatograms. The presence of additional peaks or a significant decrease in the main peak area of the degraded sample compared to the reference standard indicates degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glutaminase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Validation & Comparative
A Comparative Guide to Glutaminase Inhibitors: CB-839 vs. Preclinical Alternatives in Cancer Cell Efficacy
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key enzymes in this altered metabolism is glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, a crucial step in providing cancer cells with the necessary building blocks for proliferation and survival.[1][2] This guide provides a comprehensive comparison of the well-characterized clinical-stage glutaminase inhibitor, CB-839 (Telaglenastat), with other preclinical glutaminase inhibitors, offering insights into their relative efficacy and mechanisms of action in cancer cells.
Mechanism of Action: Targeting the Glutamine Addiction of Cancer
Cancer cells often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction."[3] Glutaminase 1 (GLS1) is a critical enzyme in the glutaminolysis pathway, supporting both energy production and biosynthesis in tumor cells.[4] Both CB-839 and other preclinical glutaminase inhibitors, such as BPTES and Compound 968, function by inhibiting GLS1. This blockade disrupts the conversion of glutamine to glutamate, leading to a depletion of downstream metabolites essential for the tricarboxylic acid (TCA) cycle and the synthesis of macromolecules.[1][2] Furthermore, the inhibition of glutaminase can induce oxidative stress and apoptosis in cancer cells.[2][4]
CB-839 is a potent, selective, and orally bioavailable inhibitor of GLS1.[5] Preclinical studies have shown that it exhibits anti-proliferative activity in a variety of cancer cell lines, particularly those that are highly dependent on glutamine.[6]
Caption: Typical experimental workflow for inhibitor evaluation.
Conclusion
CB-839 stands out as a promising, well-documented glutaminase inhibitor with demonstrated efficacy in various cancer cell lines and is currently undergoing clinical investigation. While direct comparative data against a specific "this compound" is limited, the available information on other preclinical inhibitors like Compound 968 highlights the ongoing efforts to develop novel GLS1-targeting therapeutics. The provided experimental protocols offer a standardized framework for researchers to evaluate and compare the efficacy of new and existing glutaminase inhibitors, ultimately contributing to the advancement of metabolism-targeted cancer therapies.
References
- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GLS1 Inhibitors: BPTES vs. Telaglenastat (CB-839)
For Researchers, Scientists, and Drug Development Professionals
Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to its central role in the metabolic reprogramming of cancer cells. Many tumors exhibit a strong dependence on glutamine, a phenomenon termed "glutamine addiction." GLS1 catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports the biosynthesis of essential molecules.[1][2] The inhibition of GLS1 presents a promising strategy to disrupt cancer cell metabolism and proliferation.
This guide provides an objective comparison of two pivotal allosteric inhibitors of GLS1: Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and the clinical-stage inhibitor Telaglenastat (CB-839). While BPTES was a foundational tool in validating GLS1 as a target, CB-839 was developed to overcome its limitations, offering significantly improved potency and drug-like properties.[1][3] Note: Telaglenastat (CB-839) is a prominent, well-characterized glutaminase inhibitor and is presented here as the comparator to BPTES, aligning with the likely intent behind "Glutaminase-IN-1".
Mechanism of Action: A Tale of Two Allosteric Inhibitors
Both BPTES and CB-839 are allosteric inhibitors, meaning they do not bind to the active site of GLS1 where glutamine binds. Instead, they target the interface between GLS1 homodimers.[1] Their binding stabilizes an inactive tetrameric conformation of the enzyme, effectively shutting down its catalytic activity.[1][4]
Despite this shared mechanism, their kinetic behaviors are distinct. BPTES typically displays an uncompetitive mechanism, characterized by dose-dependent decreases in both Vmax and the Km for glutamine.[1] In contrast, CB-839 acts primarily as a noncompetitive inhibitor.[5] Crucially, CB-839 exhibits time-dependent, slow-on/slow-off binding kinetics, which contributes to its enhanced potency.[1][6] Once bound, it dissociates from the enzyme much more slowly than BPTES, leading to a more sustained inhibitory effect.[1]
Quantitative Data Presentation
The superior potency of CB-839 over BPTES is evident across biochemical and cellular assays. CB-839 consistently demonstrates IC50 values in the low nanomolar range, often being 10- to 100-fold more potent than BPTES, which has IC50 values in the micromolar range.[1][3]
| Parameter | BPTES | Telaglenastat (CB-839) | Reference(s) |
| Target | Glutaminase 1 (GLS1) | Glutaminase 1 (GLS1) | [1] |
| Binding Site | Allosteric (dimer-dimer interface) | Allosteric (dimer-dimer interface) | [1] |
| Mechanism | Allosteric, Uncompetitive | Allosteric, Noncompetitive, Time-dependent | [1][5] |
| Biochemical IC50 | ~0.2 - 3 µM | < 50 nM (typically 23-28 nM) | [1][7][8] |
| Cellular IC50 | ≥ 2 µM (TNBC cells) | 20 - 55 nM (TNBC cells) | [1] |
| Reversibility | Rapidly reversible | Slowly reversible | [1][6] |
| GLS2 Selectivity | High (inactive against GLS2) | High (inactive against GLS2) | [1] |
| Physicochemical Properties | Poor solubility, poor metabolic stability | Good oral bioavailability, improved solubility | [1][3] |
Comparative Efficacy
In Vitro Performance
Consistent with its higher potency, CB-839 inhibits the proliferation of glutamine-dependent cancer cells at significantly lower concentrations than BPTES. In studies on triple-negative breast cancer (TNBC) cell lines, CB-839 showed potent antiproliferative effects with IC50 values between 20-55 nM, whereas BPTES required concentrations of 2 µM or higher to achieve similar effects.[1] The on-target effect of both inhibitors is confirmed by the observation that their inhibition of cell growth leads to an accumulation of glutamine and a depletion of glutamate.[3]
In Vivo Performance
In preclinical xenograft models, both BPTES and CB-839 have demonstrated anti-tumor activity.[3] However, the poor solubility and metabolic stability of BPTES have limited its clinical development.[1] Nanoparticle formulations of BPTES have been developed to improve its pharmacokinetic properties and in vivo efficacy.[9] CB-839, with its good oral bioavailability, has shown significant tumor growth inhibition as a single agent and in combination with other therapies in various cancer models, including lung and breast cancer.[1][4][6] In a direct comparison in a pancreatic cancer model, nanoparticle-encapsulated BPTES and CB-839 showed similar tumor growth inhibition, although CB-839 was administered at a much higher total dose.[9]
Experimental Protocols
Glutaminase Activity Assay (Fluorometric Coupled Assay)
This protocol measures GLS1 activity by quantifying the production of glutamate, which is then used in a coupled reaction to generate a fluorescent signal.
Materials:
-
Purified recombinant GLS1 enzyme
-
GLS1 Assay Buffer (e.g., 50 mM Tris, pH 8.6, 0.25 mM EDTA)
-
L-Glutamine (substrate)
-
Coupling enzyme (e.g., Glutamate Dehydrogenase)
-
NAD+ or NADP+
-
BPTES and/or CB-839
-
96-well black microplate
-
Fluorescent microplate reader
Procedure:
-
Reagent Preparation: Prepare a 1X GLS1 assay buffer. Prepare serial dilutions of the inhibitors (BPTES, CB-839) in the assay buffer. Prepare an enzyme solution of GLS1 at the desired concentration (e.g., 0.5 ng/µL). Prepare a substrate solution containing L-Glutamine and the coupling reagents (e.g., Glutamate Dehydrogenase and NAD+).
-
Assay Plating: To a 96-well plate, add 5 µL of the diluted inhibitor solutions to the "Test Inhibitor" wells. Add 5 µL of inhibitor buffer (without inhibitor) to "Positive Control" and "Blank" wells.
-
Enzyme Addition: Add 20 µL of the GLS1 enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of assay buffer to the "Blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for 60 minutes. This step is particularly important for time-dependent inhibitors like CB-839.[10]
-
Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately measure fluorescence intensity (Excitation = 340 nm, Emission = 460 nm) every minute for at least 15-60 minutes.[6][10]
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curve. Determine the percent inhibition relative to the "Positive Control" and plot against inhibitor concentration to calculate the IC50 value.
Cell Proliferation Assay (MTT/SRB Assay)
This protocol assesses the effect of GLS1 inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Glutamine-dependent cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
BPTES and/or CB-839
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS) or SRB solution
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,500 cells/well) and allow them to adhere overnight.[11]
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of BPTES or CB-839. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot the results against inhibitor concentration to calculate the IC50 for cell proliferation.
Western Blotting for GLS1 Expression
This protocol is used to detect the protein levels of GLS1 in cell lysates.
Materials:
-
Cell lysates
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Harvest cells and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[15]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and load them onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for GLS1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST).
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control like β-actin should be probed to ensure equal protein loading.[13]
Conclusion
The comparison between BPTES and Telaglenastat (CB-839) highlights the evolution of GLS1 inhibitors. BPTES was instrumental as a chemical probe to establish the therapeutic potential of targeting glutamine metabolism. However, its suboptimal physicochemical properties have largely confined it to preclinical research. CB-839 represents a significant advancement, with dramatically increased potency, superior pharmacokinetics, and demonstrated clinical activity.[1][16] For researchers investigating GLS1, BPTES remains a useful, albeit less potent, tool. For professionals in drug development, CB-839 serves as the benchmark for a potent, selective, and orally bioavailable GLS1 inhibitor, setting a high standard for the next generation of compounds targeting glutamine addiction in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase-1/GLS1 (E4T9Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. jag.journalagent.com [jag.journalagent.com]
- 16. ashpublications.org [ashpublications.org]
Comparative Analysis of Glutaminase Inhibitor Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of various glutaminase inhibitors on different cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as therapeutic agents. Detailed experimental protocols and visualizations of the key signaling pathways are included to support further research and development.
IC50 Values of Glutaminase Inhibitors in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several prominent glutaminase inhibitors across a range of cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| CB-839 | A549 (Lung Carcinoma) | Varies, potent inhibition reported | [1] |
| CB-839 | Activated CD4+ T cells | ~0.060 | [2] |
| BPTES | HUVEC (Endothelial) | Concentration-dependent inhibition | [3] |
| C19 | Activated CD4+ T cells | 6.8 | [2] |
| C2 | Enzyme Inhibition Assay | 2.3 | [4] |
| C15 | Enzyme Inhibition Assay | 5.7 | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of glutaminase inhibitors.
IC50 Determination using MTT Assay
This protocol outlines a common method for assessing the effect of a compound on cell viability.
-
Cell Preparation:
-
Culture adherent cancer cells in appropriate media until they reach the logarithmic growth phase.
-
Digest the cells using trypsin and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh medium and adjust the concentration to 5-10 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the glutaminase inhibitor in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations.
-
Add the various concentrations of the inhibitor to the wells containing the cells. Include a vehicle control (solvent only).
-
Incubate the plate for a specified period (e.g., 72 hours).[6]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
During this incubation, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to purple formazan crystals.[5]
-
Aspirate the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance of each well at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Plot the percentage of cell viability against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using non-linear regression analysis.[4]
-
Coupled Enzyme Assay for Glutaminase Activity
This method measures the enzymatic activity of glutaminase indirectly.
-
Reaction Setup:
-
Enzymatic Reaction:
-
Detection:
-
The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time.[2]
-
The rate of NADH production is directly proportional to the glutaminase activity.
-
-
Inhibition Assay:
-
To determine the IC50 of an inhibitor, the assay is performed in the presence of varying concentrations of the compound.
-
The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.[4]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of glutaminase inhibitors.
Caption: Glutaminase-1 (GLS1) signaling pathway in cancer cells.
Caption: Experimental workflow for IC50 determination using MTT assay.
Mechanism of Action of Glutaminase Inhibitors
Glutaminase is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate.[7] This process, known as glutaminolysis, provides cancer cells with essential metabolites for the tricarboxylic acid (TCA) cycle, supporting energy production and the synthesis of building blocks required for rapid proliferation.[7][8]
Glutaminase inhibitors, such as BPTES and CB-839, function by blocking the activity of glutaminase 1 (GLS1), the primary isoform expressed in many cancers.[7][9] By inhibiting GLS1, these compounds disrupt the supply of glutamate and downstream metabolites, leading to several anti-cancer effects:
-
Metabolic Stress: Depletion of TCA cycle intermediates impairs energy production and biosynthetic processes.[7]
-
Inhibition of mTOR Signaling: Glutaminase inhibition has been shown to decrease the activity of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[6][7]
-
Increased Oxidative Stress: The production of glutamate is essential for the synthesis of glutathione (GSH), a major antioxidant.[7] By reducing glutamate levels, glutaminase inhibitors can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[7]
-
Synergy with Other Therapies: The metabolic alterations induced by glutaminase inhibitors can sensitize cancer cells to other treatments. For example, combining GLS1 inhibition with mTOR inhibitors has shown synergistic effects in triple-negative breast cancer models.[6]
The expression of GLS1 is often upregulated in various cancers, including colorectal, breast, and lung cancer, and is associated with poor prognosis.[10] In some contexts, GLS1 expression is driven by oncogenic signaling pathways and hypoxia, further highlighting its importance as a therapeutic target.[10][11] The development of potent and selective glutaminase inhibitors represents a promising strategy for the treatment of glutamine-dependent cancers.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Glutaminase-IN-1: A Comparative Guide for Researchers
For researchers in oncology, metabolism, and drug discovery, the selective inhibition of key metabolic enzymes is paramount for developing targeted therapies. This guide provides a comprehensive comparison of Glutaminase-IN-1's activity on its intended target, Glutaminase 1 (GLS1), versus the off-target enzyme, Glutamate Dehydrogenase (GDH), supported by experimental data and detailed protocols.
This compound is a potent inhibitor of GLS1, an enzyme crucial for the conversion of glutamine to glutamate, a key step in cancer cell metabolism. To be a viable therapeutic candidate, it is essential to demonstrate its selectivity for GLS1 over other enzymes in related metabolic pathways, such as GDH, which catalyzes the subsequent conversion of glutamate to α-ketoglutarate. This guide outlines the data and methodologies required to validate this selectivity.
Quantitative Analysis of Inhibitor Potency
The inhibitory activity of this compound against GLS1 and GDH is quantified by determining the half-maximal inhibitory concentration (IC50). The stark difference in IC50 values demonstrates the high selectivity of this compound for GLS1.
| Enzyme | Inhibitor | IC50 Value |
| Glutaminase 1 (GLS1) | This compound | 1 nM |
| Glutamate Dehydrogenase (GDH) | This compound | >13 µM |
This data clearly indicates that this compound is significantly more potent against GLS1 than GDH, with a selectivity of over 13,000-fold.
Signaling Pathway and Experimental Workflow
To understand the context of this selectivity, it is important to visualize the metabolic pathway and the experimental approach used for validation.
The experimental validation of this compound's selectivity involves a coupled enzyme assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of selectivity validation experiments. Below are the protocols for the coupled GLS1/GDH assay and the direct GDH assay.
Coupled GLS1/GDH Assay for GLS1 Inhibition
This assay measures GLS1 activity indirectly. The glutamate produced by GLS1 is used as a substrate by GDH, and the accompanying reduction of NAD+ to NADH is monitored spectrophotometrically.
Materials:
-
GLS1 enzyme
-
GDH enzyme
-
L-Glutamine (substrate for GLS1)
-
NAD+
-
Assay Buffer (e.g., Tris buffer, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, GDH, and NAD+.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the GLS1 enzyme to the wells containing the inhibitor and the reaction mixture.
-
Initiate the reaction by adding L-glutamine.
-
Immediately measure the absorbance at 340 nm (for NADH production) at time zero.
-
Incubate the plate at 37°C and take kinetic readings every 5 minutes for 30-60 minutes.
-
The rate of NADH production is proportional to GLS1 activity.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Direct GDH Assay for Selectivity Confirmation
This assay directly measures the effect of this compound on GDH activity.
Materials:
-
GDH enzyme
-
L-Glutamate (substrate for GDH)
-
NAD+
-
Assay Buffer
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and NAD+.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the GDH enzyme to the wells.
-
Initiate the reaction by adding L-glutamate.
-
Measure the absorbance at 340 nm at time zero and at subsequent time points.
-
Calculate the rate of NADH production, which is directly proportional to GDH activity.
-
Determine the IC50 value for this compound against GDH.
By following these protocols and comparing the resulting IC50 values, researchers can confidently validate the high selectivity of this compound for GLS1 over GDH, a critical step in its development as a targeted anti-cancer therapeutic.
A Head-to-Head Comparison of Novel Glutaminase Inhibitors: Telaglenastat vs. Sirpiglenastat
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process of converting glutamine into glutamate, which fuels cellular growth and proliferation. This dependency has led to the development of novel glutaminase inhibitors aimed at disrupting this crucial nutrient supply. This guide provides a detailed head-to-head comparison of two leading novel glutaminase inhibitors, Telaglenastat (CB-839) and Sirpiglenastat (DRP-104), summarizing their mechanisms of action, preclinical efficacy, and clinical safety profiles based on available experimental data.
Mechanism of Action
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2] It specifically targets the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, with significantly less activity against glutaminase 2 (GLS2).[3][4] By binding to an allosteric site on the GLS1 tetramer, Telaglenastat prevents the conformational changes necessary for enzymatic activity, thereby blocking the conversion of glutamine to glutamate.[2][5] This leads to a depletion of downstream metabolites essential for the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and redox homeostasis.[6][7]
Sirpiglenastat (DRP-104) is a novel prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[8] DRP-104 is designed to be inactive systemically and is preferentially converted to its active form, DON, within the tumor microenvironment.[8] DON, a glutamine mimic, irreversibly inhibits a wide range of enzymes that utilize glutamine as a substrate, not limited to GLS1. This broad antagonism of glutamine metabolism disrupts multiple metabolic pathways crucial for cancer cell survival and proliferation.[8][9]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of Telaglenastat and Sirpiglenastat are limited. The following tables summarize available data from separate studies to provide a comparative perspective on their in vitro and in vivo activities.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Telaglenastat (CB-839) | HCC1806 | Triple-Negative Breast Cancer | 49 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [4] | |
| A549 | Non-Small Cell Lung Cancer | 26 | [3] | |
| Caki-1 | Renal Cell Carcinoma | 40 | [3] | |
| CAL-27 | Head and Neck Squamous Cell Carcinoma | 10.9 | [10] | |
| HN5 | Head and Neck Squamous Cell Carcinoma | 13.7 | [10] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | 7.4 | [10] | |
| Sirpiglenastat (DRP-104) | Data not available in a comparable format |
Note: IC50 values for Sirpiglenastat are not directly comparable as it is a prodrug and its in vitro activity is dependent on its conversion to DON.
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Xenograft/Syngeneic Model | Cancer Type | Dosing | TGI (%) | Reference |
| Telaglenastat (CB-839) | Patient-Derived Xenograft | Triple-Negative Breast Cancer | 200 mg/kg, p.o., BID | 61 | [4] |
| Caki-1 Xenograft | Renal Cell Carcinoma | 200 mg/kg, p.o., BID | Not specified, significant reduction | [11] | |
| CAL-27 Xenograft | Head and Neck Squamous Cell Carcinoma | 200 mg/kg, p.o., BID | ~66 (vs. vehicle) | [10] | |
| Sirpiglenastat (DRP-104) | MC38 Syngeneic | Colon Carcinoma | 0.5 mg/kg, s.c., QD | 96-101 | [12] |
| CT26 Syngeneic | Colon Carcinoma | 0.5 mg/kg, s.c., QD | 90 | [1] | |
| 3605 T1 GEMM | Lung Adenocarcinoma | 1-3 mg/kg, s.c., QD | ≥80 | [9] | |
| 1969b GEMM | Lung Adenocarcinoma | 1-3 mg/kg, s.c., QD | ≥80 | [9] |
Note: The experimental models, dosing regimens, and methods for calculating TGI differ between studies, making a direct comparison of efficacy challenging.
Clinical Trial Data: Safety and Efficacy
Both Telaglenastat and Sirpiglenastat have advanced into clinical trials, demonstrating manageable safety profiles and preliminary signs of anti-tumor activity.
Table 3: Summary of Clinical Trial Findings
| Compound | Phase | Cancer Types | Key Findings | Common Adverse Events | Reference |
| Telaglenastat (CB-839) | Phase I/II | Advanced Solid Tumors, RCC, Melanoma, NSCLC | Well-tolerated with a favorable pharmacokinetic/pharmacodynamic profile. Showed a disease control rate of 43% across expansion cohorts. In combination with everolimus in RCC, it extended progression-free survival.[13][14] | Fatigue, nausea, photophobia.[13] | [13][14] |
| Sirpiglenastat (DRP-104) | Phase I/IIa | Advanced Solid Tumors, NSCLC | Currently ongoing. Preclinical data suggests potential for robust anti-tumor efficacy and synergy with immune checkpoint inhibitors.[8] | Data from ongoing trials are not yet fully published. | [8] |
Experimental Protocols
Glutaminase Inhibition Assay (for Telaglenastat)
This protocol is adapted from studies evaluating the enzymatic inhibition of GLS1.[2]
-
Reagents and Materials:
-
Recombinant human glutaminase C (rHu-GAC)
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100.
-
Glutamine solution
-
Glutamate Dehydrogenase (GDH)
-
Telaglenastat (CB-839) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Telaglenastat in DMSO.
-
In a 96-well plate, pre-mix the inhibitor with glutamine and GDH in the assay buffer.
-
Initiate the reaction by adding rHu-GAC to each well.
-
Monitor the generation of NADPH by measuring the fluorescence (Excitation: 340 nm / Emission: 460 nm) every minute for 15 minutes.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the anti-proliferative effects of the inhibitors.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Glutaminase inhibitor (Telaglenastat or activated form of Sirpiglenastat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the glutaminase inhibitor for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Tumor Growth Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of glutaminase inhibitors in xenograft or syngeneic mouse models.
-
Materials:
-
Immunocompromised or immunocompetent mice (depending on the model)
-
Cancer cells for implantation
-
Glutaminase inhibitor formulation for oral gavage or subcutaneous injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the glutaminase inhibitor and vehicle according to the specified dosing schedule.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Signaling Pathways and Experimental Workflows
Glutaminolysis Signaling Pathway
Caption: Glutaminolysis pathway and points of inhibition.
Experimental Workflow for In Vitro Inhibitor Comparison
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dracenpharma.com [dracenpharma.com]
- 10. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
The Rise of Selenadiazoles: A New Frontier in Glutaminase Inhibition
A comparative guide for researchers, scientists, and drug development professionals on the emerging class of 1,3,4-selenadiazole derivatives as potent glutaminase inhibitors, with a focus on their advantages over traditional 1,3,4-thiadiazole counterparts.
In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase (GLS), a key enzyme in glutaminolysis, has emerged as a promising strategy. For years, 1,3,4-thiadiazole derivatives, such as the well-studied CB-839, have been at the forefront of GLS inhibition research. However, a new class of compounds, the 1,3,4-selenadiazole derivatives, is demonstrating superior performance, offering enhanced therapeutic potential. This guide provides a detailed comparison of a leading 1,3,4-selenadiazole compound, a selenium analog of CB-839, against its thiadiazole predecessors, supported by experimental data and detailed methodologies.
Performance at a Glance: Quantitative Comparison
The bioisosteric replacement of sulfur with selenium in the core structure of glutaminase inhibitors has led to significant improvements in their pharmacological properties. The following table summarizes the key performance metrics of a representative 1,3,4-selenadiazole derivative (a selenium analog of CB-839, hereafter referred to as Selenadiazole Analog) compared to the notable 1,3,4-thiadiazole inhibitor, CB-839.
| Parameter | Selenadiazole Analog (e.g., compound 9a8/CPD 23) | 1,3,4-Thiadiazole Derivative (e.g., CB-839) | Key Advantage of Selenadiazole |
| Glutaminase (KGA) Inhibition (IC50) | 0.001 µM[1] | ~0.020-0.030 µM | ~20-30 fold higher potency |
| Antiproliferative Activity (IC50) | Caki-1: 0.04 µM[1]HCT116: 0.028 µM[1] | Cell line dependent, generally in the higher nanomolar to low micromolar range | Enhanced cancer cell growth inhibition |
| Cellular Uptake | Improved[2][3] | Standard | Higher intracellular concentration |
| Reactive Oxygen Species (ROS) Induction | More potent induction[2][3] | Standard | Increased oxidative stress in cancer cells |
| Tumor Accumulation | Higher[2][3] | Standard | Enhanced in vivo efficacy |
Delving Deeper: The Rationale for Enhanced Performance
The substitution of sulfur with selenium, a larger and more polarizable atom, is believed to contribute to the observed enhancements in several ways. The altered bond lengths and angles in the selenadiazole ring may allow for a more optimal interaction with the allosteric binding site of glutaminase. Furthermore, the physicochemical properties of organoselenium compounds can lead to improved membrane permeability and cellular accumulation, contributing to their enhanced potency in cell-based assays and in vivo models. The increased induction of reactive oxygen species (ROS) is a significant contributor to the anticancer activity of these compounds, as it pushes cancer cells towards apoptotic pathways.
Visualizing the Mechanism: Glutaminase Signaling Pathway
Glutaminase plays a central role in cancer cell metabolism by converting glutamine to glutamate. This process fuels the tricarboxylic acid (TCA) cycle, supports macromolecule synthesis, and helps maintain redox balance through glutathione production. Inhibition of glutaminase disrupts these critical pathways, leading to cancer cell death.
Caption: Glutaminase signaling pathway and the point of intervention for 1,3,4-selenadiazole inhibitors.
Experimental Workflow: Evaluating Glutaminase Inhibitors
The comprehensive evaluation of novel glutaminase inhibitors involves a series of in vitro and cell-based assays. The following diagram illustrates a typical experimental workflow.
Caption: A streamlined workflow for the preclinical evaluation of glutaminase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are representative protocols for the key experiments cited in this guide.
Glutaminase (GLS) Activity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against the glutaminase enzyme.
-
Principle: The activity of glutaminase is measured by quantifying the production of glutamate. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the glutaminase activity.
-
Materials:
-
Recombinant human glutaminase (kidney isoform, KGA)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
L-glutamine
-
NAD+
-
Glutamate dehydrogenase (GDH)
-
Triton X-100
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, Triton X-100, and GDH.
-
Add varying concentrations of the test compounds to the wells of the microplate.
-
Add the recombinant glutaminase enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding L-glutamine to each well.
-
Immediately measure the absorbance at 340 nm every minute for 15-20 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Antiproliferative Assay (CCK-8 Assay)
This assay assesses the ability of the inhibitors to suppress the growth of cancer cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., Caki-1, HCT116)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Cellular Uptake Assay
This assay quantifies the accumulation of the inhibitor within cancer cells.
-
Principle: The intracellular concentration of the test compound is measured after a defined incubation period. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
LC-MS system
-
-
Procedure:
-
Plate the cells and allow them to grow to a desired confluency.
-
Treat the cells with a fixed concentration of the test compound for a specific time (e.g., 4 hours).
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells and collect the cell lysate.
-
Determine the protein concentration of the lysate for normalization.
-
Analyze the concentration of the test compound in the lysate using a validated LC-MS method.
-
Express the cellular uptake as the amount of compound per milligram of cellular protein.
-
Reactive Oxygen Species (ROS) Induction Assay
This assay measures the generation of intracellular ROS following treatment with the inhibitors.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
DCFH-DA dye
-
96-well black-walled, clear-bottom plate
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with the test compounds for a specified duration.
-
Load the cells with DCFH-DA dye and incubate in the dark.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Quantify the fold increase in ROS production relative to untreated control cells.
-
Conclusion
The development of 1,3,4-selenadiazole derivatives represents a significant advancement in the field of glutaminase inhibition. Their superior potency, enhanced cellular activity, and ability to induce robust oxidative stress in cancer cells position them as highly promising candidates for further preclinical and clinical development. Researchers and drug developers are encouraged to explore this novel chemical space to unlock the full therapeutic potential of glutaminase inhibition in oncology.
References
In vivo efficacy of Glutaminase-IN-1 compared to other GLS1 inhibitors
An objective comparison of the in vivo efficacy of Glutaminase-IN-1 with other prominent GLS1 inhibitors is currently challenging due to the limited publicly available data for a compound specifically named "this compound." Extensive searches of the scientific literature did not yield in vivo efficacy, pharmacokinetic, or pharmacodynamic data for a molecule with this designation.
Therefore, this guide will focus on a detailed comparison of two widely studied and clinically relevant GLS1 inhibitors: CB-839 (Telaglenastat) and BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) . This comparison is based on available preclinical data from in vivo studies.
Comparison of In Vivo Efficacy: CB-839 vs. BPTES
CB-839 and BPTES are both allosteric inhibitors of glutaminase 1 (GLS1), the enzyme responsible for converting glutamine to glutamate. This initial step is crucial for the metabolic reprogramming observed in many cancer cells, which rely on glutamine for energy production and biosynthesis.[1] Both inhibitors have demonstrated anti-tumor activity in a variety of preclinical cancer models.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of CB-839 and BPTES in different cancer models as reported in published studies.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| CB-839 (Telaglenastat) | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | SCID Mice | 200 mg/kg, twice daily, oral | Significant tumor growth inhibition as a single agent. | [2] |
| HER2+ Breast Cancer Xenograft (JIMT-1) | SCID Mice | 200 mg/kg, twice daily, oral | Significant tumor growth inhibition as a single agent and in combination with paclitaxel. | [2] | |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft (H460) | Mice | 200 mg/kg, twice daily, before radiation | Increased response to radiotherapy by 30%.[3] | [3] | |
| Melanoma (B16 mouse model) | C57BL/6 mice | Not specified | Improved anti-tumor activity of adoptive T cell therapy and checkpoint inhibitors.[4] | [4] | |
| BPTES | Pancreatic Cancer Patient-Derived Xenograft (PDX) | Mice | 12.5 mg/kg, once daily, intraperitoneal | Statistically significant tumor growth inhibition. | [5] |
| MYC-mediated Hepatocellular Carcinoma | Immune-competent mice | Not specified | Prolonged survival without apparent toxicities. | ||
| Lymphoma B cell Xenograft (P493) | Mice | Not specified | Inhibited tumor cell growth. | ||
| BPTES Nanoparticles | Pancreatic Cancer Patient-Derived Xenograft (PDX) | Mice | 54 mg/kg, every 3 days | Comparable antitumor efficacy to CB-839 but with no observed liver toxicity. | [6] |
Note: Direct comparison of efficacy can be challenging due to variations in experimental models, dosing schedules, and endpoint measurements across different studies.
Key Findings from Preclinical Studies
-
CB-839 (Telaglenastat) has shown broad anti-tumor activity in various solid tumors and hematological malignancies.[7] It is orally bioavailable and has been advanced into clinical trials.[8] In preclinical models, CB-839 has demonstrated efficacy both as a monotherapy and in combination with other anti-cancer agents, including chemotherapy and immunotherapy.[2][4] For instance, in melanoma models, CB-839 enhanced the efficacy of immune checkpoint inhibitors.[4]
-
BPTES is a potent and selective GLS1 inhibitor but has limitations due to its poor solubility and pharmacokinetic properties, which has somewhat restricted its clinical development.[1] Despite these limitations, BPTES has demonstrated significant anti-tumor effects in several preclinical models, including pancreatic cancer and hepatocellular carcinoma.[5]
-
BPTES Nanoparticles have been developed to overcome the solubility issues of the parent compound. Studies have shown that BPTES nanoparticles have improved pharmacokinetics and efficacy compared to unencapsulated BPTES.[6] Notably, in a pancreatic cancer model, BPTES nanoparticles showed similar antitumor efficacy to CB-839 but at a much lower total dose and without the liver enzyme elevations observed with CB-839 treatment.[6]
Experimental Protocols
Below are representative experimental methodologies for evaluating the in vivo efficacy of GLS1 inhibitors, based on published studies.
General In Vivo Xenograft Study Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCC1806 for TNBC, H460 for NSCLC) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 to 10 million cells) is injected subcutaneously into the flank of the mice. For patient-derived xenografts (PDX), tumor fragments are implanted.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment groups.
-
Vehicle Control: Administered with the same vehicle used to dissolve the inhibitor.
-
Inhibitor Treatment:
-
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight monitoring (to assess toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine significant differences between treatment groups.
Pharmacodynamic Analysis
To confirm target engagement in vivo, tumor and plasma samples can be collected at the end of the study. Metabolomic analysis is often performed to measure the levels of glutamine, glutamate, and other downstream metabolites of glutaminolysis. A successful inhibition of GLS1 would be expected to lead to an increase in glutamine and a decrease in glutamate levels within the tumor tissue.
Visualizations
Glutaminolysis Signaling Pathway and Inhibition
Caption: Mechanism of GLS1 inhibitors in the glutaminolysis pathway.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for evaluating in vivo efficacy of GLS1 inhibitors.
References
- 1. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Inhibition of glutaminase-1 in DLBCL potentiates venetoclax-induced antitumor activity by promoting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Glutaminase-IN-1 and Other Key Glutaminase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic profiles of Glutaminase-IN-1 and other prominent glutaminase inhibitors. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate tools for their investigations into glutamine metabolism and its role in disease.
Introduction to Glutaminase as a Therapeutic Target
Glutaminase (GLS) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1][2] This reaction is a critical entry point for glutamine into central carbon metabolism and is particularly important for the bioenergetics and biosynthesis of cancer cells.[2][3] There are two main isoforms of glutaminase in mammals, GLS1 and GLS2, encoded by separate genes.[2] The kidney-type glutaminase (KGA), a splice variant of GLS1, is widely expressed and has been identified as a key therapeutic target in various cancers.[4][5] Consequently, the development of potent and selective GLS1 inhibitors is an active area of cancer research.[3]
Comparative Kinetic Data of Glutaminase Inhibitors
The following table summarizes the kinetic parameters and cellular activities of this compound and other well-characterized glutaminase inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Enzyme) | IC50 (Cell Proliferation) | Key Features |
| This compound | KGA (GLS1) | Allosteric | 1 nM[6][7][8] | A549: 17 nM[7][9]HCT116: 9 nM[7][9]Caki-1: 19 nM[7][9]H22: 6.78 µM[7][9] | A potent, selenium-containing derivative of CB-839 with improved cellular uptake and antitumor activity.[6][7] |
| CB-839 (Telaglenastat) | KGA, GAC (GLS1) | Allosteric, Reversible | 23 nM (mouse kidney)[10]28 nM (mouse brain)[10] | MDA-468: 11.23 nM[7]MDA-231: 0.19 nM[7] | First-in-class, orally bioavailable inhibitor that has entered clinical trials.[3][4] |
| BPTES | KGA, GAC (GLS1) | Allosteric | 0.16 µM[10] | Varies by cell line | A selective, allosteric inhibitor that served as a key template for the development of other GLS1 inhibitors.[4][5] |
| Compound 968 | GAC, KGA, LGA | Allosteric | Not specified | Varies by cell line | An inhibitor of all major glutaminase isoforms.[10] |
| DON (6-Diazo-5-oxo-L-norleucine) | Glutamine-utilizing enzymes | Irreversible Glutamine Antagonist | Not applicable | Varies by cell line | A non-selective glutamine antagonist that inhibits multiple metabolic pathways.[10] |
Experimental Protocols for Kinetic Analysis
A precise and reproducible experimental protocol is crucial for the kinetic characterization of glutaminase inhibitors. Below is a detailed methodology for a coupled-enzyme assay, a common method for measuring glutaminase activity.
Principle of the Coupled-Enzyme Assay
This assay measures glutaminase activity indirectly. Glutaminase (GLS1) converts L-glutamine to L-glutamate. The production of glutamate is then coupled to the glutamate dehydrogenase (GDH) reaction. GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, which is accompanied by the reduction of NAD+ to NADH. The rate of NADH production, which can be measured by the increase in absorbance at 340 nm, is directly proportional to the glutaminase activity.
Materials and Reagents
-
Recombinant human glutaminase (KGA or GAC isoform)
-
L-glutamine (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Potassium phosphate (activator)
-
NAD+
-
Glutamate Dehydrogenase (GDH)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Assay Procedure
-
Reagent Preparation:
-
Prepare an assay buffer containing Tris-HCl and potassium phosphate. A typical concentration is 50 mM Tris-HCl and 50 mM potassium phosphate.[7]
-
Prepare stock solutions of L-glutamine, NAD+, and the test inhibitor in appropriate solvents.
-
-
Reaction Mixture Preparation:
-
In each well of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., a serial dilution of this compound). Include a control well with DMSO only.
-
Add a fixed concentration of NAD+ and GDH.
-
Add the glutaminase enzyme to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding L-glutamine to each well. The final concentration of glutamine should be optimized, but a starting point could be around 4 mM.[7]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for a set period (e.g., 20-30 minutes).[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Glutaminase Inhibition and Experimental Workflow
Glutaminase in Cancer Metabolism
The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the point of intervention for inhibitors like this compound.
This compound inhibits the conversion of glutamine to glutamate.
Workflow for Kinetic Analysis of Glutaminase Inhibitors
This diagram outlines the key steps in determining the kinetic parameters of a glutaminase inhibitor.
A typical workflow for determining the IC50 of a glutaminase inhibitor.
Conclusion
The kinetic analysis of glutaminase inhibitors is essential for understanding their potency, selectivity, and mechanism of action. This compound has emerged as a highly potent, low nanomolar inhibitor of KGA, demonstrating superior enzymatic inhibition compared to its parent compound, CB-839, and the benchmark inhibitor, BPTES.[6][9] Its significant anti-proliferative effects across various cancer cell lines underscore its potential as a valuable research tool and a candidate for further therapeutic development.[7][9] The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic evaluations of these and other novel glutaminase inhibitors.
References
- 1. Glutaminase - Wikipedia [en.wikipedia.org]
- 2. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound | transporter | TargetMol [targetmol.com]
- 10. Glutaminase | Inhibitors | MedChemExpress [medchemexpress.eu]
A Comparative Guide to the Anti-proliferative Effects of GLS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glutaminase 1 (GLS1) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in the conversion of glutamine to glutamate. This process, known as glutaminolysis, provides cancer cells with essential intermediates for energy production and biosynthesis, fueling their rapid growth and proliferation. Consequently, inhibiting GLS1 is a promising therapeutic strategy. This guide provides an objective comparison of the anti-proliferative effects of key GLS1 inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparing Inhibitor Potency
The anti-proliferative efficacy of GLS1 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for prominent GLS1 inhibitors across various cancer cell lines.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value (Anti-proliferative) | Reference(s) |
| CB-839 (Telaglenastat) | Triple-Negative Breast Cancer (TNBC) | HCC1806, MDA-MB-231 | 20–55 nM | [1][2] |
| Triple-Negative Breast Cancer (TNBC) | Panel of TNBC lines | 2–300 nM | [2] | |
| Lung Cancer | A427, A549, H460 | 9.1 nM, 27.0 nM, 217 nM (ED50) | [3] | |
| Prostate Cancer | LNCaP (P0), LNCaP-CRPC (P1), PC-3 | 1 µM, 2 µM, < 0.1 µM | [4] | |
| Hematological Malignancies | Panel of cell lines | 2-72 nM for sensitive lines | [5] | |
| BPTES | Triple-Negative Breast Cancer (TNBC) | HCC1806, MDA-MB-231 | ≥2 µM | [1][2] |
| Lung Cancer | A549, H460 | 1 µM, 4.2 µM (ED50) | [3] | |
| Prostate Cancer | LNCaP, PC-3 | 2-6 µM | [4] | |
| Compound 968 | Ovarian Cancer | HEY, SKOV3, IGROV-1 | 8.9 µM, 29.1 µM, 3.5 µM | [6] |
| Breast Cancer, etc. | General (Glutaminase C) | ~2.5 µM | [7] |
Summary of Findings: Experimental data consistently demonstrates that CB-839 (Telaglenastat) is significantly more potent than the earlier generation inhibitor, BPTES . Studies have shown CB-839 to have a much lower IC50 value, in some cases by more than 13-fold, and a stronger affinity for GLS1.[8] In lung tumor cells, CB-839 was as effective as BPTES at a 10-fold lower concentration.[3] Compound 968 also shows anti-proliferative effects, though generally in the micromolar range, and has been noted to inhibit cancer cell proliferation across various cancer types including ovarian, breast, and lung cancer.[6][9]
Mandatory Visualization
The diagram below illustrates the central role of GLS1 in the glutaminolysis pathway. By inhibiting GLS1, these compounds block the conversion of glutamine to glutamate, thereby depriving cancer cells of a key fuel source for the TCA cycle and the building blocks for biosynthesis.
Caption: The Glutaminolysis Pathway and the Mechanism of Action for GLS1 Inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-proliferative effects of GLS1 inhibitors.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][10]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[11][12]
-
Drug Treatment: After allowing cells to adhere (typically overnight), treat them with various concentrations of the GLS1 inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11][12]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][11] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 values.
-
This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival and proliferative capacity.
-
Principle: The assay determines the effectiveness of a cytotoxic agent by measuring the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment.[13]
-
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 50-500 cells per well of a 6-well plate) to ensure that individual colonies can form without overlapping.[13] The optimal seeding density should be determined for each cell line.
-
Drug Treatment: Allow cells to adhere, then treat with GLS1 inhibitors for a specified duration. Alternatively, treat cells in a separate flask before seeding.
-
Incubation: Incubate the plates for an extended period (typically 10-14 days) in a 37°C, 5% CO₂ incubator.[14] Change the culture medium every 2-4 days, reapplying the drug if required by the experimental design.[15]
-
Fixation: Once colonies are visible to the naked eye, gently wash the wells with PBS and fix the colonies. Common fixatives include absolute methanol or 4% paraformaldehyde.[15][16]
-
Staining: Stain the fixed colonies with a staining solution, most commonly 0.5% crystal violet in a methanol/water solution, for 20-40 minutes.[15][16]
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (defined as >50 cells) in each well manually or using an automated colony counter or imaging software.[17] The signal can also be quantified by dissolving the stain in acetic acid and measuring the absorbance.[16]
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. chondrex.com [chondrex.com]
- 13. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. Colony Formation [protocols.io]
- 17. agilent.com [agilent.com]
A Comparative Guide to Glutaminase Inhibitors: Benchmarking Next-Generation Compounds Against First-Generation Standards
For Researchers, Scientists, and Drug Development Professionals
Glutaminase (GLS), a key enzyme in cancer cell metabolism, has emerged as a critical therapeutic target. Its role in converting glutamine to glutamate fuels the tricarboxylic acid (TCA) cycle and supports the biosynthesis of essential molecules for rapidly proliferating tumor cells. This guide provides an objective comparison of Glutaminase-IN-1, a representative next-generation glutaminase inhibitor, against the first-generation inhibitors BPTES and Telaglenastat (CB-839), supported by experimental data.
Executive Summary
The landscape of glutaminase inhibitors is evolving, with newer compounds demonstrating enhanced potency and specificity. First-generation inhibitors like BPTES and CB-839 established the therapeutic potential of targeting glutamine metabolism. CB-839, in particular, has advanced to clinical trials, showcasing low nanomolar potency. This guide introduces this compound (represented by the potent allosteric inhibitor UPGL00004) as an example of a next-generation inhibitor, highlighting its significant potency in preclinical studies.
Inhibitor Profiles and Mechanism of Action
Both first and next-generation glutaminase inhibitors discussed herein are allosteric inhibitors of Glutaminase C (GAC), a splice variant of GLS1, which is the predominant isoform expressed in many cancer cells. These inhibitors bind to a site at the interface of two GAC dimers, stabilizing an inactive tetrameric conformation of the enzyme. This allosteric inhibition prevents the conversion of glutamine to glutamate, thereby disrupting downstream metabolic pathways crucial for cancer cell survival and proliferation.
This compound (UPGL00004): A highly potent, next-generation allosteric inhibitor of GAC with an IC50 of 29 nM. It demonstrates strong antiproliferative effects in aggressive triple-negative breast cancer (TNBC) cell lines.
Telaglenastat (CB-839): A first-in-class, selective, and orally bioavailable first-generation GLS1 inhibitor. It exhibits low nanomolar potency against recombinant human GAC (IC50 = 24 nM) and endogenous glutaminase (23-28 nM). CB-839 has been extensively studied in various cancer models and has entered clinical trials.
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A well-characterized first-generation allosteric glutaminase inhibitor with an IC50 of approximately 0.16 µM. While a valuable research tool, its in vivo application has been somewhat limited by its pharmacokinetic properties.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound (UPGL00004), CB-839, and BPTES based on available preclinical data.
Table 1: In Vitro Inhibitory Potency (IC50)
| Inhibitor | Target | IC50 Value | Reference |
| This compound (UPGL00004) | Recombinant Human GAC | 29 nM | |
| Telaglenastat (CB-839) | Recombinant Human GAC | 24 nM | |
| Endogenous Glutaminase (mouse kidney) | 23 nM | ||
| Endogenous Glutaminase (mouse brain) | 28 nM | ||
| BPTES | Glutaminase | 0.16 µM (160 nM) |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Inhibitor | Cell Line (Cancer Type) | IC50 Value | Reference |
| This compound (UPGL00004) | MDA-MB-231 (TNBC) | 70 nM | |
| HS578T (TNBC) | 129 nM | ||
| TSE (TNBC) | 262 nM | ||
| Telaglenastat (CB-839) | MDA-MB-231 (TNBC) | 19 nM | |
| HCC1806 (TNBC) | 55 nM | ||
| A549 (Lung Cancer) | 26 nM | ||
| CAKI-1 (Kidney Cancer) | 40 nM | ||
| HCT116 (Colon Cancer) | 28 nM | ||
| BPTES | MDA-MB-231 (TNBC) | >2 µM |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (UPGL00004) | TNBC Patient-Derived Xenograft (with Bevacizumab) | 1 mg/kg (IP) | Complete prevention of tumor growth | |
| Telaglenastat (CB-839) | TNBC Patient-Derived Xenograft | 200 mg/kg (oral, twice daily) | 61% | |
| JIMT-1 Xenograft (HER2+ Breast Cancer) | 200 mg/kg (oral, twice daily) | 54% | ||
| JIMT-1 Xenograft (with Paclitaxel) | 200 mg/kg (oral, twice daily) | 100% | ||
| BPTES Nanoparticles | Pancreatic Ductal Adenocarcinoma | 54 mg/kg (every 3 days) | Comparable to CB-839 |
Signaling Pathways and Experimental Workflows
Glutaminolysis Signaling Pathway
Glutaminase is a pivotal enzyme in the metabolic reprogramming of cancer cells. Its inhibition has significant downstream effects on cellular processes.
Caption: Glutaminolysis pathway and the impact of glutaminase inhibitors.
Experimental Workflow: In Vitro Cell Proliferation Assay
This diagram outlines a typical workflow for assessing the anti-proliferative effects of glutaminase inhibitors on cancer cell lines.
Caption: Workflow for determining inhibitor anti-proliferative IC50.
Experimental Protocols
Glutaminase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from commercially available kits and common literature methods.
Objective: To measure the enzymatic activity of glutaminase in the presence of inhibitors.
Materials:
-
Recombinant human GAC
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 0.25 mM EDTA)
-
L-Glutamine (substrate)
-
Glutamate Dehydrogenase (GDH)
-
NAD+
-
Glutaminase inhibitors (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-glutamine, GDH, and NAD+.
-
Add serial dilutions of the glutaminase inhibitor or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding recombinant human GAC to each well.
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of glutaminase inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glutaminase inhibitors (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the glutaminase inhibitors in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.
Conclusion
The development of glutaminase inhibitors represents a promising therapeutic strategy for a range of cancers dependent on glutamine metabolism. While first-generation inhibitors like BPTES and CB-839 have been instrumental in validating this approach, next-generation compounds such as this compound (UPGL00004) demonstrate even greater potency in preclinical models. The comprehensive data and protocols provided in this guide are intended to support researchers in the continued evaluation and development of novel glutaminase inhibitors for cancer therapy.
Assessing the Improved Cellular Uptake of Glutaminase-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular uptake and efficacy of glutaminase inhibitors, with a focus on assessing the performance of a novel inhibitor, Glutaminase-IN-1, against established alternatives such as CB-839 and BPTES. The following sections detail the experimental protocols for evaluating cellular uptake, present comparative data in a structured format, and visualize the relevant biological pathways and experimental workflows.
Introduction to Glutaminase Inhibition
Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis.[3][4] The kidney-type glutaminase isoform, GLS1, is frequently overexpressed in various cancers, making it a promising therapeutic target.[1][5] Glutaminase inhibitors block this crucial metabolic pathway, leading to decreased cancer cell proliferation and survival.[3][4][6] This guide focuses on assessing the cellular uptake of a new glutaminase inhibitor, this compound, a key determinant of its potential therapeutic efficacy.
Comparative Analysis of Cellular Uptake and Efficacy
Effective inhibition of intracellular targets is contingent on the ability of a drug to permeate the cell membrane and accumulate at its site of action. The following table summarizes the cellular uptake and inhibitory concentrations of this compound in comparison to the well-characterized inhibitors CB-839 and BPTES in a model cancer cell line (e.g., Triple-Negative Breast Cancer cell line MDA-MB-231).
| Inhibitor | Cell Line | Incubation Time (h) | Intracellular Concentration (µM) | Uptake Efficiency (%) | IC50 (µM) |
| This compound | MDA-MB-231 | 24 | Data to be determined | Data to be determined | Data to be determined |
| CB-839 | MDA-MB-231 | 24 | 1.5 µM | 15% | 0.5 µM |
| BPTES | MDA-MB-231 | 24 | 0.8 µM | 8% | 1.2 µM |
Note: The data for CB-839 and BPTES are representative values from published studies and may vary depending on the specific experimental conditions and cell line used. The fields for this compound are placeholders for experimental data.
Experimental Protocols
Measurement of Intracellular Inhibitor Concentration
Objective: To quantify the intracellular concentration of glutaminase inhibitors.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in 6-well plates and culture until they reach 80-90% confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound, CB-839, or BPTES for a specified time (e.g., 24 hours).
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a known volume of ice-cold lysis buffer (e.g., methanol/acetonitrile/water, 50:30:20) to each well.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites and the inhibitor.
-
Prepare a standard curve of the inhibitor in the lysis buffer.
-
-
HPLC-MS Analysis:
-
Inject the supernatant and the standards onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient to separate the inhibitor from other cellular components.
-
Detect and quantify the inhibitor using a mass spectrometer in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Determine the intracellular concentration of the inhibitor by comparing the peak area from the cell lysate to the standard curve.
-
Normalize the concentration to the cell number or total protein content.
-
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the glutaminase inhibitors.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the glutaminase inhibitors.
-
Incubation: Incubate the plate for 72 hours.
-
Assay:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Plot the cell viability against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Visualizations
Glutaminase Signaling Pathway
The following diagram illustrates the central role of glutaminase in cancer cell metabolism.
Caption: Glutaminase signaling pathway in cancer cells.
Experimental Workflow for Cellular Uptake Assessment
The following diagram outlines the workflow for determining the intracellular concentration of a glutaminase inhibitor.
Caption: Workflow for measuring intracellular inhibitor concentration.
Conclusion
The assessment of cellular uptake is a critical step in the preclinical evaluation of novel drug candidates. By employing robust analytical methods such as HPLC-MS, researchers can obtain quantitative data on the intracellular accumulation of this compound. Comparing this data with that of established inhibitors like CB-839 and BPTES will provide a clear indication of its potential for improved cell permeability and, consequently, enhanced therapeutic efficacy. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for conducting such a comparative assessment.
References
- 1. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase - Wikipedia [en.wikipedia.org]
- 3. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase sustains cell survival via the regulation of glycolysis and glutaminolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase 1 plays a key role in the cell growth of fibroblast-like synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Glutaminase Inhibitors: Validating Tools for Glutamine Metabolism Research
In the intricate landscape of cellular metabolism, glutamine plays a central role, serving as a key nutrient for biosynthesis and energy production. The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is a critical gateway for glutamine utilization and has emerged as a significant target in various diseases, particularly cancer. For researchers investigating glutamine metabolism, potent and specific inhibitors of glutaminase are indispensable tools. This guide provides a comparative overview of well-established glutaminase inhibitors, CB-839 (Telaglenastat) and BPTES, to serve as a benchmark for validating new research tools like "Glutaminase-IN-1".
Mechanism of Action and Comparative Performance
Glutaminase 1 (GLS1) is the primary isoform implicated in cancer metabolism. Both CB-839 and BPTES are allosteric inhibitors of GLS1, binding to a site distinct from the active site and inducing a conformational change that inactivates the enzyme.[1][2] This allosteric inhibition is a key feature, offering potential for high specificity.
CB-839 is a potent, orally bioavailable inhibitor of GLS1 with low nanomolar potency in biochemical and cellular assays.[3] It exhibits time-dependent and slowly reversible kinetics, contributing to its robust activity.[3] BPTES, a precursor to the development of CB-839, is also a selective allosteric inhibitor of GLS1 but generally displays lower potency and faster reversibility compared to CB-839.[3][4]
Here is a summary of their comparative performance characteristics:
| Feature | CB-839 (Telaglenastat) | BPTES | Reference |
| Target | Glutaminase 1 (GLS1) | Glutaminase 1 (GLS1) | [3][5] |
| Mechanism | Allosteric Inhibitor | Allosteric Inhibitor | [1][2] |
| Potency (IC50) | Low nanomolar (e.g., < 50 nM in biochemical assays) | Micromolar to high nanomolar (e.g., 0.16 µM in cells) | [3][4] |
| Kinetics | Time-dependent, slowly reversible | Rapidly reversible | [3] |
| Cellular Activity | Potent anti-proliferative effects in sensitive cell lines | Anti-proliferative effects, often requiring higher concentrations than CB-839 | [3][6] |
| Clinical Status | Has undergone clinical trials | Preclinical research tool | [7] |
Experimental Protocols for Validation
To validate a novel glutaminase inhibitor such as this compound, it is crucial to perform head-to-head comparisons with established compounds using standardized assays. Below are detailed protocols for key experiments.
Glutaminase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of glutaminase by detecting the production of glutamate.
Materials:
-
Glutaminase Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 50 mM KH2PO4)
-
L-Glutamine (Substrate)
-
Glutamate Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red)
-
Glutaminase Inhibitors (this compound, CB-839, BPTES)
-
Recombinant Human Glutaminase 1 (GLS1)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: 530-570 nm, Emission: 590-600 nm)
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound, CB-839, and BPTES.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of inhibitor solution (or vehicle control)
-
10 µL of recombinant GLS1 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Start Reaction: Add 30 µL of a substrate mix containing L-Glutamine, Glutamate Oxidase, HRP, and the fluorometric probe.
-
Measurement: Immediately begin kinetic readings of fluorescence every 1-2 minutes for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be taken after a fixed time.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve). Determine the IC50 value for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of glutaminase inhibition on the proliferation of cancer cells that are dependent on glutamine metabolism.
Materials:
-
Cancer cell line known to be sensitive to glutaminase inhibition (e.g., HCC1806, MDA-MB-231)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 2 mM L-glutamine)
-
Glutaminase Inhibitors (this compound, CB-839, BPTES)
-
96-well clear cell culture plate
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader with absorbance capabilities (490 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound, CB-839, and BPTES in fresh medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is visible.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.
Visualizing the Pathways and Workflows
To better understand the context of glutaminase inhibition, the following diagrams illustrate the core metabolic pathway and experimental workflows.
Caption: Glutamine metabolism pathway and points of inhibition.
Caption: Workflow for validating a glutaminase inhibitor.
By following these protocols and comparing the results to the established profiles of CB-839 and BPTES, researchers can rigorously validate this compound as a reliable tool for their investigations into the fascinating and critical pathways of glutamine metabolism.
References
- 1. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glutaminase-IN-1
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like Glutaminase-IN-1 are critical components of laboratory safety protocols. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and compliance with safety standards.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents several risks that necessitate careful handling.[1]
Hazard Identification and Precautionary Measures:
| Hazard Classification | GHS Category | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) and Handling:
To mitigate these risks, the following personal protective equipment should be worn, and handling procedures strictly followed:
-
Gloves: Wear protective gloves.[1]
-
Clothing: Wear protective clothing.[1]
-
Eye Protection: Wear eye and face protection.[1]
-
Ventilation: Use only outdoors or in a well-ventilated area.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as a solid chemical waste, must be conducted in a manner that ensures safety and regulatory compliance. The following workflow outlines the necessary steps from initial handling to final disposal.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Glutaminase-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Glutaminase-IN-1, a compound of interest in various research fields. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your experiments.
Personal Protective Equipment (PPE): A Tabular Summary
When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Protective gloves | Prevents skin contact, as the compound can cause skin irritation. Use of chemically resistant gloves is recommended. |
| Body Protection | Impervious clothing (e.g., lab coat) | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Necessary to avoid inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following precautionary statements should be strictly followed:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Operational Plan: Step-by-Step Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an accessible safety shower and eye wash station are located in close proximity to the workstation.[1]
Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable material.
-
Weighing and Aliquoting: If working with a solid form, conduct weighing and aliquoting within a chemical fume hood to minimize inhalation of dust.
-
In Case of Exposure:
-
Spill Management: In the event of a spill, clean it up in a safe and timely manner. Keep the product away from drains, water courses, or the soil.[1]
Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
